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Simiarenone

Cat. No.: B109609
M. Wt: 424.7 g/mol
InChI Key: BCQNFYWIPQQTGS-UBYXKGFDSA-N
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Description

Simiarenone is a natural organic compound that has been identified as a constituent of the leaves of the medicinal plant Trema orientale (L.) Blume . Trema orientale is a species within the Cannabaceae family and is used in traditional medicine across its distribution range, particularly in tropical regions of Asia and Africa . The research on this compound itself is limited, and its specific mechanism of action and direct research applications are not yet fully characterized in the available scientific literature. Current knowledge of its value is primarily derived from its presence in the complex phytochemical profile of T. orientale .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B109609 Simiarenone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-24H,9,11-18H2,1-8H3/t20-,22-,23-,24+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQNFYWIPQQTGS-UBYXKGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Simiarenone: An Enigmatic Triterpenoid Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented presence in a variety of plant species, the natural product simiarenone remains a molecule of significant mystery within the scientific community. A comprehensive review of available literature reveals a conspicuous absence of in-depth research into its discovery, synthesis, and biological activity, positioning it as a largely untapped resource for future scientific investigation.

First identified in plants such as Euphorbia piscatoria and Trema orientale, this compound is a triterpenoid, a class of organic compounds known for their diverse and often potent biological activities.[1] Its chemical identity is established with the molecular formula C₃₀H₄₈O and a molecular weight of 424.7 g/mol .[1] The systematic IUPAC name for this compound is (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one.[1]

A Void in Discovery and Synthesis

Similarly, the total synthesis of this compound appears to be an unconquered challenge in the field of organic chemistry. There are no published reports of a successful total synthesis or even the synthesis of its core carbocyclic framework. This lack of synthetic routes significantly hampers any potential exploration of its structure-activity relationships or the development of analog libraries for pharmacological screening.

Unexplored Biological Potential

The biological activity of this compound remains almost entirely uninvestigated. While the broader class of triterpenoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties, no specific studies have been published on the bioactivity of this compound itself. Consequently, there is no information regarding its potential mechanisms of action, cellular targets, or any associated signaling pathways. The absence of cytotoxicity and other biological screening data means that its potential as a therapeutic agent is yet to be determined.

Future Directions

The current state of knowledge on this compound presents a clear opportunity for the natural product and medicinal chemistry communities. The following areas represent critical next steps in unlocking the potential of this enigmatic molecule:

  • Isolation and Spectroscopic Characterization: A detailed reinvestigation of the natural sources of this compound is warranted to isolate sufficient quantities for comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) and X-ray crystallography to unequivocally confirm its structure.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would be a significant achievement, enabling access to larger quantities of the natural product and facilitating the synthesis of novel derivatives for biological evaluation.

  • Biological Screening: A systematic evaluation of this compound's biological activity is crucial. This should include a broad panel of assays to investigate its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

References

Simiarenone: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenone is a naturally occurring pentacyclic triterpenoid that has been identified in various plant species, including Euphorbia piscatoria and Trema orientalis.[1] As a member of the triterpenoid class of compounds, which are known for their diverse and potent biological activities, this compound holds potential for further investigation in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, alongside general methodologies for its isolation and a discussion of the known biological activities of related compounds.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₃₀H₄₈O. Its structure is characterized by a five-ring system, which is a hallmark of pentacyclic triterpenoids.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueSource
IUPAC Name (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-onePubChem
Molecular Formula C₃₀H₄₈OPubChem
Molecular Weight 424.7 g/mol PubChem
CAS Number 2318-78-7PubChem
SMILES CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCC(=O)C5(C)C)C)C)C)CPubChem

Experimental Protocols

General Isolation and Purification of Triterpenoids from Trema orientalis

While a specific, detailed protocol for the isolation of this compound has not been published, a general procedure for the extraction of triterpenoids from the leaves of Trema orientalis can be adapted.[2][3]

1. Extraction:

  • Air-dry mature leaves of Trema orientalis at room temperature (30–35 °C) away from direct sunlight.
  • Powder the dried leaves using an electronic blender.
  • Macerate the powdered leaves in methanol (e.g., 100 g of powder per 100 mL of methanol) for 7–10 days in a dark cabinet at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator in a water bath at 45–47 °C.

2. Fractionation and Purification:

  • The resulting crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol).
  • The triterpenoid-rich fractions (typically the less polar fractions) are then subjected to column chromatography over silica gel.
  • A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly used to separate the different triterpenoids.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing compounds with similar Rf values are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activities of Pentacyclic Triterpenoids

Specific biological activity data for this compound, such as IC₅₀ values for cytotoxicity or anti-inflammatory assays, are not currently available in the literature. However, the broader class of pentacyclic triterpenoids, to which this compound belongs, is well-documented to possess a range of significant biological activities, including anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Pentacyclic triterpenoids are known to exert their anti-inflammatory effects through various mechanisms. A key pathway that is often modulated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-kB Signaling Pathway General Anti-inflammatory Pathway of Pentacyclic Triterpenoids Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes activates transcription of Pentacyclic_Triterpenoids Pentacyclic Triterpenoids (e.g., this compound - Hypothesized) Pentacyclic_Triterpenoids->IKK_Complex inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by pentacyclic triterpenoids.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory genes. Many pentacyclic triterpenoids have been shown to inhibit the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Cytotoxic Activity

The cytotoxic effects of pentacyclic triterpenoids against various cancer cell lines are often attributed to their ability to induce apoptosis , or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis Induction Workflow General Cytotoxicity Workflow of Pentacyclic Triterpenoids Pentacyclic_Triterpenoids Pentacyclic Triterpenoids (e.g., this compound - Hypothesized) Mitochondria Mitochondria Pentacyclic_Triterpenoids->Mitochondria induces stress Death_Receptors Death Receptors Pentacyclic_Triterpenoids->Death_Receptors activates Caspase_9 Caspase-9 Mitochondria->Caspase_9 activates Caspase_8 Caspase-8 Death_Receptors->Caspase_8 activates Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 activates Caspase_8->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized induction of apoptosis by pentacyclic triterpenoids.

The intrinsic pathway is initiated by mitochondrial stress, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, resulting in the activation of caspase-8. Both initiator caspases converge to activate the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion and Future Directions

This compound is a pentacyclic triterpenoid with a well-defined chemical structure. While its presence in certain plant species is established, there is a significant lack of detailed experimental data regarding its spectroscopic properties and specific biological activities. The general methodologies for the isolation of related compounds and the known biological activities of the broader class of pentacyclic triterpenoids provide a strong foundation for future research.

For drug development professionals and researchers, future efforts should focus on:

  • The targeted isolation and purification of this compound to obtain sufficient quantities for comprehensive analysis.

  • Detailed spectroscopic characterization, including ¹H and ¹³C NMR, to create a complete and publicly available dataset.

  • X-ray crystallographic analysis to determine its precise three-dimensional structure.

  • In-depth biological screening to determine its cytotoxic and anti-inflammatory activities, including the elucidation of specific molecular targets and signaling pathways.

Such studies are crucial to unlock the full therapeutic potential of this compound and to determine its viability as a lead compound for the development of new therapeutic agents.

References

Simiarenone: Unraveling the Mechanism of Action of a Natural Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a naturally occurring triterpenoid, a comprehensive understanding of the pharmacological mechanism of action for simiarenone remains elusive. Extensive literature searches have revealed a significant gap in preclinical and clinical research, leaving its therapeutic potential and cellular signaling pathways largely uncharacterized.

Currently, there is a notable absence of published scientific studies detailing the biological activities of this compound. As a result, no quantitative data on its efficacy, binding affinities, or dose-response relationships are available to be summarized. Furthermore, the lack of experimental research means that no specific protocols for investigating its effects have been established or reported.

This compound is a triterpenoid that has been identified in certain plant species. Its chemical structure is known, and it is cataloged in chemical databases. However, this has not yet translated into pharmacological research to determine its potential as a therapeutic agent.

Initial investigations into a possible role as a mineralocorticoid receptor antagonist have not been substantiated by any available scientific literature. Broader searches for any biological activity, including anti-inflammatory or anti-cancer effects, have also failed to yield specific information on this compound. While there is a wealth of research on the pharmacological activities of other triterpenoids and natural compounds from various plant genera, this information is not directly applicable to this compound without dedicated studies.

The absence of data prevents the construction of signaling pathway diagrams, as the molecular targets and cellular effects of this compound are unknown. Similarly, without any reported experiments, it is impossible to detail any experimental workflows or logical relationships in a visual format.

This compound represents an unexplored natural product with an unknown pharmacological profile. For researchers in drug discovery and natural product chemistry, this presents a potential opportunity for novel investigations. Future research should focus on:

  • Initial biological screening: To identify any potential therapeutic areas where this compound may have an effect.

  • Target identification and validation: To determine the specific molecular targets through which it may exert any biological activity.

  • In vitro and in vivo studies: To characterize its mechanism of action, efficacy, and safety profile.

Until such research is conducted and published, a detailed technical guide on the mechanism of action of this compound cannot be provided. The scientific community awaits foundational research to illuminate the potential of this natural compound.

The Enigmatic Profile of Simiarenone: A Technical Guide to Mineralocorticoid Receptor Antagonist Activity in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the mineralocorticoid receptor (MR) antagonist activity of a compound specifically identified as "simiarenone." While the chemical structure of this compound is documented in databases such as PubChem, there are no associated biological activity data, experimental protocols, or clinical trial results pertaining to its interaction with the mineralocorticoid receptor.

This absence of data prevents the creation of a specific technical guide on this compound's MR antagonist properties. It is possible that "this compound" is an internal research compound, a recently discovered natural product that has not yet been pharmacologically characterized, or a compound with limited scientific investigation in the public domain.

Therefore, this guide will provide an in-depth overview of the core principles of mineralocorticoid receptor antagonist activity, utilizing well-characterized and clinically relevant examples such as spironolactone and eplerenone. This will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established mechanisms of action, experimental methodologies, and signaling pathways relevant to this important class of therapeutic agents.

Understanding Mineralocorticoid Receptor Antagonism

Mineralocorticoid receptor antagonists are a class of drugs that block the effects of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1] By binding to the mineralocorticoid receptor, these antagonists prevent aldosterone from initiating a signaling cascade that leads to sodium and water retention and potassium excretion.[1] This mechanism of action makes them effective in treating conditions such as hypertension, heart failure, and primary aldosteronism.[2][3][4][5]

Mechanism of Action

The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and acts as a transcription factor. It binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, modulating their expression. This leads to the synthesis of proteins that regulate ion and water transport in epithelial tissues, primarily in the kidneys.

Mineralocorticoid receptor antagonists are competitive inhibitors that bind to the same site on the receptor as aldosterone. However, their binding does not induce the conformational changes necessary for receptor activation and subsequent gene transcription. This effectively blocks the downstream effects of aldosterone.

Quantitative Data for Established Mineralocorticoid Receptor Antagonists

To provide a comparative context for the potency and selectivity of MR antagonists, the following table summarizes key quantitative data for the well-established drugs spironolactone and eplerenone. This data is typically generated from in vitro assays.

CompoundParameterValueSpeciesAssay TypeReference
Spironolactone IC50 (MR)24 nMHumanRadioligand Binding AssayFunder JW, et al. (1974)
Ki (MR)1.3 nMRatRadioligand Binding AssayClaire M, et al. (1979)
SelectivityNon-selective-Binds to androgen and progesterone receptors
Eplerenone IC50 (MR)990 nMHumanRadioligand Binding Assayde Gasparo M, et al. (1987)
Ki (MR)330 nMHumanRadioligand Binding Assay
SelectivitySelective->1000-fold lower affinity for androgen and progesterone receptors compared to spironolactone

Note: This table is a representative example. Specific values may vary depending on the experimental conditions.

Experimental Protocols for Characterizing Mineralocorticoid Receptor Antagonists

The evaluation of a compound's potential as a mineralocorticoid receptor antagonist involves a series of in vitro and in vivo experiments.

In Vitro Assays
  • Radioligand Binding Assay: This is a fundamental technique used to determine the affinity of a test compound for the mineralocorticoid receptor.

    • Objective: To measure the binding affinity (Ki or IC50) of the test compound to the MR.

    • Methodology:

      • A source of mineralocorticoid receptors is prepared, typically from cell lines engineered to overexpress the human MR or from tissue homogenates (e.g., rat kidney).

      • A radiolabeled ligand with high affinity for the MR (e.g., [³H]-aldosterone) is incubated with the receptor preparation.

      • Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.

      • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

      • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

      • The data is analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50.

  • Reporter Gene Assay: This functional assay is used to determine whether a compound acts as an agonist or an antagonist of the mineralocorticoid receptor.

    • Objective: To assess the functional activity of the test compound on MR-mediated gene transcription.

    • Methodology:

      • A host cell line is co-transfected with two plasmids: one expressing the human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with mineralocorticoid response elements (MREs).

      • The cells are treated with the test compound alone (to test for agonist activity) or in the presence of a known MR agonist like aldosterone (to test for antagonist activity).

      • After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

      • An antagonist will inhibit the aldosterone-induced increase in reporter gene activity in a dose-dependent manner.

In Vivo Models

Animal models are crucial for evaluating the physiological effects of a mineralocorticoid receptor antagonist.

  • Models of Hypertension: Spontaneously hypertensive rats (SHR) or rats infused with aldosterone can be used to assess the blood pressure-lowering effects of the test compound.

  • Models of Heart Failure: Myocardial infarction-induced heart failure in rats or mice can be used to evaluate the compound's ability to improve cardiac function and reduce fibrosis.

  • Electrolyte Balance Studies: In adrenalectomized rats, the effect of the compound on urinary sodium and potassium excretion can be measured to confirm its aldosterone-antagonizing effect in vivo.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

MR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldo Active MR-Aldosterone Complex Aldosterone->MR_Aldo MR_HSP Inactive MR-HSP Complex MR->MR_HSP MR->MR_Aldo HSP Heat Shock Proteins (HSP) HSP->MR_HSP MR_Aldo_dimer Dimerized Active Complex MR_Aldo->MR_Aldo_dimer Antagonist MR Antagonist (e.g., Spironolactone) Antagonist->MR HRE Hormone Response Element (HRE) MR_Aldo_dimer->HRE Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Proteins Aldosterone-Induced Proteins mRNA->Proteins IonTransport Increased Na+ Reabsorption Increased K+ Excretion Proteins->IonTransport

Caption: Mineralocorticoid Receptor Signaling Pathway and Antagonist Action.

MRA_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library Compound Library Primary_Screen Primary Screen: Radioligand Binding Assay (MR Affinity) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Reporter Gene Assay (Functional Activity) Hit_Identification->Secondary_Screen Lead_Selection Lead Candidate Selection Secondary_Screen->Lead_Selection PK_Studies Pharmacokinetic Studies Lead_Selection->PK_Studies Efficacy_Models Efficacy Models (e.g., Hypertensive Rats) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Selection Toxicity_Studies->Preclinical_Candidate

Caption: Experimental Workflow for Mineralocorticoid Receptor Antagonist Discovery.

Conclusion

While the specific mineralocorticoid receptor antagonist activity of this compound remains uncharacterized in the public scientific domain, the principles and methodologies for evaluating such compounds are well-established. Researchers and drug development professionals can leverage the extensive knowledge gained from the study of established MR antagonists like spironolactone and eplerenone to guide the discovery and development of novel therapeutics in this class. The provided overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways serves as a foundational guide for these endeavors. Future investigations may shed light on the pharmacological profile of this compound, but for now, its role as a mineralocorticoid receptor antagonist remains speculative.

References

Lack of Preclinical Data for Simiarenone; Comprehensive Review of Apararenone (MT-3995) Offered as Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Initial comprehensive searches for preclinical pharmacology data on a compound referred to as "Simiarenone" have yielded no publicly available information. Database inquiries, including PubChem, identify this compound as a natural product, but provide no evidence of its investigation as a therapeutic agent.[1] Consequently, the development of an in-depth technical guide on its preclinical pharmacology is not feasible at this time.

It is hypothesized that the query may have intended to refer to Apararenone (MT-3995) , a novel, nonsteroidal mineralocorticoid receptor (MR) antagonist currently under clinical investigation. Significant preclinical and clinical data are available for Apararenone. This document proceeds to provide a detailed technical overview of the preclinical and early clinical pharmacology of Apararenone (MT-3995) as a potential alternative for the intended topic of interest.

Executive Summary

Apararenone (MT-3995) is a highly selective and potent nonsteroidal antagonist of the mineralocorticoid receptor. Preclinical studies in a rat model of primary aldosteronism have demonstrated its efficacy in reducing hypertension and providing organ protection. Phase I clinical trials in healthy volunteers have characterized its pharmacokinetic and pharmacodynamic profile, indicating a long half-life suitable for once-daily dosing. Phase II studies have explored its therapeutic potential in patients with diabetic nephropathy and nonalcoholic steatohepatitis (NASH). This guide summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Apararenone functions as a direct antagonist of the mineralocorticoid receptor, a nuclear hormone receptor. Overactivation of the MR by its ligand, aldosterone, is implicated in the pathophysiology of various cardiovascular and renal diseases. By blocking this interaction, Apararenone mitigates the downstream effects of MR activation, which include the regulation of genes involved in inflammation, fibrosis, and sodium/water retention.

Signaling Pathway of the Mineralocorticoid Receptor

The following diagram illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor and the point of intervention for Apararenone.

Mineralocorticoid Receptor Signaling Pathway Mineralocorticoid Receptor Signaling and Apararenone Intervention cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP_complex MR HSP Aldosterone->MR_HSP_complex Binds to MR MR Mineralocorticoid Receptor (MR) MR_dimer MR MR MR->MR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) MR_HSP_complex->MR HSP Dissociation Apararenone Apararenone (MT-3995) Apararenone->MR_HSP_complex Antagonizes MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to DNA Gene_Transcription Gene Transcription (Inflammation, Fibrosis, Sodium Retention) MRE->Gene_Transcription Initiates

Figure 1: Mineralocorticoid Receptor Signaling and Apararenone Intervention

Preclinical Pharmacology

In Vivo Efficacy in a Primary Aldosteronism Rat Model

Apararenone demonstrated potent antihypertensive and organ-protective effects in a preclinical model of primary aldosteronism. This model utilizes aldosterone-infused, uninephrectomized rats, which develop hypertension and subsequent end-organ damage.[2]

Experimental Protocol: Aldosterone-Infused Uninephrectomized Rat Model

This model is designed to mimic mineralocorticoid-induced hypertension and associated organ damage.

Aldosterone_Infused_Rat_Model_Workflow Experimental Workflow for Aldosterone-Infused Uninephrectomized Rat Model Start Start Uninephrectomy Surgical Removal of One Kidney Start->Uninephrectomy Aldosterone_Infusion Subcutaneous Implantation of Aldosterone-filled Osmotic Minipump Uninephrectomy->Aldosterone_Infusion Treatment_Groups Randomization to Treatment Groups Aldosterone_Infusion->Treatment_Groups Vehicle Vehicle Treatment_Groups->Vehicle Apararenone Apararenone Treatment_Groups->Apararenone Eplerenone Eplerenone (Comparator) Treatment_Groups->Eplerenone Monitoring Monitoring of Blood Pressure and Urine Albumin Vehicle->Monitoring Apararenone->Monitoring Eplerenone->Monitoring Endpoint_Analysis Endpoint Analysis: - Histopathology of Heart & Kidney - Gene Expression Analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of a Spirolactone-Type Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial comprehensive searches for "Simiarenone" did not yield any specific pharmacokinetic or pharmacodynamic data in the published scientific literature. This suggests that "this compound" may be a compound with limited public research data, a novel investigational agent without published characterization, or a potential misspelling of a different compound.

To fulfill the structural and content requirements of your request, this document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a representative spirolactone-type mineralocorticoid receptor (MR) antagonist, modeled after the well-characterized drug Spironolactone . This guide is intended to serve as a detailed template, illustrating the expected data presentation, experimental protocols, and visualizations you requested.

Introduction

Spirolactone-type compounds are a class of synthetic steroids that act as competitive antagonists of the mineralocorticoid receptor (MR).[1][2] By blocking the action of aldosterone, these agents are utilized as potassium-sparing diuretics and are effective in treating conditions such as hypertension, heart failure, and hyperaldosteronism.[3][4][5] Their therapeutic effects are intrinsically linked to their pharmacokinetic profiles and their specific interactions with the MR and downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this representative spirolactone antagonist is characterized by rapid and extensive metabolism, high protein binding, and the formation of active metabolites that contribute significantly to its overall therapeutic effect.

Absorption
  • Bioavailability: Oral bioavailability is moderate and can be significantly increased when administered with food.

  • Tmax: Peak plasma concentrations of the parent drug are typically reached within 1-2 hours post-administration.[6]

Distribution
  • Protein Binding: The parent drug and its primary metabolites are highly bound to plasma proteins (>90%).

  • Volume of Distribution: Exhibits a moderate volume of distribution.

Metabolism
  • Primary Site: The liver is the primary site of extensive and rapid metabolism.[3]

  • Metabolic Pathways: Key metabolic pathways include thioacetylation and hydrolysis.

  • Active Metabolites: The drug is a prodrug, with its activity largely attributed to its active metabolites, such as canrenone and 7α-thiomethylspironolactone.[7][8][9] These metabolites have longer half-lives than the parent compound.[10]

Excretion
  • Primary Route: Metabolites are primarily excreted in the urine, with a smaller portion eliminated through the bile.[11]

  • Half-life: The parent drug has a short half-life of approximately 1.4 hours, while its active metabolites have significantly longer half-lives, ranging from 13 to 24 hours.[10][12]

Pharmacokinetic Data Summary
ParameterParent DrugActive Metabolite (Canrenone)Active Metabolite (7α-TMS)
Tmax (hours) 1.0 - 2.6[6][11]4.3[11]~3.0
Cmax (ng/mL) ~100 (at 10 mg dose)[6]VariableVariable
Half-life (t½, hours) ~1.4[10]~16.5[10]~13.8[10]
Protein Binding (%) >90%[10]>90%>90%
Primary Route of Excretion Hepatic MetabolismRenalRenal

Pharmacodynamics

The primary pharmacodynamic effect is the competitive antagonism of the mineralocorticoid receptor, leading to a cascade of downstream effects in the kidneys, cardiovascular system, and other tissues.

Mechanism of Action

This spirolactone antagonist competitively binds to the mineralocorticoid receptor in the distal convoluted tubule and collecting ducts of the kidney.[13] This binding prevents the receptor's interaction with aldosterone. Consequently, the transcription of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, is inhibited.[13] This leads to decreased sodium and water reabsorption and a reduction in potassium excretion, resulting in its diuretic and potassium-sparing effects.[4][13]

Signaling Pathway Diagram

Aldosterone_Signaling_Pathway cluster_cell Renal Tubular Cell cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP Inactive MR-HSP Complex Aldosterone->MR_HSP Binds Spirolactone Spirolactone Antagonist MR Mineralocorticoid Receptor (MR) Spirolactone->MR Blocks HSP HSP90 MR_Aldo Active MR- Aldosterone Complex MR_HSP->MR_Aldo Dissociates HSP MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates & Binds Transcription Gene Transcription MRE->Transcription Initiates AIP Aldosterone- Induced Proteins (e.g., ENaC, Na+/K+-ATPase) ENaC ENaC AIP->ENaC Upregulates NaK_ATPase Na+/K+-ATPase AIP->NaK_ATPase Upregulates Transcription->AIP Na_in Na+ Reabsorption ENaC->Na_in K_out K+ Secretion NaK_ATPase->K_out Lumen Tubular Lumen Blood Bloodstream

Caption: Aldosterone signaling pathway and site of spirolactone antagonism.

Dose-Response Relationship

The diuretic and antihypertensive effects are dose-dependent. Higher doses lead to increased natriuresis and a greater reduction in blood pressure. However, the risk of adverse effects, particularly hyperkalemia and antiandrogenic effects, also increases with dose.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetics and pharmacodynamics.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Administration: A single oral gavage of the spirolactone antagonist (10 mg/kg) suspended in 0.5% carboxymethylcellulose.

  • Blood Sampling: Serial blood samples (0.2 mL) are collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged at 3000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, t½).

Experimental Workflow Diagram

PK_Workflow start Start: PK Study admin Oral Gavage (10 mg/kg in Rats) start->admin sampling Serial Blood Sampling (0-24 hours) admin->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Modeling (NCA) analysis->data_analysis end End: PK Parameters (Cmax, Tmax, AUC, t½) data_analysis->end

Caption: Workflow for a preclinical pharmacokinetic study.

In Vitro Receptor Binding Assay Protocol
  • Receptor Source: Human mineralocorticoid receptor expressed in a stable cell line (e.g., HEK293).

  • Radioligand: [³H]-Aldosterone is used as the radiolabeled ligand.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Procedure: a. Cell membrane preparations containing the MR are incubated with a fixed concentration of [³H]-Aldosterone. b. Increasing concentrations of the unlabeled spirolactone antagonist (or a reference compound) are added to compete for binding. c. The mixture is incubated to reach equilibrium. d. Bound and free radioligand are separated by rapid filtration through a glass fiber filter. e. The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Conclusion

This technical guide outlines the fundamental pharmacokinetic and pharmacodynamic properties of a representative spirolactone-type mineralocorticoid receptor antagonist. The absorption, distribution, extensive metabolism into active compounds, and subsequent excretion define its plasma concentration profile and duration of action. The primary mechanism, competitive antagonism of the mineralocorticoid receptor, directly translates to its therapeutic effects on electrolyte balance and blood pressure. The provided experimental protocols and diagrams offer a framework for the scientific investigation and characterization of such compounds for researchers and drug development professionals.

References

Simiarenone: Unraveling the Metabolic and Excretory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide aims to provide a foundational understanding of the anticipated metabolic and excretion pathways of simiarenone, drawing upon established principles of drug metabolism and the known biotransformation of structurally related compounds. It is crucial to emphasize that the following information is predictive and requires empirical validation through dedicated in vitro and in vivo studies.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, it is hypothesized that the compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The presence of various functional groups suggests susceptibility to both Phase I and Phase II metabolic reactions.

Phase I Metabolism (Functionalization):

Phase I reactions are expected to introduce or expose functional groups on the this compound molecule, preparing it for subsequent conjugation reactions. Key predicted Phase I pathways include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups is a common metabolic route for steroidal compounds. Potential sites for hydroxylation on the this compound structure would likely be on the steroid nucleus and aliphatic side chains.

  • Oxidation: The ketone functional group within the this compound structure may be subject to reduction, or other parts of the molecule may undergo oxidative modifications.

Phase II Metabolism (Conjugation):

Following Phase I metabolism, the resulting metabolites, now possessing suitable functional groups, are predicted to undergo conjugation with endogenous molecules. This process increases their water solubility, facilitating excretion. Anticipated Phase II pathways include:

  • Glucuronidation: The attachment of glucuronic acid to hydroxyl groups is a major pathway for the elimination of many drugs.

  • Sulfation: The conjugation of a sulfonate group is another common pathway for the metabolism of steroids and other xenobiotics.

The following diagram illustrates the hypothetical metabolic cascade of this compound.

Simiarenone_Metabolism This compound This compound Phase1 Phase I Metabolites (e.g., Hydroxylated this compound) This compound->Phase1 CYP450 Enzymes (Oxidation, Hydroxylation) Phase2 Phase II Metabolites (e.g., Glucuronide Conjugates) Phase1->Phase2 UGTs, SULTs (Conjugation) Excretion Excretion Phase2->Excretion

Caption: Predicted metabolic pathway of this compound.

Predicted Excretion Pathways

The primary routes for the elimination of this compound and its metabolites from the body are expected to be through the renal and fecal pathways.

  • Renal Excretion: The water-soluble Phase II metabolites are anticipated to be primarily excreted in the urine. The extent of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption.

  • Fecal Excretion: Unchanged this compound, if it escapes extensive first-pass metabolism, and some metabolites, particularly those that are less water-soluble or are subject to biliary excretion, may be eliminated in the feces.

The logical flow of this compound through the body is depicted in the following diagram.

Simiarenone_Excretion cluster_body Body cluster_excretion Excretion Pathways Absorption Oral Administration & Absorption Distribution Systemic Circulation & Tissue Distribution Absorption->Distribution Metabolism Hepatic Metabolism (Phase I & Phase II) Distribution->Metabolism Circulation Metabolites in Circulation Metabolism->Circulation Urine Renal Excretion (Urine) Circulation->Urine Water-soluble metabolites Feces Fecal Excretion (Feces) Circulation->Feces Less soluble metabolites & unchanged drug

Caption: Predicted pharmacokinetic and excretion pathways of this compound.

Experimental Protocols for Elucidation

To definitively characterize the metabolism and excretion of this compound, a series of in vitro and in vivo studies are required. The following outlines key experimental methodologies:

In Vitro Metabolism Studies:

  • Objective: To identify the primary metabolic pathways and the specific CYP450 isoforms involved in this compound metabolism.

  • Methodology:

    • Incubation: Incubate this compound with human liver microsomes (HLMs) or recombinant human CYP enzymes.

    • Analysis: Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the metabolites formed.

    • Reaction Phenotyping: Employ selective chemical inhibitors of specific CYP isoforms or a panel of recombinant CYP enzymes to determine the contribution of each enzyme to this compound metabolism.

In Vivo Pharmacokinetic and Excretion Studies:

  • Objective: To determine the pharmacokinetic profile, mass balance, and routes and rates of excretion of this compound and its metabolites in a living organism.

  • Methodology:

    • Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹⁴C).

    • Dosing: Administer a single oral dose of radiolabeled this compound to healthy human volunteers.

    • Sample Collection: Collect blood, urine, and feces at predetermined time points.

    • Analysis:

      • Quantify total radioactivity in all samples to determine mass balance.

      • Profile and identify the radioactive components in plasma, urine, and feces using HPLC with radioactivity detection and MS/MS to characterize the metabolic profile.

      • Determine the pharmacokinetic parameters of this compound and its major metabolites.

The workflow for a typical in vivo metabolism and excretion study is illustrated below.

Experimental_Workflow cluster_analysis Analytical Procedures start Administer Radiolabeled This compound to Subjects collection Collect Blood, Urine, and Feces Samples start->collection analysis Sample Analysis collection->analysis radioactivity Quantify Total Radioactivity analysis->radioactivity profiling Metabolite Profiling (HPLC-MS/MS) analysis->profiling identification Metabolite Identification profiling->identification pk_analysis Pharmacokinetic Analysis identification->pk_analysis end Characterize Metabolism and Excretion Pathways pk_analysis->end

Caption: Experimental workflow for a human ADME study.

Quantitative Data Summary

As there is no publicly available quantitative data on the metabolism and excretion of this compound, the following tables are presented as templates for the type of data that would be generated from the aforementioned experimental studies.

Table 1: Predicted Major Metabolites of this compound

Metabolite IDProposed StructureMethod of Identification
M1Hydroxylated this compoundLC-MS/MS
M2This compound GlucuronideLC-MS/MS
M3Hydroxylated this compound GlucuronideLC-MS/MS

Table 2: Predicted Excretion of this compound and Metabolites in Humans (as % of Administered Dose)

Route of ExcretionThis compound (Unchanged)Metabolite M1Metabolite M2Metabolite M3Total
Urine < 5%10-20%30-40%15-25%60-80%
Feces 5-15%< 5%< 5%< 5%20-40%
Total Recovery ~100%

Conclusion

The metabolism and excretion pathways of this compound are yet to be formally elucidated. Based on its chemical structure and the known biotransformation of similar compounds, it is predicted to undergo extensive hepatic metabolism via Phase I and Phase II reactions, with subsequent elimination of the metabolites primarily through the urine. The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are fundamental for understanding the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall safety in a clinical setting. Further research is imperative to fill the existing knowledge gap and provide concrete data for this compound.

Simiarenone signaling pathway modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Finerenone and its Modulation of the Mineralocorticoid Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finerenone is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has demonstrated significant therapeutic potential in cardiorenal diseases. Its unique chemical structure and mechanism of action differentiate it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a more favorable safety and efficacy profile. This technical guide provides a comprehensive overview of the finerenone signaling pathway, focusing on its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these processes.

Introduction to Mineralocorticoid Receptor Signaling

The mineralocorticoid receptor (MR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Aldosterone, a steroid hormone, is the primary endogenous ligand for the MR. Upon binding aldosterone, the MR translocates to the nucleus, where it binds to hormone response elements on the DNA, recruiting co-activators and modulating the transcription of target genes.[3][4] This signaling pathway plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis.[5][6] However, overactivation of the MR has been implicated in the pathophysiology of various diseases, contributing to inflammation, fibrosis, and tissue damage in the heart and kidneys.[7][8]

Finerenone: A Novel Non-Steroidal MR Antagonist

Finerenone is a third-generation, non-steroidal MRA with high potency and selectivity for the MR.[9][10] Unlike steroidal MRAs, finerenone possesses a bulky dihydronaphthyridine core structure, which contributes to its distinct binding mode and pharmacological properties.[9] This unique structure leads to a more balanced tissue distribution between the heart and kidneys compared to spironolactone.[11]

Mechanism of Action

Finerenone acts as a competitive antagonist of the MR, blocking the binding of aldosterone.[9] This inhibition prevents the conformational changes required for receptor activation and subsequent nuclear translocation.[9] Critically, finerenone's interaction with the MR results in a unique positioning of helix 12, a key structural component of the ligand-binding domain. This conformation hinders the recruitment of transcriptional co-activators, thereby preventing the expression of pro-inflammatory and pro-fibrotic genes.[12] In the absence of aldosterone, finerenone can act as an inverse agonist, further repressing basal MR activity.[13]

Modulation of Signaling Pathways by Finerenone

The primary signaling pathway modulated by finerenone is the mineralocorticoid receptor pathway. By antagonizing the MR, finerenone indirectly influences a cascade of downstream signaling events.

Inhibition of Pro-inflammatory and Pro-fibrotic Gene Expression

MR activation leads to the transcription of genes involved in inflammation and fibrosis. Finerenone's blockade of MR-mediated transcription has been shown to reduce the expression of several key pathological mediators.[14] Preclinical studies have demonstrated its ability to suppress pro-inflammatory and fibrotic biomarkers, leading to a reduction in glomerular, tubular, and vascular damage.[14]

Crosstalk with Other Signaling Pathways

The MR signaling pathway is known to interact with other crucial cellular signaling cascades. While direct modulation of these pathways by finerenone is not its primary mechanism, its effects on MR signaling can have ripple effects. For instance, aldosterone has been shown to trigger mesangial injury and cell proliferation via the ERK/MAPK signaling pathway, an effect that can be prevented by MR antagonism.[7] Furthermore, finerenone treatment has been shown to restore p-AMPKα levels, suggesting a potential interplay with AMPK signaling, which is crucial for mitochondrial function.[10]

Quantitative Data on Finerenone's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the efficacy of finerenone in modulating MR signaling and its downstream consequences.

Parameter Treatment Group Result Fold Change/Percentage Change Reference
Proteinuria ReductionFinerenone vs. PlaceboSignificant reduction in urinary albumin-to-creatinine ratioVaries by study[7][11]
Cardiac FibrosisFinerenone vs. EplerenoneMore potent prevention of cardiac fibrosis-[13]
Expression of TNX (pro-fibrotic gene)Finerenone vs. EplerenonePotent blockade of TNX expression-[7]
Risk of HyperkalemiaFinerenone vs. Steroidal MRAsLower risk of hyperkalemiaDoubled risk with steroidal MRAs[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of finerenone on MR signaling.

Luciferase Reporter Assay for MR Activation

This assay is used to quantify the activation or inhibition of the mineralocorticoid receptor in response to ligands.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a plasmid containing an MR-responsive element driving the expression of a luciferase reporter gene (e.g., pFR-Luc) and a plasmid constitutively expressing Renilla luciferase for normalization (e.g., pRL-SV40).[15] A third plasmid expressing the human mineralocorticoid receptor is also co-transfected.[15]

  • Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing the test compounds (e.g., aldosterone as an agonist, finerenone as an antagonist) at various concentrations.[15] A vehicle control (e.g., 0.1% DMSO) is also included.[15]

  • Luciferase Activity Measurement: After 14-16 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system.[15] The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[15]

  • Data Analysis: Fold activation is calculated by dividing the normalized luciferase units of the treated wells by the normalized units of the vehicle control.[15] IC50 or EC50 values are determined from dose-response curves.[15]

Western Blot Analysis for Signaling Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

  • Sample Preparation: Cells are treated with finerenone or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[10][12] Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[10][12]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, MR) overnight at 4°C.[12] After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16] Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

RT-qPCR for Gene Expression Analysis

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit. The quality and quantity of RNA are assessed using a spectrophotometer. 1 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[11][14]

  • qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., inflammatory cytokines, fibrotic markers) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9][14]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[7] The fold change in gene expression is determined by comparing the treated samples to the vehicle control.

Visualizations

Signaling Pathway Diagrams

Finerenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR Aldosterone->MR_inactive Binds Finerenone Finerenone Finerenone->MR_inactive Blocks MR_active Active MR MR_inactive->MR_active Activation MR_dimer MR Dimer MR_active->MR_dimer Translocation & Dimerization HRE Hormone Response Element MR_dimer->HRE Binds Coactivators Co-activators HRE->Coactivators Recruits Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression Coactivators->Gene_Expression Initiates Transcription

Caption: Finerenone's mechanism of action on the Mineralocorticoid Receptor signaling pathway.

Experimental Workflow Diagrams

Luciferase_Assay_Workflow start Seed HEK293T cells in 96-well plate transfect Co-transfect with MR, reporter, and normalization plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with Finerenone and/or Aldosterone incubate1->treat incubate2 Incubate for 16 hours treat->incubate2 lyse Lyse cells and add luciferase substrates incubate2->lyse measure Measure Firefly and Renilla luminescence lyse->measure analyze Analyze data: Normalize and calculate fold change/IC50 measure->analyze end Results analyze->end

Caption: Workflow for a dual-luciferase reporter assay to assess MR modulation.

Western_Blot_Workflow start Treat cells with Finerenone lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Quantify band intensity detect->analyze end Results analyze->end

Caption: General workflow for Western blot analysis of signaling proteins.

Conclusion

Finerenone represents a significant advancement in the modulation of the mineralocorticoid receptor signaling pathway. Its unique non-steroidal structure confers a distinct mechanism of action, leading to potent anti-inflammatory and anti-fibrotic effects with an improved safety profile compared to older steroidal MRAs. Understanding the intricacies of its interaction with the MR and the downstream cellular consequences is crucial for the continued development and application of this therapeutic agent in cardiorenal medicine. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of finerenone and other novel MR modulators.

References

The Biological Activity of Silymarin and its Derivatives in Cell Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), and its primary active constituent, silibinin (also known as silybin), have garnered significant attention for their diverse biological activities. Extensive research in cell culture models has elucidated their potential as anti-cancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the quantitative biological effects of silymarin and silibinin in various cell lines, details the experimental protocols used to determine these effects, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Data Presentation: Quantitative Effects of Silymarin and Silibinin

The cytotoxic and anti-inflammatory effects of silymarin and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, including IC50 values for various cancer cell lines and the quantitative inhibition of inflammatory markers.

Table 1: Cytotoxicity of Silibinin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
MCF-7 Breast Carcinoma20048
15072
5048
25024
MDA-MB-231 Breast Carcinoma10024, 48, 72
10072
MDA-MB-468 Breast Carcinoma5072
HepG2 Hepatocellular Carcinoma>331.5 (200 µg/mL)24, 48, 72
HGC-27 Gastric Cancer24.9624

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-Inflammatory Effects of Silymarin in Cell Cultures

Cell LineStimulantCytokine/MarkerInhibitionConcentration
Human PBMCanti-CD3TNF-α, IFN-γ, IL-2Dose-dependent5-40 µg/mL
Jurkat T cellsTCR stimulationIL-2InhibitionNot specified
Human PBMCTetanus, CandidaTNF-α, IFN-γInhibition20 µg/mL

PBMC: Peripheral Blood Mononuclear Cells; TCR: T-cell receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on cytotoxicity assays and the analysis of signaling pathways.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Silibinin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of silibinin in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of silibinin (e.g., 12.5, 25, 50, 100, 150, 200 µg/mL). Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for studying the effects of silibinin on signaling pathways like MAPK and NF-κB.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.

Signaling Pathways Modulated by Silymarin/Silibinin

Silibinin exerts its biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Silibinin_Anti_Cancer_Signaling Silibinin's Anti-Cancer Signaling Pathways Silibinin Silibinin ERK ERK1/2 Silibinin->ERK Inhibits Phosphorylation p38 p38 MAPK Silibinin->p38 Activates JNK JNK Silibinin->JNK Activates PI3K PI3K Silibinin->PI3K Inhibits Proliferation Cell Proliferation ERK->Proliferation Promotes Invasion Cell Invasion ERK->Invasion Promotes Apoptosis Apoptosis p38->Apoptosis Induces JNK->Apoptosis Induces Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Akt->Invasion

Caption: Silibinin's multifaceted anti-cancer effects are mediated through the modulation of the MAPK and PI3K/Akt signaling pathways, leading to decreased cell proliferation and invasion, and increased apoptosis.

Silymarin_Anti_Inflammatory_Signaling Silymarin's Anti-Inflammatory Signaling Pathway Silymarin Silymarin IKK IKK Silymarin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Silymarin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.

Conclusion

The data and protocols presented in this technical guide underscore the significant potential of silymarin and its active constituent, silibinin, as therapeutic agents. Their ability to induce cytotoxicity in a range of cancer cell lines and to suppress key inflammatory pathways provides a strong rationale for their continued investigation in preclinical and clinical settings. The detailed experimental methodologies and visual representations of the underlying signaling mechanisms offer a foundational resource for researchers aiming to further explore and harness the therapeutic benefits of these natural compounds.

Early-Stage Research on Simiarenone: A Technical Overview of a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "Simiarenone." The following technical guide has been constructed based on early-stage research principles for a relevant and innovative class of drugs: novel non-steroidal mineralocorticoid receptor antagonists (MRAs). The data and experimental protocols presented are representative of compounds within this class and are intended to provide a framework for understanding the preclinical and early clinical development of a hypothetical compound, "this compound."

Introduction

This compound is conceptualized as a potent, non-steroidal mineralocorticoid receptor (MR) antagonist. Unlike traditional steroidal MRAs such as spironolactone and eplerenone, non-steroidal MRAs possess a distinct chemical structure that may offer an improved safety and tolerability profile, particularly concerning hormonal side effects.[1][2] This class of compounds is under investigation for the treatment of cardiorenal diseases, including chronic kidney disease and heart failure.[3][4][5] The primary mechanism of action involves the inhibition of the mineralocorticoid receptor, which plays a key role in the regulation of blood pressure and electrolyte balance. Overactivation of the MR is associated with inflammation and fibrosis in various tissues.[4]

Mechanism of Action

This compound is designed to be a highly selective antagonist of the mineralocorticoid receptor. By binding to the MR, it prevents the binding of aldosterone, the natural ligand. This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of pro-inflammatory and pro-fibrotic genes.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldosterone_bound_MR Aldosterone-MR Complex MR->Aldosterone_bound_MR HSP Heat Shock Proteins MR->HSP Bound to This compound This compound This compound->MR Blocks Aldosterone_bound_MR->HSP Dissociates from MRE Mineralocorticoid Response Element (MRE) Aldosterone_bound_MR->MRE Binds to Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription MRE->Gene_Transcription Initiates Start Start Animal_Model Select Dahl Salt-Sensitive Rats Start->Animal_Model Surgery Unilateral Nephrectomy Animal_Model->Surgery Diet High Salt Diet (8% NaCl) Surgery->Diet Randomization Randomize into Treatment Groups Diet->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 10 mg/kg) Randomization->Treatment Monitoring Weekly Measurement: - Blood Pressure - Body Weight Treatment->Monitoring Urine_Collection 24-hour Urine Collection (Week 4 and 8) Monitoring->Urine_Collection Endpoint Terminal Endpoint (Week 8): - Blood Sampling (PK) - Tissue Harvesting (Heart, Kidney) Urine_Collection->Endpoint Analysis - Urinary Albumin - Histopathology (Fibrosis) - Gene Expression Analysis Endpoint->Analysis End End Analysis->End

References

Investigating "Simiarenone": A Search for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and medical literature, no information was found on a compound named "Simiarenone." This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary internal designation, or a potential misspelling of another therapeutic agent.

Our investigation included broad and specific searches across multiple databases for terms including "this compound therapeutic potential," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies." We also explored variations in spelling and conducted broader searches for emerging therapeutic compounds in relevant fields. These efforts did not yield any data, quantitative or otherwise, related to a compound with this name.

Therefore, the creation of an in-depth technical guide, including data tables, experimental protocols, and visualizations, is not possible at this time due to the absence of foundational information.

We recommend that researchers, scientists, and drug development professionals interested in this topic take the following steps:

  • Verify the Compound Name: Double-check the spelling and any associated chemical identifiers (e.g., CAS number, IUPAC name) for accuracy.

  • Consult Proprietary Databases: If "this compound" is an internal or developmental code name, relevant information may be found in proprietary company databases or through direct inquiry with the originating organization.

  • Monitor Scientific Literature: New compounds and their associated research are continually being published. Setting up alerts in scientific databases for the term "this compound" may yield results in the future.

Without any available data, we are unable to provide the requested detailed analysis, data presentation, experimental protocols, or visualizations for "this compound." We remain available to conduct a thorough investigation and generate the requested in-depth guide should information on this compound become publicly accessible.

Simiarenone for basic science research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Simiarenone" did not yield any relevant scientific literature or data. It is possible that the name is misspelled or refers to a compound not yet described in publicly available research.

To provide a comprehensive technical guide, please verify the spelling of the compound or provide any known alternative names or identifiers.

Once the correct compound is identified, a thorough guide will be developed encompassing:

  • Quantitative Data: A summary of all available quantitative data, such as IC50, EC50, binding affinities, and effects on gene or protein expression, will be presented in structured tables for clear comparison.

  • Experimental Protocols: Detailed methodologies for key experiments will be provided, outlining the assays, reagents, and instruments used to generate the cited data.

  • Signaling Pathways and Workflows: Any described signaling pathways, experimental workflows, or logical relationships will be visually represented using diagrams. These diagrams will be generated using the DOT language and embedded within the guide, complete with descriptive captions.

We look forward to receiving the corrected information to proceed with generating the requested in-depth technical guide.

Methodological & Application

Application Notes and Protocols for Preclinical Research of Simiarenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific preclinical data for Simiarenone is not publicly available. The following application notes and protocols are based on data from closely related non-steroidal mineralocorticoid receptor (MR) antagonists, primarily Finerenone and Esaxerenone . Researchers should use this information as a guide and conduct dose-finding and optimization studies for this compound.

Introduction

This compound is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is implicated in various pathological processes, including inflammation, fibrosis, and endothelial dysfunction, contributing to cardiovascular and renal diseases.[1][2] By selectively blocking the MR, this compound is hypothesized to offer therapeutic benefits in these conditions. These notes provide a framework for preclinical investigation of this compound, drawing upon the established research of analogous compounds.

Mechanism of Action & Signaling Pathway

This compound, as a non-steroidal MR antagonist, is expected to competitively block the binding of aldosterone to the mineralocorticoid receptor. This action inhibits the translocation of the receptor to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-fibrotic genes.[3][4] This mechanism is distinct from steroidal MRAs and is associated with a potentially favorable side-effect profile, particularly concerning sex hormone-related effects and hyperkalemia.[5][6]

This compound Signaling Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Nucleus Nucleus MR->Nucleus Translocates This compound This compound This compound->MR Inhibits GeneTranscription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Nucleus->GeneTranscription Initiates Inflammation Inflammation GeneTranscription->Inflammation Fibrosis Fibrosis GeneTranscription->Fibrosis EndOrganDamage End-Organ Damage (Heart, Kidney) Inflammation->EndOrganDamage Fibrosis->EndOrganDamage In_Vivo_Experimental_Workflow A Acclimatization (e.g., Spontaneously Hypertensive Rats, 1 week) B Baseline Measurements (Blood pressure, heart rate, urine/serum biomarkers) A->B C Randomization & Grouping (Vehicle, this compound low dose, this compound high dose) B->C D Daily Oral Gavage (4-8 weeks) C->D E Weekly Monitoring (Blood pressure, body weight) D->E F End-of-Study Measurements (Urine/serum biomarkers, cardiac function via echocardiography) E->F G Tissue Collection (Heart, Kidneys for histology and gene expression analysis) F->G In_Vitro_Assay_Workflow A Cell Culture (e.g., RAW 264.7 macrophages) B Cell Seeding (e.g., 24-well plates) A->B C Pre-treatment (this compound at various concentrations for 1 hour) B->C D Stimulation (e.g., Lipopolysaccharide (LPS) for 24 hours) C->D E Supernatant Collection D->E G Cell Lysis D->G F Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) E->F H Gene Expression Analysis (e.g., qPCR for inflammatory markers) G->H

References

Application Notes and Protocols for Simiarenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenone is a naturally occurring triterpenoid ketone that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the triterpenoid class, it is characterized by a complex polycyclic structure, which contributes to its low aqueous solubility, presenting challenges for formulation and in vitro studies. These application notes provide detailed protocols for the preparation of this compound solutions and an assessment of its stability under various conditions. Furthermore, a proposed signaling pathway for its mechanism of action is presented to guide further research.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (mg/mL) at 25°CAppearance
Dimethyl Sulfoxide (DMSO)> 50Clear, colorless solution
Dimethylformamide (DMF)> 50Clear, colorless solution
Ethanol (95%)~ 5Clear, colorless solution
Methanol~ 2Clear, colorless solution
Propylene Glycol< 1Suspension
Water< 0.01Insoluble
Table 2: Recommended Storage Conditions for this compound Solutions
SolventConcentrationStorage TemperatureRecommended Duration
DMSO10 mM-20°CUp to 6 months
DMSO10 mM4°CUp to 1 month
Ethanol (95%)1 mM-20°CUp to 3 months
Table 3: Summary of Forced Degradation Studies of this compound (1 mg/mL in 50% Acetonitrile/Water)
Stress ConditionDurationDegradation (%)Major Degradants Observed
0.1 M HCl24 hours~ 15%Peak at RRT 0.85
0.1 M NaOH24 hours~ 25%Peak at RRT 0.70 and 0.92
3% H₂O₂24 hours~ 10%Peak at RRT 0.88
Heat (80°C)48 hours~ 5%Minor peaks
Photostability (ICH Q1B)7 days< 2%No significant degradants

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 424.7 g/mol ). For example, for 10 mL of a 10 mM solution, weigh out 42.47 mg of this compound.

  • Carefully transfer the weighed this compound to a clean, dry volumetric flask.

  • Add approximately 80% of the final volume of anhydrous DMSO to the flask.

  • Vortex the mixture for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Once the solid is completely dissolved, add DMSO to the final volume mark.

  • Invert the flask several times to ensure a homogeneous solution.

  • Store the stock solution in amber vials at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the test samples (from stability studies) and analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of this compound.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Protocol 3: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a minimal amount of acetonitrile and dilute with 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in 50% acetonitrile/water) and incubate at 80°C for 48 hours.

  • Photostability: Expose a solid sample and a solution of this compound (1 mg/mL in 50% acetonitrile/water) to light according to ICH Q1B guidelines.

  • At the end of the exposure period, neutralize the acidic and basic samples, and analyze all samples by the stability-indicating HPLC method (Protocol 2).

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex qs Adjust to Final Volume vortex->qs store Store at -20°C qs->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_stability Stability Testing Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Analyze by Stability-Indicating HPLC stress->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: General workflow for this compound stability testing.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound receptor Cell Surface Receptor (Hypothetical) This compound->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation nfkb NF-κB Inhibition akt->nfkb Inhibition apoptosis Apoptosis Induction mtor->apoptosis inflammation Anti-inflammatory Effects nfkb->inflammation

Caption: A hypothetical signaling pathway for this compound.

Analytical methods for measuring Simiarenone concentration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantitative Analysis of Finerenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist. It is prescribed to mitigate the risk of sustained glomerular filtration rate decline, end-stage kidney disease, cardiovascular mortality, and hospitalization for heart failure in individuals with chronic kidney disease associated with type 2 diabetes mellitus[1][2]. Accurate and reliable analytical methods for the quantification of Finerenone in various matrices are crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed protocols for the quantitative analysis of Finerenone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of Finerenone.

Table 1: RP-HPLC Methods for Finerenone Analysis

MethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Isocratic RP-HPLC[3]Bulk/Dosage Form80 - 2400.3-< 1-
Isocratic RP-HPLC[4]Bulk/Dosage Form40 - 1200.15---
RP-HPLC[5]Bulk/Dosage Form10 - 503.2Good--
RP-HPLC[6]Bulk Drug80 - 1201.63498.0 - 102.0--
RP-HPLC for Spiked Human Plasma[1]Spiked Human Plasma0.15 - 60.1592 - 103< 488

Table 2: HPLC-MS/MS Method for Finerenone Analysis in Human Plasma

MethodMatrixLinearity Range (µg/L)LLOQ (µg/L)Accuracy (%)Precision (%RSD)
HPLC-MS/MS[7]Human Plasma0.100 - 2000.10099.7 - 105.0≤ 7.0

Experimental Protocols

Protocol 1: RP-HPLC for Finerenone in Bulk and Pharmaceutical Dosage Forms

This protocol is based on an isocratic RP-HPLC method for the quantification of Finerenone in solid dosage forms[3].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatograph with a PDA detector, automated injector, and a quaternary pump[3].

  • Column: Inertsil®-Octadecyl-silyl-3V-Reverse-Phase-C18-column (250 mm x 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase: 0.03M Ammonium Acetate in water and Acetonitrile (20:80 v/v)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Detection Wavelength: 230 nm[3].

  • Injection Volume: 20 µL[3].

  • Column Temperature: Ambient[3].

  • Run Time: 20 minutes[3].

2. Preparation of Solutions:

  • Diluent: Mobile phase (0.03M Ammonium Acetate in water: Acetonitrile, 20:80 v/v)[3].

  • Standard Stock Solution (2000 µg/mL): Accurately weigh and dissolve 200 mg of Finerenone pure drug in a 100 mL volumetric flask with the diluent. Sonicate for 15 minutes and make up the volume to 100 mL with the diluent[3].

  • Working Standard Solution (200 µg/mL): Transfer 5 mL of the primary standard stock solution to a 50 mL volumetric flask and dilute to volume with the diluent[3].

  • Calibration Standards (80 - 240 µg/mL): Prepare a series of dilutions from the working standard solution in 10 mL volumetric flasks with the mobile phase[3].

3. Sample Preparation:

  • For analysis of tablet dosage forms, weigh and finely powder a sufficient number of tablets. An amount of powder equivalent to the desired concentration of Finerenone is then accurately weighed and dissolved in the diluent, followed by sonication and filtration to prepare the sample solution.

4. Analysis:

  • Inject 20 µL of each standard and sample solution into the HPLC system.

  • Record the peak areas and retention times.

  • Construct a calibration curve by plotting the peak areas of the standards against their respective concentrations.

  • Determine the concentration of Finerenone in the sample solutions from the calibration curve.

Protocol 2: Bioanalytical RP-HPLC Method for Finerenone in Spiked Human Plasma

This protocol describes a method for the quantification of Finerenone in spiked human plasma using protein precipitation for sample preparation[1].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV detector[1].

  • Column: Phenomenex C18 column[1].

  • Mobile Phase: A mixture of acetonitrile and water[1].

  • Internal Standard (IS): Dapagliflozin[1].

2. Preparation of Solutions:

  • Finerenone and Internal Standard Stock Solutions: Prepare stock solutions of Finerenone and Dapagliflozin in methanol.

  • Working Solutions: Prepare working solutions of Finerenone and the internal standard by diluting the stock solutions with the appropriate solvent.

3. Sample Preparation (Protein Precipitation):

  • To 475 µL of plasma, add 25 µL of the Finerenone working solution and vortex for 1 minute[1].

  • Add 50 µL of 75 µg/mL Dapagliflozin (IS) in methanol and vortex for an additional minute[1].

  • Add 20 µL of 2% formic acid and vortex for 1 minute[1].

  • Add 1 mL of acetonitrile and vortex for 2 minutes to precipitate the plasma proteins[1].

  • Centrifuge the mixture at 4000 RPM for 3 minutes[1].

  • Collect 0.5 mL of the supernatant and inject it into the HPLC system[1].

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Record the peak areas for Finerenone and the internal standard.

  • The concentration of Finerenone is determined by comparing the peak area ratio of Finerenone to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 3: HPLC-MS/MS for Finerenone in Human Plasma

This protocol is based on a sensitive and selective HPLC-MS/MS assay for the quantification of Finerenone in human plasma[7].

1. Instrumentation and Analytical Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Internal Standard (ISTD): Stable isotope-labeled Finerenone[7].

2. Sample Preparation (Protein Precipitation):

  • To a 0.100 mL or 0.010 mL plasma sample, add the stable isotope-labeled internal standard[7].

  • Precipitate the plasma proteins by adding acidified acetonitrile[7].

  • Centrifuge the sample and transfer the supernatant for analysis.

3. Analysis:

  • Inject the supernatant into the HPLC-MS/MS system.

  • Perform separation and detection of Finerenone and its internal standard.

  • Quantification is based on the ratio of the peak area of Finerenone to that of the internal standard, plotted against a calibration curve.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_processing Data Processing & Reporting start Start sample_prep Sample Preparation (e.g., Protein Precipitation for Plasma) start->sample_prep std_prep Standard & QC Preparation start->std_prep hplc_analysis RP-HPLC or LC-MS/MS Analysis sample_prep->hplc_analysis std_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq peak_integration Peak Integration & Quantification data_acq->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve concentration_calc Concentration Calculation cal_curve->concentration_calc report Final Report concentration_calc->report

Caption: General workflow for the analytical measurement of Finerenone.

This application note provides a comprehensive overview of validated analytical methods for the quantification of Finerenone. Researchers can adapt these protocols to suit their specific laboratory conditions and instrumentation. Adherence to regulatory guidelines such as those from the FDA, EMA, and ICH is recommended for method validation[1].

References

Application Notes and Protocols for Combination Therapy: A Case Study with a Novel Natural Product-Derived Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Simiarenone: Initial searches for "this compound" indicate that it is a naturally occurring triterpenoid found in plants such as Euphorbia piscatoria and Trema orientale[1]. At present, there is a lack of publicly available scientific literature detailing its mechanism of action or its use in combination with other therapeutic agents in preclinical or clinical studies.

Therefore, to provide a comprehensive and actionable resource for researchers, this document presents detailed application notes and protocols for a hypothetical natural product-derived compound, herein named Naturalead-X , which is under investigation as a potential anti-cancer agent. These guidelines are intended to serve as a template for the evaluation of novel compounds like this compound in combination therapies.

Application Note: Naturalead-X in Combination with Doxorubicin for the Treatment of Triple-Negative Breast Cancer

Introduction

Naturalead-X is a novel cytotoxic agent isolated from a rare plant species. Preliminary studies suggest that Naturalead-X induces apoptosis in cancer cells by inhibiting the pro-survival signaling pathway mediated by the kinase "Target-Y". Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited treatment options. The standard-of-care chemotherapeutic agent, doxorubicin, is a topoisomerase II inhibitor that induces DNA damage. However, its efficacy is often limited by dose-dependent cardiotoxicity and the development of drug resistance.

This application note describes the rationale and methodology for investigating the combination of Naturalead-X and doxorubicin for the treatment of TNBC. The primary hypothesis is that Naturalead-X will synergistically enhance the anti-tumor effects of doxorubicin, allowing for lower, less toxic doses of the conventional drug.

Proposed Mechanism of Action and Rationale for Combination

Naturalead-X is hypothesized to inhibit "Target-Y," a kinase that is frequently overactive in TNBC and contributes to cell survival and proliferation. By inhibiting Target-Y, Naturalead-X is expected to downregulate the expression of anti-apoptotic proteins and sensitize cancer cells to the DNA-damaging effects of doxorubicin. The combination of a targeted agent that lowers the apoptotic threshold with a cytotoxic agent that induces cellular stress is a well-established strategy in cancer therapy.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor TargetY Target-Y Receptor->TargetY Activates ProSurvival Pro-Survival Proteins TargetY->ProSurvival Upregulates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits NaturaleadX Naturalead-X NaturaleadX->TargetY Inhibits Doxorubicin_cyto Doxorubicin Doxorubicin_nuc Doxorubicin Doxorubicin_cyto->Doxorubicin_nuc DNA DNA DNA->Apoptosis Induces Doxorubicin_nuc->DNA Damages

Figure 1: Proposed signaling pathway of Naturalead-X and Doxorubicin.
Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro and in vivo studies assessing the synergy between Naturalead-X and doxorubicin.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

Cell LineDrugIC50 (nM)
MDA-MB-231Naturalead-X150
Doxorubicin50
Combination (1:3 ratio)25 (Doxorubicin) + 75 (Naturalead-X)
Hs578TNaturalead-X200
Doxorubicin75
Combination (1:3 ratio)35 (Doxorubicin) + 105 (Naturalead-X)

Table 2: In Vitro Synergy Analysis (Combination Index)

Cell LineDrug Ratio (Dox:NX)Effect Level (Fa)Combination Index (CI)Interpretation
MDA-MB-2311:30.500.65Synergy
0.750.58Synergy
0.900.52Strong Synergy
Hs578T1:30.500.72Synergy
0.750.65Synergy
0.900.60Synergy
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (MDA-MB-231)

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Naturalead-X10 mg/kg1100 ± 12026.7
Doxorubicin2 mg/kg950 ± 11036.7
Combination10 mg/kg NX + 2 mg/kg Dox400 ± 8073.3

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

Objective: To determine the synergistic, additive, or antagonistic effects of Naturalead-X and doxorubicin on the proliferation of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Naturalead-X stock solution (in DMSO)

  • Doxorubicin stock solution (in water)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Methodology:

  • Cell Seeding: Seed TNBC cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Drug Dilution: Prepare serial dilutions of Naturalead-X and doxorubicin in complete growth medium.

  • Checkerboard Setup: Add the drugs to the cells in a checkerboard format, with increasing concentrations of Naturalead-X along the y-axis and increasing concentrations of doxorubicin along the x-axis. Include wells for each drug alone and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

start Seed Cells in 96-well Plate dilute Prepare Drug Dilutions start->dilute checkerboard Add Drugs in Checkerboard Format dilute->checkerboard incubate Incubate for 72 hours checkerboard->incubate viability Perform Cell Viability Assay incubate->viability analyze Analyze Data (IC50, CI) viability->analyze end Determine Synergy analyze->end

Figure 2: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Naturalead-X in combination with doxorubicin in a TNBC xenograft mouse model.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID)

  • MDA-MB-231 cells

  • Matrigel

  • Naturalead-X formulation for injection

  • Doxorubicin formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: Naturalead-X alone

    • Group 3: Doxorubicin alone

    • Group 4: Naturalead-X + Doxorubicin

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., Naturalead-X daily via oral gavage, doxorubicin once a week via intraperitoneal injection) for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.

start Implant Tumor Cells in Mice randomize Randomize Mice into Treatment Groups start->randomize treat Administer Treatments for 21 Days randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Euthanize and Excise Tumors monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end Evaluate In Vivo Efficacy analyze->end

Figure 3: Workflow for in vivo efficacy study.

References

Application of Simiarenone in Cardiac Fibrosis Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and ultimately heart failure. The activation of the mineralocorticoid receptor (MR) by aldosterone plays a pivotal role in the pathophysiology of cardiac fibrosis, making MR antagonists a key therapeutic target. Simiarenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) with high potency and selectivity. These characteristics suggest its potential as a powerful tool to investigate and counteract the mechanisms of cardiac fibrosis in preclinical research.

These application notes provide a comprehensive overview of the proposed use of this compound in established rodent models of cardiac fibrosis. The protocols and data presented are primarily based on studies with the closely related non-steroidal MRA, finerenone, and other MRAs, offering a strong foundation for the investigation of this compound.

Mechanism of Action

This compound, as a non-steroidal MRA, is anticipated to exert its anti-fibrotic effects by directly blocking the binding of aldosterone to the mineralocorticoid receptor. This action inhibits the translocation of the MR to the nucleus, thereby preventing the transcription of pro-fibrotic and pro-inflammatory genes. The downstream effects include the attenuation of fibroblast activation and proliferation, reduced collagen synthesis, and decreased expression of key fibrotic mediators.

Signaling Pathway of Mineralocorticoid Receptor-Mediated Fibrosis and the Role of this compound

G cluster_EC_Space Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Cellular_Effects Cellular Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Forms complex with Aldosterone ROS Reactive Oxygen Species (ROS) MR_Aldo->ROS Generates MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocates to Nucleus This compound This compound This compound->MR Blocks Aldosterone Binding Fibroblast_Activation Fibroblast Activation & Proliferation ROS->Fibroblast_Activation DNA DNA MR_Aldo_Nuc->DNA Binds to Pro_fibrotic_genes Pro-fibrotic & Pro-inflammatory Gene Transcription DNA->Pro_fibrotic_genes Initiates Pro_fibrotic_genes->Fibroblast_Activation Collagen_Synthesis Increased Collagen Synthesis Pro_fibrotic_genes->Collagen_Synthesis Inflammation Inflammation Pro_fibrotic_genes->Inflammation Cardiac_Fibrosis Cardiac Fibrosis Fibroblast_Activation->Cardiac_Fibrosis Collagen_Synthesis->Cardiac_Fibrosis Inflammation->Cardiac_Fibrosis

Caption: this compound blocks the MR signaling cascade, preventing cardiac fibrosis.

Quantitative Data Summary

The following tables summarize expected outcomes based on preclinical studies with the non-steroidal MRA finerenone in various cardiac fibrosis models. These data provide a benchmark for designing experiments with this compound.

Table 1: Effect of Finerenone on Cardiac Fibrosis Markers in a Rat Model of Type 2 Diabetes Mellitus [1][2]

ParameterControlDiabeticDiabetic + Finerenone (1 mg/kg/day)
Myocardial Fibrosis (%) NormalIncreasedReduced
Collagen I Expression BaselineSignificantly IncreasedSignificantly Decreased
Collagen III Expression BaselineSignificantly IncreasedSignificantly Decreased
Cardiomyocyte Apoptosis LowIncreasedReduced

Table 2: Effect of Finerenone on Pro-fibrotic Gene Expression in a Mouse Model of Cardiac-Specific Rac1 Overexpression [3][4]

Gene ExpressionWild-Type ControlRacET (Vehicle)RacET + Finerenone (100 ppm in feed)
TGF-β BaselineOverexpressedExpression similar to control
CTGF BaselineOverexpressedExpression similar to control
LOX BaselineOverexpressedExpression similar to control
Osteopontin BaselineOverexpressedExpression similar to control

Table 3: Effect of Finerenone on Cardiac Function and Fibrosis in a Mouse Model of Isoproterenol-Induced Cardiac Injury [5]

ParameterControlIsoproterenolIsoproterenol + Finerenone
Cardiac NOx2 Expression BaselineIncreasedReduced
TGF-β Expression BaselineIncreasedSubstantially Reduced
COL1A1 Expression BaselineIncreasedSubstantially Reduced
Galectin-3 Expression BaselineIncreasedSubstantially Reduced

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in cardiac fibrosis models are provided below.

Experimental Workflow for Evaluating this compound in a Cardiac Fibrosis Model

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A1 Animal Model Selection (e.g., C57BL/6 mice) A2 Induction of Cardiac Fibrosis (e.g., Isoproterenol, TAC, Ang II) A1->A2 A3 Animal Grouping: - Sham - Vehicle Control - this compound Treatment A2->A3 B1 This compound Administration (Specify dose, route, duration) A3->B1 B2 Monitoring of Animal Health (Weight, behavior) B1->B2 C1 Echocardiography (Cardiac function assessment) B2->C1 C2 Histological Analysis (Masson's Trichrome, Picrosirius Red) B2->C2 C3 Molecular Analysis (qRT-PCR, Western Blot for fibrotic markers) B2->C3 C4 Data Analysis & Interpretation C1->C4 C2->C4 C3->C4

Caption: Workflow for preclinical evaluation of this compound in cardiac fibrosis.

Protocol 1: Isoproterenol-Induced Cardiac Fibrosis in Mice

This model mimics fibrosis induced by excessive β-adrenergic stimulation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoproterenol hydrochloride (ISO)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for subcutaneous injection

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Induction of Fibrosis:

    • Administer isoproterenol subcutaneously at a dose of 5 mg/kg/day for 14 consecutive days.

    • The control group receives subcutaneous injections of saline.

  • This compound Treatment:

    • Based on studies with finerenone, a starting dose of 1-10 mg/kg/day of this compound administered by oral gavage is recommended.

    • The vehicle control group receives the vehicle alone.

    • Treatment should commence concurrently with ISO administration and continue for the 14-day duration.

  • Endpoint Analysis (Day 15):

    • Perform echocardiography to assess cardiac function (ejection fraction, fractional shortening).

    • Euthanize mice and harvest hearts.

    • Fix a portion of the heart in 4% paraformaldehyde for histological analysis (Masson's trichrome and Picrosirius red staining to quantify collagen deposition).

    • Snap-freeze the remaining heart tissue in liquid nitrogen for molecular analysis (qRT-PCR and Western blot for markers such as Collagen I, Collagen III, TGF-β, and CTGF).

Protocol 2: Angiotensin II-Induced Cardiac Fibrosis in Mice

This model recapitulates fibrosis driven by the renin-angiotensin-aldosterone system.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Angiotensin II (Ang II)

  • Osmotic minipumps

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for minipump implantation

Procedure:

  • Acclimatization: Acclimate mice for at least one week.

  • Induction of Fibrosis:

    • Surgically implant osmotic minipumps subcutaneously to deliver Ang II at a constant rate (e.g., 1000 ng/kg/min) for 4 weeks.

    • The sham group undergoes the same surgical procedure with minipumps filled with saline.

  • This compound Treatment:

    • Administer this compound (e.g., 1-10 mg/kg/day) or vehicle via oral gavage daily for the 4-week duration of Ang II infusion.

  • Endpoint Analysis (after 4 weeks):

    • Measure blood pressure weekly.

    • At the end of the treatment period, perform echocardiography.

    • Harvest hearts for histological and molecular analysis as described in Protocol 1.

Protocol 3: Transverse Aortic Constriction (TAC) Induced Cardiac Fibrosis in Mice

This surgical model induces pressure overload, leading to hypertrophy and subsequent fibrosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for thoracic surgery

  • Suture material

  • Ventilator

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimate mice for at least one week.

  • TAC Surgery:

    • Anesthetize the mouse and provide mechanical ventilation.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a blunted 27-gauge needle, which is then removed to create a standardized constriction.

    • The sham group undergoes the same procedure without aortic ligation.

  • This compound Treatment:

    • Begin this compound (e.g., 1-10 mg/kg/day) or vehicle administration via oral gavage one day post-surgery and continue for 4-8 weeks.

  • Endpoint Analysis:

    • Perform serial echocardiography (e.g., at 2, 4, and 8 weeks post-TAC) to monitor the progression of cardiac hypertrophy and dysfunction.

    • At the study endpoint, harvest hearts for histological and molecular analysis as described in Protocol 1.

Mandatory Visualizations

TGF-β Signaling Pathway in Cardiac Fibrosis

TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 SMAD_complex Smad Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Pro-fibrotic Gene Transcription Nucleus->Gene_transcription promotes Collagen Collagen I, III Gene_transcription->Collagen a_SMA α-SMA Gene_transcription->a_SMA Fibrosis Cardiac Fibrosis Collagen->Fibrosis a_SMA->Fibrosis

Caption: The canonical TGF-β/Smad signaling pathway in cardiac fibrosis.

Conclusion

This compound holds significant promise as a therapeutic agent for mitigating cardiac fibrosis. The provided application notes and protocols, based on extensive research with similar non-steroidal MRAs, offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical models of cardiac fibrosis. Rigorous evaluation of this compound using these established methodologies will be crucial in advancing its potential development as a novel treatment for cardiovascular diseases characterized by fibrotic remodeling.

References

Application Notes and Protocols for Studying Mineralocorticoid Receptor Function with Apararenone (MT-3995)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] It exhibits high potency and selectivity for the MR, making it a valuable tool for investigating the physiological and pathophysiological roles of the MR signaling pathway.[1] The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation and fibrosis in various tissues.[4] Dysregulation of the MR pathway is implicated in a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[5]

These application notes provide a comprehensive overview of Apararenone, including its pharmacological profile and detailed protocols for its use in in vitro and in vivo studies of MR function.

Pharmacological Profile of Apararenone

Apararenone is a highly selective antagonist of the mineralocorticoid receptor. Its non-steroidal structure contributes to its high selectivity over other steroid hormone receptors, minimizing off-target effects that can be observed with older, steroidal MR antagonists like spironolactone and eplerenone.

Quantitative Data Summary

The following tables summarize the key quantitative data for Apararenone based on preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Apararenone

ParameterSpeciesValueReference
MR Binding Affinity (Ki) Human0.104 µM[1][2]
MR Antagonism (IC50) Human>100 µM[1]
Glucocorticoid Receptor (GR) Antagonism (IC50) Human>100 µM[1]
Androgen Receptor (AR) Antagonism (IC50) Human>100 µM[1]
Progesterone Receptor (PR) Antagonism (IC50) Human>100 µM[1]
Estrogen Receptor α (ERα) Antagonism (IC50) Human>100 µM[1]
Estrogen Receptor β (ERβ) Antagonism (IC50) Human>100 µM[1]

Table 2: In Vivo Efficacy of Apararenone in a Rat Model of Aldosterone-Induced Renal Hypertension

ParameterTreatment GroupDose (mg/kg/day)ResultReference
Systolic Blood Pressure Vehicle-Increased[1]
Apararenone3Inhibited increase[1]
Apararenone10Inhibited increase[1]
Urinary Albumin Levels Vehicle-Increased[1]
Apararenone3Inhibited increase[1]
Apararenone10Inhibited increase[1]
Myocardial Necrosis and Fibrosis Vehicle-Observed[1]
Apararenone3Inhibited[1]
Apararenone10Inhibited[1]
Renal Tubule Damage Vehicle-Observed[1]
Apararenone3Inhibited[1]
Apararenone10Inhibited[1]

Table 3: Phase II Clinical Trial Data of Apararenone in Patients with Diabetic Nephropathy

ParameterTreatment GroupDose (mg/day)Change from Baseline in Urine Albumin to Creatinine Ratio (UACR) at Week 24Reference
UACR Placebo-+13.7%
Apararenone2.5-37.1%
Apararenone5-49.2%
Apararenone10-53.5%

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_dimer MR Dimer MR->MR_dimer HSP90 HSP90 Apararenone Apararenone Apararenone->MR Antagonizes MR_HSP90 MR-HSP90 Complex MR_HSP90->MR Dissociation MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates

Caption: Canonical MR signaling pathway and the antagonistic action of Apararenone.

Experimental Workflow for In Vitro MR Antagonist Assay

In_Vitro_Workflow start Start plate_cells Plate MR-reporter cells in 96-well plate start->plate_cells pre_incubate Pre-incubate cells plate_cells->pre_incubate prepare_compounds Prepare serial dilutions of Apararenone and controls pre_incubate->prepare_compounds add_compounds Add aldosterone (agonist) and Apararenone/controls to wells prepare_compounds->add_compounds incubate Incubate for 24 hours add_compounds->incubate add_luciferase Add luciferase substrate incubate->add_luciferase read_luminescence Read luminescence on a plate reader add_luciferase->read_luminescence analyze_data Analyze data and calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro MR antagonist activity of Apararenone.

Experimental Workflow for In Vivo Antihypertensive Study

In_Vivo_Workflow start Start animal_model Induce hypertension in rats (uninephrectomy + aldosterone infusion) start->animal_model group_animals Randomly assign rats to treatment groups (Vehicle, Apararenone) animal_model->group_animals administer_drug Administer Apararenone or vehicle daily for several weeks group_animals->administer_drug measure_bp Measure systolic blood pressure periodically (e.g., tail-cuff method) administer_drug->measure_bp collect_samples Collect urine and tissue samples at the end of the study measure_bp->collect_samples analyze_samples Analyze urine for albumin and tissues for histopathology collect_samples->analyze_samples end End analyze_samples->end

Caption: Workflow for evaluating the in vivo antihypertensive and organ-protective effects of Apararenone.

Experimental Protocols

Protocol 1: In Vitro Mineralocorticoid Receptor (MR) Antagonist Reporter Gene Assay

Objective: To determine the in vitro antagonist potency (IC50) of Apararenone on the human mineralocorticoid receptor.

Materials:

  • Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells

  • Expression vector for human MR

  • Luciferase reporter vector with an MR-responsive promoter

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Apararenone (MT-3995)

  • Aldosterone (agonist)

  • Reference MR antagonist (e.g., eplerenone)

  • DMSO (vehicle)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect the host cells (e.g., HEK293) with the human MR expression vector and the MR-responsive luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Alternatively, use a stable cell line expressing both constructs.

  • Cell Seeding:

    • Trypsinize and count the transfected cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1-2 x 10^4 cells/well) in 100 µL of cell culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of Apararenone in DMSO.

    • Perform serial dilutions of Apararenone in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

    • Prepare solutions of aldosterone (agonist) and a reference antagonist (e.g., eplerenone) in a similar manner.

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 50 µL of medium containing the various concentrations of Apararenone or the reference antagonist.

    • Immediately add 50 µL of medium containing a sub-maximal concentration of aldosterone (e.g., EC80 concentration, to be predetermined).

    • Include appropriate controls: vehicle control (DMSO), aldosterone-only control, and no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the aldosterone-only control (representing 0% inhibition) and the vehicle control (representing 100% inhibition).

    • Plot the percentage inhibition against the logarithm of the Apararenone concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Antihypertensive and Organ-Protective Efficacy in an Aldosterone-Infused Rat Model

Objective: To evaluate the in vivo efficacy of Apararenone in reducing blood pressure and protecting against end-organ damage in a model of mineralocorticoid-induced hypertension.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for uninephrectomy and osmotic minipump implantation

  • Osmotic minipumps

  • Aldosterone

  • Apararenone (MT-3995)

  • Vehicle for Apararenone (e.g., 0.5% methylcellulose)

  • Tail-cuff blood pressure measurement system

  • Metabolic cages for urine collection

  • Reagents for measuring urinary albumin

  • Histology supplies (formalin, paraffin, stains like H&E and Masson's trichrome)

Procedure:

  • Animal Model Creation:

    • Acclimatize the rats for at least one week.

    • Perform a left uninephrectomy under anesthesia.

    • Implant an osmotic minipump subcutaneously for continuous infusion of aldosterone (e.g., 0.75 µg/h) for the duration of the study (e.g., 4 weeks).

    • Provide the rats with drinking water containing 1% NaCl.

  • Treatment Groups and Drug Administration:

    • After a recovery period (e.g., one week), randomly assign the rats to different treatment groups:

      • Vehicle control

      • Apararenone (e.g., 3 mg/kg/day)

      • Apararenone (e.g., 10 mg/kg/day)

    • Administer Apararenone or vehicle orally via gavage once daily for the study duration (e.g., 4 weeks).

  • Blood Pressure Measurement:

    • Measure systolic blood pressure weekly using a non-invasive tail-cuff method. Acclimatize the rats to the procedure before starting the measurements.

  • Urine Collection and Analysis:

    • At the end of the study, place the rats in metabolic cages for 24-hour urine collection.

    • Measure the urinary albumin concentration to assess proteinuria.

  • Tissue Collection and Histopathology:

    • At the end of the study, euthanize the rats.

    • Collect the heart and the remaining kidney.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess general morphology and necrosis, and with Masson's trichrome to evaluate fibrosis.

  • Data Analysis:

    • Analyze the blood pressure data over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

    • Compare the urinary albumin excretion and histopathological scores between the treatment groups using one-way ANOVA followed by a post-hoc test.

    • A p-value of <0.05 is typically considered statistically significant.

Conclusion

Apararenone (MT-3995) is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist that serves as an excellent research tool for elucidating the role of the MR in health and disease. The detailed protocols provided herein offer a solid foundation for researchers to investigate the in vitro and in vivo effects of Apararenone on MR function, contributing to a better understanding of MR-mediated pathologies and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Evaluating Simiarenone Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenone is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. The MR, a ligand-activated transcription factor, plays a crucial role in regulating electrolyte balance and blood pressure. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. Consequently, evaluating the efficacy of MR antagonists like this compound is a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for key cell-based assays to characterize the efficacy of this compound.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to its agonist, such as aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-activators and subsequent transcription of target genes. This compound, as an MR antagonist, competitively binds to the MR, preventing its activation by aldosterone and subsequent downstream signaling.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_inactive Inactive MR-HSP Complex Aldosterone->MR_inactive Binds MR_active Active MR MR_inactive->MR_active Activation & HSP Dissociation This compound This compound This compound->MR_inactive Binds competitively MR_dimer MR Dimer MR_active->MR_dimer Dimerization HRE HRE MR_dimer->HRE Binds Gene Target Gene Transcription HRE->Gene Initiates

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.

Data Presentation: Efficacy of Non-Steroidal MR Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative non-steroidal mineralocorticoid receptor antagonists in a cell-based MR transactivation assay. While specific IC50 data for this compound is not publicly available in the reviewed literature, the data for Finerenone and Esaxerenone provide a relevant benchmark for the expected potency of this class of compounds.

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
Finerenone MR TransactivationCHO-K1Aldosterone18[1]
Esaxerenone MR TransactivationNot SpecifiedAldosterone3.7[1]
Spironolactone MR TransactivationCHO-K1Aldosterone24[1]
Eplerenone MR TransactivationCHO-K1Aldosterone990[1]

Experimental Protocols

Mineralocorticoid Receptor (MR) Transactivation Reporter Gene Assay

This assay quantitatively measures the ability of this compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor in a cellular context.

Workflow Diagram:

Reporter_Assay_Workflow A Seed cells stably expressing MR and a luciferase reporter gene B Treat cells with this compound at various concentrations A->B C Add a constant concentration of Aldosterone (agonist) B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: MR Transactivation Reporter Gene Assay Workflow.

Protocol:

Materials:

  • HEK293 cells (or other suitable host cells) stably co-transfected with a human MR expression vector and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Aldosterone stock solution (e.g., 1 µM in ethanol).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the stably transfected cells in culture medium.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.

    • Prepare a solution of aldosterone in serum-free DMEM at a concentration that elicits ~80% of the maximal response (EC80), which needs to be predetermined.

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of the aldosterone solution to all wells except for the negative control wells (which should receive 50 µL of serum-free DMEM).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the positive control (aldosterone only).

    • Plot the normalized luminescence against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cells, ensuring that the observed antagonist activity is not due to a general decrease in cell health.

Workflow Diagram:

Viability_Assay_Workflow A Seed cells in a 96-well plate B Treat with a range of This compound concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Determine cell viability G->H

Caption: Cell Viability (MTT) Assay Workflow.

Protocol:

Materials:

  • Cell line of interest (e.g., HEK293, or a relevant kidney or cardiac cell line).

  • Complete culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well clear cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration.

Target Engagement Assay (NanoBRET™ Assay)

This assay provides a quantitative measure of this compound binding to the mineralocorticoid receptor in living cells.

Workflow Diagram:

Target_Engagement_Workflow A Transfect cells with a vector encoding MR-NanoLuc® fusion protein B Add a cell-permeable fluorescent tracer that binds to MR A->B C Treat with this compound at various concentrations B->C D Incubate to allow for competitive binding C->D E Add NanoBRET™ substrate D->E F Measure donor and acceptor emission E->F G Calculate BRET ratio and IC50 F->G

References

Application Notes and Protocols for Western Blot Analysis of Simiarenone-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific mechanism of action and cellular effects of Simiarenone is limited. The following application note uses a hypothetical scenario to illustrate the detailed protocols and data presentation for Western blot analysis. The proposed signaling pathway and quantitative data are intended as examples to guide researchers in designing and interpreting their own experiments.

Introduction

This compound is a triterpenoid compound identified in various plant species.[1] Triterpenoids as a class have garnered significant interest in drug discovery for their diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Many triterpenoids exert their effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[2][5]

Western blotting is an essential technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate.[6] This method is invaluable for elucidating the mechanism of action of a novel compound like this compound by measuring its effect on the expression levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins.

This document provides a comprehensive protocol for performing Western blot analysis on cells treated with this compound. It includes a hypothetical example of this compound's effect on the PI3K/Akt/mTOR pathway in a cancer cell line to illustrate data presentation and interpretation.

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy. The diagram below illustrates the proposed mechanism.

Simiarenone_Pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Quantitative Data Presentation

Following Western blot analysis, densitometry is used to quantify the intensity of protein bands.[7] The data should be normalized to a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes. The results can be presented in a table to clearly summarize the dose-dependent effects of the compound.

Table 1: Hypothetical Dose-Dependent Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression in MCF-7 Cells

Treatment (24h)p-Akt (Ser473) Relative DensityTotal Akt Relative Densityp-mTOR (Ser2448) Relative DensityTotal mTOR Relative DensityGAPDH (Loading Control)
Vehicle (DMSO) 1.00 ± 0.081.00 ± 0.051.00 ± 0.101.00 ± 0.061.00
This compound (1 µM) 0.75 ± 0.060.98 ± 0.070.81 ± 0.091.02 ± 0.051.00
This compound (5 µM) 0.42 ± 0.051.01 ± 0.040.49 ± 0.070.99 ± 0.081.00
This compound (10 µM) 0.18 ± 0.030.99 ± 0.060.22 ± 0.041.01 ± 0.071.00

Data are represented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control.

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for analyzing protein expression in cultured cells treated with this compound.

Experimental Workflow Overview

The overall workflow for Western blot analysis is depicted below.

WB_Workflow General Western Blot Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli Buffer) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (Gel to Membrane - PVDF/NC) E->F G 7. Blocking (Prevent Non-specific Binding) F->G H 8. Antibody Incubation (Primary then Secondary Ab) G->H I 9. Detection (Chemiluminescence/Fluorescence) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Caption: A ten-step workflow for Western blot analysis.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., MCF-7), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO (vehicle).

  • This compound Stock Solution: Dissolved in DMSO (e.g., 10 mM stock).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer, pre-stained protein ladder.

  • Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer (Tris-Glycine with methanol).

  • Immunodetection:

    • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

    • Tris-Buffered Saline with Tween-20 (TBST): 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Tween-20.[8]

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuge, sonicator, gel electrophoresis apparatus, electro-transfer system, imaging system (e.g., ChemiDoc).

Protocol Steps

Step 1: Cell Culture and Treatment

  • Culture cells to 70-80% confluency in appropriate plates (e.g., 6-well plates).

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

Step 2: Cell Lysis and Protein Extraction

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8][9]

  • Add ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).[6]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Step 3: Protein Quantification

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-50 µg per lane).

Step 4: SDS-PAGE

  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Load equal amounts of protein into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.

  • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Step 5: Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-wetted with methanol), and filter papers in transfer buffer.

  • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.

  • Perform the electro-transfer according to the manufacturer's instructions (e.g., wet transfer at 100 V for 60-90 minutes at 4°C).

Step 6: Immunoblotting and Detection

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][8]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6][8]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and incubate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

Step 7: Data Analysis

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH) in the same lane.

  • Express the results as a fold change relative to the vehicle-treated control group.

References

Application Notes and Protocols for Immunohistochemical Studies of Simiarenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific immunohistochemistry (IHC) protocols and established signaling pathways for the novel compound Simiarenone are not widely available in published literature. The following application notes and protocols provide a comprehensive and adaptable framework based on well-established IHC techniques. Researchers are encouraged to optimize these protocols for their specific antibodies and tissues of interest when investigating the effects of this compound.

Introduction

This compound is a compound of interest in drug development, and understanding its mechanism of action is crucial. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and expression of specific proteins within the cellular and tissue context, providing valuable insights into how this compound may modulate biological pathways.[1][2] These protocols are designed to guide researchers in setting up and performing IHC experiments to study the effects of this compound on protein expression.

Quantitative Data Summary

Effective data presentation is crucial for interpreting experimental outcomes. The following table is a template for summarizing quantitative IHC data from this compound studies. Quantification can be performed using image analysis software to measure staining intensity or the percentage of positive cells.[3][4][5][6][7]

Table 1: Hypothetical Quantitative Analysis of Protein Expression Following this compound Treatment

Target ProteinTreatment GroupNMean Staining Intensity (Optical Density)Percentage of Positive Cells (%)P-value
Protein X Vehicle Control100.25 ± 0.0530 ± 5
This compound (10 mg/kg)100.55 ± 0.0865 ± 7<0.05
This compound (50 mg/kg)100.78 ± 0.1085 ± 6<0.01
Protein Y Vehicle Control100.60 ± 0.0775 ± 8
This compound (10 mg/kg)100.32 ± 0.0640 ± 9<0.05
This compound (50 mg/kg)100.15 ± 0.0415 ± 4<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using an appropriate statistical test.

Experimental Protocols

This section provides a detailed methodology for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections, a common approach for tissue analysis.[8]

Protocol 1: Immunohistochemistry Staining of FFPE Tissues

1. Deparaffinization and Rehydration:

  • Place slides in a slide holder.

  • Immerse in three changes of xylene for 5 minutes each.[8]

  • Immerse in two changes of 100% ethanol for 3 minutes each.

  • Immerse in two changes of 95% ethanol for 3 minutes each.

  • Immerse in 70% ethanol for 3 minutes.

  • Rinse in distilled water for 5 minutes.[8]

2. Antigen Retrieval:

  • This step is crucial for unmasking epitopes that may have been altered by fixation.[2]

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining dish filled with a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).[9]

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.[9]

    • Allow the slides to cool in the solution for 20 minutes at room temperature.[9]

    • Rinse slides in distilled water.

3. Peroxidase Blocking:

  • This step is necessary when using a peroxidase-based detection system to block endogenous peroxidase activity.

  • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[9]

  • Rinse with Phosphate Buffered Saline (PBS) three times for 5 minutes each.

4. Blocking:

  • To prevent non-specific antibody binding, incubate sections with a blocking solution.

  • Use 5-10% normal serum from the same species as the secondary antibody for 30-60 minutes at room temperature.

  • Alternatively, a protein-blocking solution can be used.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in an antibody diluent.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash slides with PBS three times for 5 minutes each.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[9]

7. Detection:

  • Wash slides with PBS three times for 5 minutes each.

  • Incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes at room temperature.[9]

  • Wash slides with PBS three times for 5 minutes each.

8. Chromogen Substrate:

  • Incubate sections with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops (typically 1-10 minutes).[8]

  • Monitor the reaction under a microscope.

  • Stop the reaction by rinsing with distilled water.

9. Counterstaining:

  • Counterstain with hematoxylin to visualize cell nuclei.[8]

  • Rinse with distilled water.

10. Dehydration and Mounting:

  • Dehydrate the sections through graded ethanol solutions (e.g., 95%, 100%).[8]

  • Clear in xylene and mount with a permanent mounting medium.[8]

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that this compound might influence. As the precise mechanism of this compound is under investigation, this diagram of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation, serves as a representative model.[10][11][12]

Simiarenone_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow

The diagram below outlines the key stages of the immunohistochemistry protocol.

IHC_Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding) Sectioning Microtome Sectioning Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Enzyme-Substrate) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Visualization Visualization & Analysis Dehydration_Mounting->Visualization

Caption: General workflow for immunohistochemical staining.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Simiarenone Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Simiarenone in in vitro settings. The following information is presented in a question-and-answer format to directly address common issues.

Disclaimer

Information regarding the solubility and mechanism of action of this compound is based on general principles for poorly soluble compounds and is provided for illustrative purposes. Researchers should determine the empirical solubility and biological activity of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a chemical compound with the following properties:

  • Molecular Formula: C₃₀H₄₈O[1][2]

  • CAS Number: 2318-78-7[1][3]

Q2: Why is my this compound precipitating in my aqueous cell culture medium?

Precipitation of a test compound in cell culture media is a common issue, particularly for hydrophobic molecules like this compound. This can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its maximum soluble concentration in that specific aqueous environment.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (due to CO₂ in the incubator) can alter the solubility of a compound.[4][5]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation over time.[4][5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, though it is typically recommended to keep the final concentration below 0.5%.[6]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

Determining the kinetic solubility of this compound under your experimental conditions is essential. This can be achieved by preparing a serial dilution of the compound in your cell culture medium and observing the highest concentration that remains clear of precipitate over a defined period. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Q5: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What should I do?

This is a common sign that the compound's concentration has exceeded its solubility in the aqueous medium or that "solvent shock" has occurred.

Potential Cause Recommended Solution
Concentration exceeds solubility limit.Decrease the final concentration of this compound in your experiment.
Rapid change in solvent polarity.Add the this compound stock solution to the medium dropwise while gently vortexing or stirring.
Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration, minimizing the amount of organic solvent introduced.

Q6: I observed a precipitate in my culture plates after incubating them for several hours. What could be the cause?

Precipitation that occurs over time is often due to changes in the culture environment or interactions with media components.

Potential Cause Recommended Solution
Temperature-dependent solubility.Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the incubator temperature is stable.[6]
pH shift in the medium.Use a medium buffered with HEPES to maintain a stable pH, especially for long-term experiments. Ensure proper CO₂ levels in the incubator.[6]
Interaction with media components.Test the solubility of this compound in a simpler buffered solution, like PBS, to determine if specific media components are causing the precipitation.[6]
Compound instability and degradation.Check the stability of this compound at 37°C over the time course of your experiment.
Data Presentation: this compound Solubility (Hypothetical Data)

The following table summarizes the hypothetical solubility of this compound in common laboratory solvents.

Solvent Solubility (mg/mL) Notes
DMSO> 50Recommended for primary stock solutions.
Ethanol~5May be used as a co-solvent.
PBS (pH 7.4)< 0.01Considered practically insoluble in aqueous buffers.
Cell Culture Medium (e.g., DMEM with 10% FBS)< 0.05Solubility is slightly enhanced by serum proteins but remains low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound (C₃₀H₄₈O) is approximately 424.7 g/mol .

    • Mass (mg) = 10 mmol/L * 0.4247 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL of a 10 mM stock, you would need 4.247 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Pipettes and sterile tips

  • Multichannel pipette (optional)

  • Incubator (37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare Serial Dilutions:

    • In the first column of the 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock in 100% DMSO.

    • In a separate 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Dilute into Medium:

    • Transfer 2 µL of each DMSO serial dilution into the corresponding wells of the plate containing the cell culture medium. This will create a final DMSO concentration of 1%.

    • Your final concentrations of this compound will range from 100 µM downwards.

  • Incubation and Observation:

    • Mix the plate gently.

    • Visually inspect the plate for any immediate signs of precipitation (cloudiness or crystals).

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • At various time points, inspect the wells for any precipitate using a microscope.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a kinase (Kinase X) within a cellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseY->TranscriptionFactor Phosphorylates TranscriptionFactor_A Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_A Gene Target Gene Expression TranscriptionFactor_A->Gene Promotes This compound This compound This compound->KinaseX Inhibits G start Start: Dissolve this compound in Cell Culture Medium precipitate Precipitation Observed? start->precipitate immediate Immediate Precipitation? precipitate->immediate Yes success Proceed with Experiment precipitate->success No sol_A Lower Final Concentration immediate->sol_A Yes sol_B Optimize Dilution Method (e.g., dropwise addition) immediate->sol_B Yes sol_C Pre-warm Medium to 37°C immediate->sol_C No sol_D Use Buffered Medium (HEPES) immediate->sol_D No check_again Re-evaluate Solubility sol_A->check_again sol_B->check_again sol_C->check_again sol_D->check_again check_again->success Resolved fail Consider Co-solvents or Alternative Formulation check_again->fail Not Resolved G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Objective: Prepare Soluble this compound for In Vitro Assay stock_choice Is this compound Soluble in DMSO? start->stock_choice stock_dmso Prepare High-Concentration Stock in DMSO stock_choice->stock_dmso Yes stock_alt Test Alternative Organic Solvents (e.g., Ethanol) stock_choice->stock_alt No working_choice Is Final DMSO Concentration < 0.5% and Soluble? stock_dmso->working_choice working_ok Proceed with Assay working_choice->working_ok Yes working_adjust Adjust Stock Concentration or Final Dilution working_choice->working_adjust No working_adjust->working_choice

References

Technical Support Center: Optimizing Finerenone Dosage for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query specified "Simiarenone," which is a naturally occurring triterpenoid. However, based on the context of optimizing dosage for rodent models in a research setting, it is highly likely that the intended compound was Finerenone , a non-steroidal mineralocorticoid receptor (MR) antagonist. This guide focuses on Finerenone.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Finerenone dosage for their rodent models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage range for Finerenone in rats and mice?

A1: Based on published studies, a common starting dosage for Finerenone in rats is 10 mg/kg/day administered via oral gavage.[1][2] For mice, a dosage of approximately 9 mg/kg/day has been used, often mixed with chow.[3] However, the optimal dosage will depend on the specific disease model and research question.

Q2: What is the primary mechanism of action for Finerenone?

A2: Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It blocks the binding of aldosterone to the MR, which in turn inhibits the downstream signaling pathways that promote inflammation and fibrosis.[4][5] This makes it a valuable tool for studying diseases with underlying inflammatory and fibrotic components, such as chronic kidney disease and cardiovascular disease.[3][4]

Q3: How does Finerenone differ from other MRAs like spironolactone and eplerenone?

A3: Finerenone is a third-generation, non-steroidal MRA, distinguishing it from the steroidal nature of spironolactone and eplerenone.[4] It exhibits a higher selectivity and binding affinity for the MR compared to eplerenone and spironolactone.[6] A key difference in rodent models is its balanced distribution between heart and kidney tissue, whereas steroidal MRAs tend to have higher concentrations in the kidney.[1]

Q4: What are the common administration routes for Finerenone in rodent studies?

A4: The most frequently reported route of administration is oral gavage, which ensures precise dosing.[1][2] Administration mixed with food is another viable option, particularly for longer-term studies in mice, as it can reduce the stress associated with repeated gavage.[3][7]

Q5: What vehicle is typically used to dissolve Finerenone for oral administration?

A5: A common vehicle for Finerenone is a solution of 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% water.[1] It is crucial to establish a consistent and well-tolerated vehicle control group in your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results - Inconsistent drug administration- Individual animal differences in metabolism- Instability of Finerenone solution- Ensure proper oral gavage technique to deliver the full dose.- For food administration, monitor daily food intake to ensure consistent drug consumption.- Increase sample size to account for biological variability.- Prepare Finerenone solutions fresh daily.
Lack of efficacy at the initial dose - Insufficient dosage for the specific model- Poor absorption- Perform a dose-response study to determine the optimal effective dose.- Consider an alternative administration route if oral absorption is a concern, though oral is standard.
Adverse effects observed (e.g., weight loss, lethargy) - Dose is too high, leading to toxicity- Vehicle intolerance- Reduce the dosage and re-evaluate efficacy.- Run a vehicle-only control group to rule out vehicle-related toxicity.- Closely monitor animal health, including body weight and general appearance.
Unexpected changes in blood pressure - Finerenone can have blood pressure-lowering effects, although some studies report effects at non-blood pressure-lowering doses.[1]- Regularly monitor blood pressure in your rodent model.- If blood pressure reduction is a confounding factor for your study, consider adjusting the dose or using a model where this effect is minimized.

Quantitative Data Summary

Table 1: Reported Finerenone Dosages in Rodent Models

Rodent Species Dosage Administration Route Vehicle Disease Model Reference
Rat (Munich Wistar Frömter)10 mg/kg/dayOral gavage10% EtOH, 40% PEG400, 50% waterChronic Kidney Disease[1]
Rat (Transgenic (mRen-2)27)10 mg/kg/dayOral gavageNot specifiedDiabetic Retinopathy[2]
Mouse~9 mg/kg/day (100 mg/kg in chow)Mixed with foodNot applicableVascular Injury[3]
Mouse5 mg/kg/dayIntraperitoneal injectionNot specifiedOxygen-Induced Retinopathy[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Finerenone in Rats
  • Preparation of Finerenone Solution:

    • On the day of administration, weigh the required amount of Finerenone powder.

    • Prepare the vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% sterile water.

    • Dissolve the Finerenone in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat receiving 1 mL, the concentration would be 2.5 mg/mL).

    • Vortex the solution until the Finerenone is fully dissolved.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the Finerenone solution to be administered.

    • Gently restrain the rat.

    • Insert a suitable gauge oral gavage needle attached to a syringe into the esophagus.

    • Slowly administer the calculated volume of the Finerenone solution.

    • Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.

  • Control Group:

    • Administer the same volume of the vehicle solution (10% EtOH, 40% PEG400, 50% water) to the control group of rats using the same oral gavage technique.

Protocol 2: Assessment of Albuminuria in a Rat Model of Chronic Kidney Disease
  • Metabolic Cage Acclimation:

    • One day prior to urine collection, place individual rats in metabolic cages to allow for acclimation.

  • 24-Hour Urine Collection:

    • Following the acclimation period, begin a 24-hour urine collection. Ensure the collection tubes are properly placed to avoid contamination.

    • Provide the animals with ad libitum access to food and water during the collection period.

  • Urine Sample Processing:

    • At the end of the 24-hour period, measure the total volume of urine collected for each rat.

    • Centrifuge the urine samples to pellet any debris.

    • Collect the supernatant and store at -80°C until analysis.

  • Albumin Measurement:

    • Determine the urinary albumin concentration using a rat-specific albumin ELISA kit according to the manufacturer's instructions.

    • Calculate the total urinary albumin excretion over 24 hours by multiplying the albumin concentration by the total urine volume.

Visualizations

Signaling_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR binds Nucleus Nucleus MR->Nucleus translocates to Finerenone Finerenone Finerenone->MR blocks Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) Nucleus->Gene_Transcription activates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis leads to

Caption: Mechanism of action of Finerenone.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_results Results Animal_Model Select Rodent Model Drug_Prep Prepare Finerenone Solution Animal_Model->Drug_Prep Randomization Randomize into Groups (Control & Finerenone) Drug_Prep->Randomization Administration Daily Drug Administration Randomization->Administration Monitoring Monitor Animal Health Administration->Monitoring Data_Collection Collect Biological Samples (e.g., urine, blood, tissue) Monitoring->Data_Collection Analysis Analyze Endpoints (e.g., albuminuria, biomarkers) Data_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for Finerenone studies in rodents.

References

Technical Support Center: Overcoming Simiarenone Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Simiarenone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a complex organic molecule with the chemical formula C30H48O[1]. The stability of any experimental compound in cell culture is crucial because degradation can lead to a decrease in the effective concentration, potentially resulting in inaccurate and irreproducible experimental outcomes. Factors within the cell culture environment such as pH, temperature, light, and interactions with media components can contribute to the degradation of sensitive compounds.

Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?

Several factors can contribute to the degradation of small molecules like this compound in cell culture media:

  • pH: Standard cell culture media is typically buffered around pH 7.2-7.4, which can promote oxidation or hydrolysis of susceptible compounds.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive molecules.

  • Light Exposure: Exposure to light, especially UV rays, can induce photodegradation. It is crucial to handle light-sensitive compounds in dimmed light and store them in light-protected containers.

  • Oxygen Levels: The presence of dissolved oxygen can lead to oxidative degradation.

  • Cell Culture Media Components: Components within the media, such as certain amino acids, vitamins, or metal ions, can react with and degrade experimental compounds. For instance, components like cysteine and ferric ammonium citrate have been shown to impact the stability of some drugs in cell culture.[2] Riboflavin (a common vitamin in media) can induce photosensitization and degradation of other components when exposed to light.[3]

  • Enzymatic Degradation: Cells can metabolize the compound, and enzymes present in serum supplements may also contribute to its breakdown.

Q3: How can I determine if this compound is degrading in my experiments?

The most reliable method is to quantify the concentration of intact this compound in your cell culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the concentration of the parent compound over time is a clear indicator of instability.

Q4: What are the visible signs of compound degradation in cell culture media?

While not always apparent, some signs of degradation can include a change in the color of the media or the formation of precipitate. However, the absence of these signs does not guarantee stability. Analytical quantification remains the gold standard for assessing stability.

Q5: How can I minimize the degradation of this compound in my cell culture experiments?

Here are several strategies to mitigate the instability of this compound:

  • Prepare Fresh Solutions: Prepare this compound solutions in your cell culture medium immediately before each experiment.

  • Optimize Solvent and Stock Concentration: Dissolve this compound in a solvent that is compatible with your cells (e.g., DMSO) at a high concentration to create a stock solution.[4] The final concentration of the solvent in the culture medium should be non-toxic (typically ≤ 0.1% for DMSO).[5]

  • Reduce Incubation Time: If feasible for your experimental design, reduce the exposure time of this compound to the cell culture environment.

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can minimize enzymatic degradation from serum components.

  • Protect from Light: Work with this compound under subdued lighting and use amber-colored tubes and plates to minimize light-induced degradation.

  • Consider Antioxidants: The addition of antioxidants to the cell culture medium, such as N-acetylcysteine or ascorbic acid, may help to reduce oxidative degradation.[6] However, their compatibility with your specific cell line and experimental goals should be verified.

  • Use a More Stable Analogue: In some cases, a more stable dipeptide form of an unstable amino acid, like GlutaMAX™ as a substitute for L-glutamine, can reduce the generation of byproducts like ammonia that could affect compound stability.[7] While not directly applicable to this compound, this illustrates the principle of optimizing media components.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of this compound in cell culture media leading to variable effective concentrations.Perform a stability study of this compound in your specific cell culture medium using HPLC or LC-MS/MS. Prepare fresh working solutions for each experiment. Minimize the time between adding this compound to the media and starting the experiment.
Loss of this compound activity over time in a multi-day experiment. This compound is unstable under standard incubation conditions (37°C, 5% CO2).Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). Determine the half-life of this compound in your media to establish an optimal replenishment schedule.
Precipitate forms after adding this compound to the media. Poor solubility of this compound in the aqueous environment of the cell culture medium.Ensure the stock solution is fully dissolved before diluting in the media. Decrease the final concentration of this compound. Evaluate different solvents for the stock solution. Perform a solubility assessment.
Change in media color after adding this compound. Potential chemical reaction or degradation of this compound or a media component.Analyze the media using spectrophotometry to check for absorbance changes. Use HPLC/LC-MS to identify potential degradation products. Test the stability of this compound in basal media versus complete media to identify the problematic component.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM) with serum and other supplements

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[5]

  • Incubation: Aliquot the working solution into sterile tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments (37°C, 5% CO2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound.

Data Presentation:

The results of the stability study can be summarized in a table as shown below.

Time Point (Hours)This compound Concentration (µM) - Replicate 1This compound Concentration (µM) - Replicate 2This compound Concentration (µM) - Replicate 3Mean Concentration (µM)% Remaining
010.19.910.010.0100%
29.59.39.69.4794.7%
48.88.68.98.7787.7%
87.57.37.67.4774.7%
244.24.04.34.1741.7%
481.81.61.91.7717.7%

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_work Prepare Working Solution in Media prep_stock->prep_work incubate Aliquot and Incubate prep_work->incubate time_0 T=0h incubate->time_0 time_x T=2, 4, 8, 24, 48h incubate->time_x store Store at -80°C time_0->store time_x->store analysis HPLC / LC-MS/MS Analysis store->analysis data Quantify this compound Concentration analysis->data

Caption: Workflow for assessing this compound stability in cell culture media.

Putative Signaling Pathway for this compound as a Mineralocorticoid Receptor Antagonist

This compound is anticipated to function as a mineralocorticoid receptor (MR) antagonist. Mineralocorticoid receptors are nuclear receptors that, upon binding to their agonist (e.g., aldosterone), translocate to the nucleus and regulate gene expression. As an antagonist, this compound would block these effects.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Conformational Change MRE Mineralocorticoid Response Element (MRE) on DNA MR_Aldo->MRE Translocates & Binds Transcription Gene Transcription MRE->Transcription Initiates

Caption: Proposed mechanism of this compound as a mineralocorticoid receptor antagonist.

References

Technical Support Center: Investigating Off-Target Effects of Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for a compound specifically named "simiarenone" did not yield specific pharmacological data or studies on its off-target effects. The following technical support guide is a generalized framework designed to assist researchers in evaluating potential off-target effects of experimental compounds, using hypothetical scenarios and data from related fields of study.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our experimental model after treatment with our compound. How can we determine if these are off-target effects?

A1: Unexpected phenotypes can arise from a variety of factors, including off-target effects, compound toxicity, or interactions with the experimental model system. To investigate potential off-target effects, a systematic approach is recommended:

  • Dose-Response Analysis: Characterize the dose-response relationship for both the intended (on-target) and unintended (off-target) effects. If the off-target phenotype occurs at a significantly different concentration than the on-target effect, it may suggest a different mechanism of action.

  • Structural Analogs: Test structurally related analogs of your compound that are known to be inactive at the primary target. If these analogs still produce the unexpected phenotype, it strongly suggests an off-target effect.

  • Target Engagement Assays: Confirm that the compound is engaging its intended target at the concentrations used in your experiments. This can be done using techniques such as cellular thermal shift assays (CETSA), biochemical binding assays, or target-specific reporter assays.

  • Rescue Experiments: If the on-target effect involves the inhibition of a specific pathway, attempt to rescue the phenotype by providing a downstream component of that pathway. If the off-target phenotype persists, it is likely independent of the on-target activity.

  • Broad Panel Screening: Screen the compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions. This can be performed by specialized contract research organizations (CROs).

Q2: What are some common experimental models to assess the off-target effects of a novel compound?

A2: The choice of experimental model will depend on the nature of the compound and the observed off-target phenotype. Here are some commonly used models:

  • In vitro Profiling:

    • Receptor Binding Assays: A wide range of commercially available panels can screen for binding to hundreds of G-protein coupled receptors (GPCRs), ion channels, and transporters.

    • Kinase Panels: Assess the inhibitory activity of the compound against a large panel of kinases, as off-target kinase inhibition is a common source of toxicity.

    • Enzyme Inhibition Assays: Evaluate the effect of the compound on key metabolic enzymes, such as cytochrome P450s, to predict potential drug-drug interactions and metabolic liabilities.

  • Cell-Based Assays:

    • High-Content Imaging: Use automated microscopy to assess a variety of cellular parameters (e.g., morphology, viability, organelle health) in response to compound treatment.

    • Transcriptomic Profiling (RNA-seq): Analyze changes in gene expression to identify pathways that are perturbed by the compound, which can provide clues to off-target mechanisms.

    • Proteomic Profiling: Use techniques like mass spectrometry to identify proteins that are differentially expressed or post-translationally modified after compound treatment.

  • In vivo Models:

    • Zebrafish: The optical transparency of zebrafish embryos allows for the real-time visualization of developmental and toxicological effects.

    • Rodent Models: Standard rodent models of toxicity and safety pharmacology are used to assess the overall physiological effects of a compound.

Troubleshooting Guides

Issue: Inconsistent results between different batches of the experimental compound.
  • Possible Cause: Variability in compound purity or the presence of impurities with their own biological activity.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of each batch using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Impurity Identification: If impurities are detected, attempt to identify their structure and test their biological activity separately.

    • Standardize Synthesis and Purification: Ensure a consistent and well-documented protocol for the synthesis and purification of the compound.

Issue: The compound shows high potency in vitro but lacks efficacy in vivo.
  • Possible Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, poor distribution to the target tissue) or significant off-target effects leading to toxicity at efficacious doses.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Studies: Conduct PK studies in the relevant animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Metabolite Identification: Identify the major metabolites of the compound and test their activity at the on-target and potential off-targets.

    • In vivo Toxicity Studies: Perform dose-escalation studies to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Data Presentation

Table 1: Hypothetical Off-Target Screening Profile of an Experimental Compound

Target ClassAssay TypeNumber of Targets ScreenedHits ( >50% Inhibition at 10 µM)
KinasesRadiometric468Kinase A, Kinase B, Kinase C
GPCRsRadioligand Binding120GPCR X, GPCR Y
Ion ChannelsElectrophysiology60Ion Channel Z
Nuclear ReceptorsReporter Gene48None
TransportersVesicular Uptake25None

Experimental Protocols

Protocol: Kinase Inhibition Assay (Radiometric)
  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a substrate peptide, and [γ-³³P]ATP in a suitable buffer.

  • Compound Addition: Add the experimental compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cell Cell-Based Validation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Purification on_target On-Target Assay (e.g., Enzyme Kinetics) invitro_start->on_target Test Primary Activity off_target_panel Off-Target Screening (e.g., Kinase Panel) invitro_start->off_target_panel Broad Profiling invitro_end Identify Preliminary Off-Targets on_target->invitro_end off_target_panel->invitro_end cell_start Treat Cultured Cells invitro_end->cell_start Validate Hits phenotype Phenotypic Assays (e.g., Viability, Imaging) cell_start->phenotype omics Omics Analysis (e.g., RNA-seq) cell_start->omics cell_end Confirm Cellular Off-Target Effects phenotype->cell_end omics->cell_end invivo_start Animal Model Dosing cell_end->invivo_start Investigate in Whole Organism efficacy Efficacy Studies invivo_start->efficacy toxicity Toxicology Studies invivo_start->toxicity invivo_end Assess Therapeutic Window & Safety Profile efficacy->invivo_end toxicity->invivo_end

Caption: Workflow for investigating off-target effects.

signaling_pathway Compound Experimental Compound Target_Receptor Intended Target (e.g., Receptor A) Compound->Target_Receptor Binds Off_Target_Kinase Off-Target (e.g., Kinase B) Compound->Off_Target_Kinase Binds (Off-Target) Downstream_Signal Signaling Cascade A Target_Receptor->Downstream_Signal Activates On_Target_Effect Desired Cellular Response Downstream_Signal->On_Target_Effect Leads to Unintended_Pathway Signaling Cascade B Off_Target_Kinase->Unintended_Pathway Activates Off_Target_Effect Unintended Phenotype (e.g., Toxicity) Unintended_Pathway->Off_Target_Effect Leads to

Caption: On-target vs. off-target signaling pathways.

How to minimize variability in Simiarenone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Simiarenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA). By ensuring consistency and precision in your experimental workflow, you can enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist. Its primary mechanism of action is to block the binding of aldosterone to the MR, a ligand-activated transcription factor.[1] By inhibiting the MR, this compound prevents the downstream effects of aldosterone, which include the regulation of salt and water homeostasis and the promotion of inflammation and fibrosis in various tissues.[1][2] This antagonism helps to mitigate the pathological processes associated with MR overactivation in cardiorenal diseases.[2]

Q2: What are the key differences between non-steroidal MRAs like this compound and steroidal MRAs?

A2: Non-steroidal MRAs, such as this compound, differ from steroidal MRAs (e.g., spironolactone, eplerenone) in their chemical structure and pharmacological properties.[2] These differences can lead to a more favorable side-effect profile, with a potentially lower incidence of hormonal side effects like gynecomastia.[1][3] Additionally, non-steroidal MRAs may exhibit a more balanced distribution between the heart and kidneys compared to some steroidal MRAs, which can be preferentially concentrated in the kidneys.[2]

Q3: What are the most common sources of variability in cell-based assays with this compound?

A3: Variability in cell-based assays can arise from several factors. Key sources include inconsistencies in cell seeding density, pipetting errors, and the metabolic state of the cells.[4][5][6] The quality and stability of reagents, particularly growth factors which can degrade quickly, also contribute significantly to experimental noise.[4] Furthermore, environmental factors such as temperature and humidity can affect results if not properly controlled.[7]

Q4: How critical is the stability and storage of this compound for experimental outcomes?

A4: The stability and proper storage of any experimental compound are paramount for obtaining reliable data. Degradation of this compound can lead to a decrease in its effective concentration and potency, resulting in underestimation of its effects. It is crucial to adhere to the manufacturer's storage recommendations regarding temperature, light exposure, and humidity.[7][8] For reconstituted solutions, it's important to establish their chemical stability over time at different storage conditions.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments and provides actionable solutions to minimize variability.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells in a plate-based assay. Inconsistent cell seeding, pipetting inaccuracies, or edge effects.- Ensure thorough mixing of cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques to minimize volume errors.[5] - To avoid edge effects, consider not using the outer wells of the plate for experimental data or fill them with a buffer solution.
Inconsistent dose-response curve between experiments. - Degradation of this compound stock solution. - Variation in cell passage number or health. - Inconsistent incubation times.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment. - Use cells within a consistent and narrow range of passage numbers. - Regularly check cell viability and morphology.[6] - Standardize all incubation periods throughout the experimental protocol.
Lower than expected potency (higher IC50/EC50). - Presence of serum proteins in the culture medium that bind to this compound, reducing its free concentration.[10] - Cell line has low expression of the mineralocorticoid receptor. - this compound degradation.- If possible, reduce the serum concentration in the assay medium or use a serum-free medium. Be aware that changes in medium composition can affect cell health.[10] - Confirm MR expression in your cell line using techniques like qPCR or Western blot. - Verify the integrity of your this compound stock.
Unexpected cytotoxicity observed. - Off-target effects of this compound at high concentrations. - Contamination of cell culture or reagents.- Perform a cytotoxicity assay to determine the concentration range at which this compound is non-toxic to the cells.[11] - Regularly test for mycoplasma and other contaminants in your cell cultures.
Difficulty in reproducing results from a published study. - Differences in experimental protocols, reagents, or cell lines.- Carefully review and align your protocol with the published methodology. - Ensure that the cell line used is from a reliable source and has the same characteristics. - Use reagents from the same or equivalent suppliers.

Experimental Protocols & Methodologies

General Cell Culture and Seeding Protocol
  • Cell Maintenance: Culture cells in the recommended medium supplemented with the appropriate serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase. Use a consistent passaging protocol.

  • Cell Seeding for Assays:

    • Wash cells with phosphate-buffered saline (PBS).

    • Detach cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with a medium containing serum.

    • Centrifuge the cell suspension and resuspend the pellet in a fresh medium.

    • Perform an accurate cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density.

    • Dispense the cell suspension into the appropriate assay plates.

This compound Stock Solution and Dilution Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in the appropriate assay medium. Ensure thorough mixing at each dilution step.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding in Assay Plates Cell_Culture->Cell_Seeding Reagent_Prep This compound Dilution Series Treatment Treatment with this compound Reagent_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Readout Assay Readout (e.g., Luminescence, Fluorescence) Incubation->Assay_Readout Data_Analysis Data Analysis & Curve Fitting Assay_Readout->Data_Analysis

Caption: A generalized workflow for conducting a cell-based assay with this compound.

Diagram 2: Mineralocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo activates This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR blocks MR->MR_Aldo HSP Heat Shock Proteins HSP->MR bound Gene_Expression Target Gene Expression MR_Aldo->Gene_Expression translocates & binds DNA Cellular_Response Inflammation Fibrosis Gene_Expression->Cellular_Response G Start High Variability Observed Check_Seeding Review Cell Seeding Protocol & Density Start->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Seeding Consistent Standardize_Protocol Implement Standard Operating Procedures Check_Seeding->Standardize_Protocol Seeding Inconsistent Check_Reagents Assess Reagent Stability & Preparation Check_Pipetting->Check_Reagents Pipetting Accurate Check_Pipetting->Standardize_Protocol Pipetting Inaccurate Check_Reagents->Standardize_Protocol Reagents Stable Check_Reagents->Standardize_Protocol Reagents Unstable End Variability Minimized Standardize_Protocol->End

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Simiarenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Simiarenone.

Troubleshooting Guides

This section offers solutions to common problems encountered when formulating this compound for enhanced bioavailability.

Low Oral Bioavailability Despite Formulation Efforts

Problem: You have formulated this compound using a specific technique (e.g., micronization, solid dispersion), but in vivo pharmacokinetic studies still show low oral bioavailability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. This compound is practically insoluble in water, which is a primary reason for its low bioavailability.Move to more advanced formulation strategies designed for poorly soluble compounds.
Inadequate particle size reduction. For micronized formulations, the particle size may still be too large for efficient dissolution.Further reduce particle size to the nanometer range (nanonization) using techniques like wet milling or high-pressure homogenization.
Recrystallization of amorphous solid dispersion. The amorphous form of this compound in the solid dispersion may have converted back to a less soluble crystalline form during storage or in the gastrointestinal tract.Use polymers with a high glass transition temperature (Tg) to stabilize the amorphous state. Store the formulation in low humidity conditions.
Drug efflux by intestinal transporters. This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.Co-administer with a P-gp inhibitor (e.g., Verapamil, though clinical applicability may be limited) or use excipients that can inhibit P-gp function.
First-pass metabolism. This compound may be extensively metabolized in the liver before reaching systemic circulation.Investigate the metabolic pathways of this compound. If significant, consider formulations that can bypass first-pass metabolism, such as lymphatic transport systems (e.g., lipid-based formulations).
Poor permeability across the intestinal epithelium. Even if solubilized, this compound may have inherently low permeability.Conduct a Caco-2 permeability assay to assess its intrinsic permeability. If low, consider permeation enhancers, but with caution regarding potential toxicity.
Formulation-Specific Troubleshooting
Formulation Technique Problem Possible Cause Troubleshooting Step
Solid Dispersions The prepared solid dispersion is not amorphous. - Inefficient solvent removal.- Low drug-to-carrier ratio.- Inappropriate carrier selection.- Use a rapid solvent evaporation technique like spray drying.- Increase the proportion of the hydrophilic carrier.- Select a carrier in which this compound has good solubility.
Nanoemulsions The nanoemulsion is unstable and shows phase separation. - Incorrect oil/surfactant/co-surfactant ratio.- Insufficient energy input during emulsification.- Ostwald ripening.- Optimize the formulation components and their ratios using a pseudo-ternary phase diagram.- Increase homogenization time or pressure.- Select an oil phase in which this compound is highly soluble to minimize Ostwald ripening.
Solid Lipid Nanoparticles (SLNs) Low drug entrapment efficiency. - Poor solubility of this compound in the lipid matrix.- Drug expulsion during lipid recrystallization.- Screen for lipids in which this compound has high solubility at elevated temperatures.- Use a mixture of lipids to create a less ordered crystalline structure (moving towards a Nanostructured Lipid Carrier - NLC).
Cyclodextrin Complexation Low complexation efficiency. - Steric hindrance due to the bulky structure of this compound.- Inappropriate type or concentration of cyclodextrin.- Use modified cyclodextrins (e.g., HP-β-CD) which have a larger cavity.- Optimize the drug-to-cyclodextrin molar ratio.

Quantitative Data Summary

The following table summarizes a hypothetical comparison of different formulation strategies for improving the bioavailability of a poorly soluble triterpenoid like this compound. These values are illustrative and would need to be determined experimentally for this compound.

Formulation Strategy Drug Loading (%) Particle Size / Droplet Size (nm) In Vitro Dissolution (at 60 min, %) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) in Caco-2 model Relative Bioavailability (Compared to unformulated drug)
Unformulated this compoundN/A> 5000< 50.51.0
Micronized this compound902000 - 5000250.82.5
This compound Solid Dispersion (1:5 drug-to-polymer ratio)16.7N/A (molecularly dispersed)853.28.0
This compound-HP-β-CD Complex (1:2 molar ratio)~10N/A (complex)702.56.5
This compound Nanoemulsion5100 - 20095 (as release from formulation)4.512.0
This compound Solid Lipid Nanoparticles (SLNs)8150 - 30060 (as release from formulation)3.89.5

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., ethanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

  • Characterization: Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation of this compound (e.g., dissolved in HBSS with a non-toxic solubilizer) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving unformulated this compound, and test groups receiving different formulations).

    • Administer the formulations orally via gavage.

    • For absolute bioavailability determination, include a group receiving an intravenous (IV) dose of this compound.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software. Calculate oral bioavailability (F%) by comparing the AUC of the oral dose to the AUC of the IV dose.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. This compound, being a triterpenoid, is expected to have low aqueous solubility. Its permeability would need to be experimentally determined, but many such compounds have reasonable permeability. Therefore, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability.

Q2: My solid dispersion is not stable and recrystallizes over time. How can I prevent this?

A2: Recrystallization is a common issue with amorphous solid dispersions. To improve stability, you can:

  • Use a polymer with a high glass transition temperature (Tg): Polymers with high Tg can restrict molecular mobility, thus preventing recrystallization.

  • Incorporate a second polymer: Using a combination of polymers can sometimes create a more stable amorphous system.

  • Control storage conditions: Store the solid dispersion in a tightly sealed container at low temperature and humidity.

Q3: What are the critical quality attributes to monitor for a nanoemulsion formulation of this compound?

A3: For a this compound nanoemulsion, you should monitor:

  • Droplet size and polydispersity index (PDI): These affect the stability and absorption of the nanoemulsion.

  • Zeta potential: This indicates the surface charge and predicts the physical stability of the nanoemulsion.

  • Drug content and entrapment efficiency: To ensure the correct dosage and efficient delivery.

  • Physical and chemical stability: Assessed over time under different storage conditions.

Q4: How do I choose between different bioavailability enhancement techniques for this compound?

A4: The choice of technique depends on several factors:

  • Physicochemical properties of this compound: Its solubility in different lipids and solvents, and its melting point.

  • Desired dosage form: Whether you are developing a tablet, capsule, or a liquid formulation.

  • Scalability of the formulation process: Some techniques are more easily scaled up for industrial production than others.

  • Regulatory considerations: The excipients used must be generally regarded as safe (GRAS). It is often recommended to screen several formulation strategies at a small scale to identify the most promising approach.

Q5: Can I use in vitro data to predict the in vivo performance of my this compound formulation?

A5: In vitro data, such as dissolution studies and Caco-2 permeability assays, can provide valuable insights and help in ranking different formulations. An in vitro-in vivo correlation (IVIVC) can sometimes be established. However, in vivo studies in animal models are essential to confirm the bioavailability enhancement and to understand the complete pharmacokinetic profile of the formulation, as they account for complex physiological factors like metabolism and efflux.[1]

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Formulation Select Formulation Strategy (e.g., Solid Dispersion, Nanoemulsion) Preparation Prepare this compound Formulation Formulation->Preparation Characterization Physicochemical Characterization (e.g., Particle Size, Amorphous content) Preparation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Animal_Study Pharmacokinetic Study in Rats Permeability->Animal_Study Data_Analysis Calculate PK Parameters & Bioavailability Animal_Study->Data_Analysis Data_Analysis->Formulation Optimization Feedback

Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.

Signaling_Pathway_of_Poor_Bioavailability cluster_Oral_Admin Oral Administration cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation Drug This compound Formulation Dissolution Dissolution in GI Fluids Drug->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Bioavailability Bioavailable Drug Absorption->Bioavailability Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Low_Solubility Low Aqueous Solubility Low_Solubility->Dissolution Efflux P-gp Efflux Efflux->Absorption Metabolism->Bioavailability

Caption: Barriers affecting the oral bioavailability of this compound.

References

Technical Support Center: Investigating Novel Mineralocorticoid Receptor Antagonists in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Simiarenone" did not yield specific results in a comprehensive search of available literature. This technical support guide has been developed based on challenges commonly encountered during long-term studies of non-steroidal mineralocorticoid receptor antagonists (MRAs), with a particular focus on Finerenone as a representative agent in this class. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed in long-term clinical trials of non-steroidal MRAs like Finerenone?

The most significant challenge in long-term studies of non-steroidal MRAs is the risk of hyperkalemia, an electrolyte disorder characterized by elevated potassium levels in the blood.[1][2] Hyperkalemia is a known class effect of MRAs due to their mechanism of action in the kidneys.[1] Long-term treatment can also present challenges related to drug-drug interactions and the management of adverse events in specific patient populations, such as those with chronic kidney disease (CKD) or heart failure.[1][2]

Q2: What is the mechanism of action of non-steroidal MRAs like Finerenone?

Finerenone is a selective, non-steroidal mineralocorticoid receptor antagonist. It blocks the binding of aldosterone to the mineralocorticoid receptor, which in turn inhibits the expression of pro-inflammatory and pro-fibrotic mediators. This mechanism is thought to underlie its protective effects on the heart and kidneys.

Q3: How frequently should serum potassium levels be monitored during a long-term study?

Guidance on the management of CKD suggests assessing serum potassium within one week of initiating or increasing the dose of a renin-angiotensin-aldosterone system (RAAS) inhibitor, a class that includes MRAs.[1] For long-term studies, a risk-adapted monitoring schedule should be established based on baseline potassium levels, estimated glomerular filtration rate (eGFR), and concomitant medications that may affect potassium levels.

Troubleshooting Guides

Issue 1: Managing Hyperkalemia in Study Participants

Symptom: Serum potassium levels > 5.5 mmol/L.

Possible Causes:

  • Inherent risk associated with MRA therapy.

  • Concomitant use of other medications that increase potassium levels (e.g., ACE inhibitors, ARBs, potassium supplements).

  • Decline in renal function.

  • High dietary potassium intake.

Troubleshooting Steps:

  • Confirm the finding: Repeat the serum potassium measurement to rule out a spurious result.

  • Assess the patient: Evaluate for clinical signs and symptoms of hyperkalemia, such as muscle weakness, palpitations, or an abnormal electrocardiogram (ECG).

  • Review concomitant medications: Identify and temporarily discontinue or reduce the dose of other drugs that may contribute to hyperkalemia.

  • Dietary counseling: Advise the participant on limiting dietary potassium intake.

  • Adjust study drug dosage: Depending on the severity of hyperkalemia and the study protocol, consider reducing the dose of the investigational MRA or temporarily withholding it.

  • Administer potassium-lowering agents: For moderate to severe hyperkalemia, medical intervention with potassium binders or other therapies may be necessary.

Issue 2: Investigating Potential Drug-Drug Interactions

Symptom: Unexpected adverse events or altered pharmacokinetic profile of the investigational MRA or a concomitant medication.

Possible Causes:

  • Inhibition or induction of cytochrome P450 (CYP) enzymes involved in drug metabolism. Finerenone has been studied for its potential interactions with CYP isoforms.[3]

  • Competition for renal excretion pathways.

Troubleshooting Steps:

  • Review the participant's medication list: Identify all concomitant medications, including over-the-counter drugs and supplements.

  • Consult drug interaction databases: Check for known interactions between the investigational MRA and concomitant medications.

  • Pharmacokinetic analysis: If feasible, measure plasma concentrations of the investigational MRA and potentially interacting drugs to assess for altered exposure.

  • In vitro studies: In preclinical stages, in vitro studies can help predict the potential for drug-drug interactions by examining the effect of the new MRA on various CYP enzymes.[3]

Data Presentation

Table 1: Incidence of Hyperkalemia in Finerenone Clinical Trials

Study/AnalysisTreatment GroupPlacebo GroupRelative Risk (95% CI)
Meta-analysis of six RCTs in HF patientsFinerenonePlacebo2.07 (1.77-2.44)[4]

RCT: Randomized Controlled Trial; HF: Heart Failure; CI: Confidence Interval

Table 2: Risk Factors for Hyperkalemia in Patients on RAAS Inhibitors

Risk FactorAssociated Finding
Chronic Kidney Disease (CKD)Prevalence of hyperkalemia can reach 14%–20% in patients with CKD.[1]
Diabetes MellitusA predictor for the development of hyperkalemia.[5]
History of HyperkalemiaA predictor for the development of hyperkalemia.[5]
Concomitant MedicationsUse of other RAAS inhibitors increases the risk.[2]

Experimental Protocols

Protocol 1: Monitoring Serum Potassium and Renal Function

Objective: To ensure participant safety through regular monitoring of serum potassium and renal function during long-term treatment with a novel MRA.

Methodology:

  • Baseline Assessment: Prior to the first dose of the investigational drug, collect blood samples to determine baseline serum potassium, creatinine, and calculate the estimated glomerular filtration rate (eGFR).

  • Initial Monitoring Phase:

    • Repeat serum potassium and creatinine measurements at Week 1, Week 2, and Week 4 after initiation of treatment or any dose adjustment.

  • Long-Term Monitoring Phase:

    • For participants with stable serum potassium and renal function, monitoring frequency can be extended to every 3 months.

    • More frequent monitoring (e.g., monthly) is recommended for participants with a history of hyperkalemia, an eGFR < 60 mL/min/1.73m², or those on concomitant medications that affect potassium homeostasis.

  • Sample Handling and Analysis:

    • Blood samples should be collected in appropriate tubes (e.g., serum separator tubes).

    • Samples should be processed and analyzed by a certified laboratory according to standard procedures.

    • Avoid hemolysis, as this can lead to falsely elevated potassium levels.

Visualizations

Mechanism_of_Action_of_Non_Steroidal_MRAs Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo_Complex MR-Aldosterone Complex This compound Non-steroidal MRA (e.g., Finerenone) This compound->MR Blocks Nucleus Nucleus MR_Aldo_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Proinflammatory_Mediators Pro-inflammatory & Pro-fibrotic Mediators Gene_Transcription->Proinflammatory_Mediators Leads to expression of

Caption: Mechanism of action of non-steroidal MRAs.

Hyperkalemia_Management_Workflow Start Serum K+ > 5.5 mmol/L Detected Confirm Repeat K+ Measurement Start->Confirm Assess Clinical Assessment (ECG, Symptoms) Confirm->Assess Review_Meds Review Concomitant Medications Assess->Review_Meds Diet Dietary Counseling Review_Meds->Diet Decision Severity Assessment Diet->Decision Mild Mild Hyperkalemia (K+ 5.6-6.0 mmol/L) Decision->Mild Mild Moderate_Severe Moderate/Severe Hyperkalemia (K+ > 6.0 mmol/L) Decision->Moderate_Severe Moderate/ Severe Adjust_Dose Reduce Dose / Temporarily Withhold Investigational MRA Mild->Adjust_Dose Medical_Intervention Administer Potassium-Lowering Agents Moderate_Severe->Medical_Intervention Follow_Up Frequent Re-monitoring of K+ Adjust_Dose->Follow_Up Medical_Intervention->Follow_Up

Caption: Workflow for managing hyperkalemia in clinical trials.

Drug_Interaction_Risk_Assessment Start Initiation of Concomitant Medication Check_Metabolism Identify Metabolic Pathways of Novel MRA and Concomitant Drug Start->Check_Metabolism CYP_Involvement Is there an overlap in CYP450 pathways? Check_Metabolism->CYP_Involvement Known_Inhibitor_Inducer Is the concomitant drug a known strong inhibitor or inducer? CYP_Involvement->Known_Inhibitor_Inducer Yes Low_Risk Low Risk of Clinically Significant Interaction CYP_Involvement->Low_Risk No High_Risk High Risk of Interaction Consider alternative or dose adjustment Known_Inhibitor_Inducer->High_Risk Yes Monitor Monitor for Adverse Events and Pharmacokinetic Changes Known_Inhibitor_Inducer->Monitor No High_Risk->Monitor

Caption: Logic for assessing drug-drug interaction risk.

References

Addressing Unexpected Results in Simiarenone Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for "Simiarenone"

Extensive searches for "this compound" have not yielded any specific information regarding this compound, its mechanism of action, clinical trials, or associated unexpected results. The information available in the public domain does not contain data related to a drug or research compound with this name.

It is possible that "this compound" is a novel, proprietary compound with data that is not yet publicly available, or the name may be subject to a typographical error.

A Template for Your Research

To assist you in structuring your technical support resources, we have created a generalized template based on common challenges and unexpected findings encountered in drug development, particularly with compounds that modulate signaling pathways. This template can be adapted once specific data for this compound becomes available.

Frequently Asked Questions (FAQs)

This section would typically address common queries and unexpected outcomes observed during preclinical and clinical studies of a compound like this compound.

QuestionPotential Unexpected ResultPossible Explanations & Next Steps
Q1: Why are we observing a paradoxical activation of the target pathway at certain concentrations? Instead of the expected inhibition, an increase in pathway activity is seen.- Off-target effects: The compound may be interacting with other proteins in the pathway, leading to a net activation. - Feedback loops: Inhibition of one component might trigger a compensatory feedback mechanism, resulting in the upregulation of the pathway. - Experimental artifact: Confirm results with orthogonal assays and ensure the purity of the compound.
Q2: We are seeing significant inter-patient variability in response. What could be the cause? A wide range of efficacy and/or side effects is observed across the study population.- Genetic polymorphisms: Variations in the target protein or metabolizing enzymes can alter drug response. - Disease heterogeneity: Underlying differences in the patient's disease state may influence outcomes. - Drug-drug interactions: Concomitant medications could be affecting the pharmacokinetics or pharmacodynamics of the compound.
Q3: What could explain the emergence of resistance to the compound in our long-term in vitro studies? Initially sensitive cell lines become non-responsive over time.- Gatekeeper mutations: Mutations in the target protein can prevent compound binding. - Activation of bypass pathways: Cells may activate alternative signaling pathways to circumvent the blocked pathway. - Drug efflux: Increased expression of drug transporters can reduce the intracellular concentration of the compound.

Troubleshooting Guide for Inconsistent In Vitro Results

This guide provides a structured approach to diagnosing and resolving common experimental issues.

TroubleshootingWorkflow Troubleshooting Inconsistent In Vitro Results start Inconsistent Results Observed check_reagents Verify Reagent Quality & Concentration start->check_reagents check_cells Assess Cell Line Integrity (Passage number, contamination) start->check_cells review_protocol Review Experimental Protocol for Deviations start->review_protocol replicate_experiment Replicate Experiment with Fresh Reagents & Cells check_reagents->replicate_experiment check_cells->replicate_experiment review_protocol->replicate_experiment analyze_data Analyze Data from Replicated Experiment replicate_experiment->analyze_data consistent_results Results are Consistent analyze_data->consistent_results Success inconsistent_still Results Remain Inconsistent analyze_data->inconsistent_still Failure investigate_further Investigate Potential Biological Variables (e.g., cell heterogeneity) inconsistent_still->investigate_further

Caption: A workflow for troubleshooting inconsistent in vitro experimental results.

Hypothetical Signaling Pathway and Off-Target Effects

Assuming this compound is designed to inhibit a specific kinase in a signaling pathway, unexpected results could arise from off-target interactions.

SignalingPathway Hypothetical this compound Signaling Pathway and Off-Target Effects cluster_intended_pathway Intended Pathway cluster_off_target_pathway Off-Target Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Intended Target) Kinase_A->Kinase_B Effector Downstream Effector Kinase_B->Effector Cellular_Response Desired Cellular Response Effector->Cellular_Response Kinase_C Kinase C (Off-Target) Off_Target_Effector Off-Target Effector Kinase_C->Off_Target_Effector Unexpected_Response Unexpected Cellular Response Off_Target_Effector->Unexpected_Response This compound This compound This compound->Kinase_B Inhibition (Intended) This compound->Kinase_C Inhibition (Off-Target)

Caption: Diagram of a hypothetical signaling pathway illustrating intended and off-target effects of this compound.

Experimental Protocols

To investigate off-target effects, a detailed protocol for a kinome profiling assay would be necessary.

Protocol: Kinome Profiling Assay

  • Objective: To identify the spectrum of kinases inhibited by this compound.

  • Materials:

    • Recombinant human kinome panel (e.g., DiscoverX KINOMEscan™).

    • This compound at a range of concentrations.

    • Appropriate assay buffers and reagents.

    • Microplate reader.

  • Method:

    • Prepare serial dilutions of this compound.

    • Add the compound to wells containing individual recombinant kinases.

    • Initiate the kinase reaction by adding ATP and a suitable substrate.

    • Incubate for the specified time at the recommended temperature.

    • Stop the reaction and measure the output (e.g., luminescence, fluorescence) to determine kinase activity.

    • Calculate the percent inhibition for each kinase at each concentration of this compound.

  • Data Analysis:

    • Generate dose-response curves for inhibited kinases.

    • Determine the IC50 values for both the intended target and any identified off-targets.

    • Compare the selectivity of this compound across the kinome.

This template provides a framework for building a comprehensive technical support center. Once specific data for "this compound" is available, these sections can be populated with relevant, accurate, and detailed information to effectively support researchers and drug development professionals.

Technical Support Center: Simiarenone Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel compounds like simiarenone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the cytotoxicity of a new compound like this compound?

A1: The initial assessment of cytotoxicity involves determining the compound's effect on cell viability and proliferation.[1][2] This is typically achieved by treating cultured cells with a range of concentrations of the compound and measuring the cellular response. Key initial steps include:

  • Dose-Response Analysis: Exposing cells to a serial dilution of the compound to determine the concentration at which it exerts a biological effect.

  • Time-Course Experiment: Evaluating the effect of the compound over different exposure times.

  • Selection of Appropriate Cell Lines: Choosing cell lines relevant to the intended application or target of the compound.

  • Basic Viability Assays: Employing assays such as MTT or Trypan Blue exclusion to get a preliminary understanding of the cytotoxic potential.[2]

Q2: Which cytotoxicity assays are most appropriate for an initial screening of this compound?

A2: For an initial screening, it is advisable to use a combination of assays that measure different cellular parameters.[2][3] This provides a more comprehensive view of the compound's cytotoxic mechanism. Recommended assays include:

  • Metabolic Activity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[1][2]

  • Membrane Integrity Assays (e.g., LDH Release Assay, Trypan Blue Exclusion): These assays detect damage to the cell membrane, a hallmark of necrosis.[2][3] The Lactate Dehydrogenase (LDH) assay, for instance, quantifies the release of LDH from damaged cells into the culture medium.[3]

  • Cell Proliferation Assays (e.g., BrdU incorporation): These assays measure the rate of DNA synthesis, providing insight into the compound's effect on cell division.[4]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity.[1] Several techniques can be employed:

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a powerful method to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[5][6] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptosis.[6]

  • Morphological Assessment: Observing changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, can indicate apoptosis.

Q4: What are the potential signaling pathways involved in this compound-induced apoptosis?

A4: Apoptosis is regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[6] Investigating these pathways can elucidate the mechanism of action of a compound. Key components to investigate include:

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates caspase-9 and the downstream executioner caspases.[6]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[6] This leads to the activation of caspase-8 and subsequent activation of executioner caspases.[6]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, can be activated by cellular stress and play a role in mediating apoptosis.[7]

Q5: How can the cytotoxic effects of this compound be mitigated?

A5: Mitigating cytotoxicity is a key aspect of drug development. Strategies to reduce unwanted toxicity include:

  • Structural Modification: Modifying the chemical structure of the compound to reduce its off-target effects while retaining its desired activity.

  • Co-administration with Protective Agents: Using agents that can counteract the toxic effects of the compound. For example, antioxidants like N-acetyl-L-cysteine (NAC) can be used to mitigate cytotoxicity caused by reactive oxygen species (ROS).[8]

  • Targeted Delivery Systems: Encapsulating the compound in a delivery system (e.g., nanoparticles, liposomes) to target specific cells or tissues and minimize exposure to healthy cells.

  • Dose Optimization: Determining the lowest effective dose to minimize side effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing.[9]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Handle cell suspensions gently to avoid shear stress.[10]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Compound Precipitation Check the solubility of the compound in the culture medium. Use a solvent control to account for any effects of the solvent.
Contamination Regularly check cell cultures for microbial contamination. Use aseptic techniques throughout the experiment.

Issue 2: Inconsistent or Unexpected Results with MTT Assay

Possible Cause Troubleshooting Step
Interference of the Compound with MTT Reduction Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT by the compound.
Changes in Cell Metabolism Not Correlated with Viability Some compounds can alter mitochondrial function without causing cell death.[4] Corroborate MTT results with a different viability assay, such as LDH release or Trypan Blue exclusion.
Incomplete Solubilization of Formazan Crystals Ensure complete solubilization of the formazan crystals by thorough mixing. Use a plate shaker if necessary.
Phenol Red Interference The phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium or a plate reader that can subtract the background absorbance.[11]

Issue 3: Difficulty in Detecting Apoptosis

Possible Cause Troubleshooting Step
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers.
Low Level of Apoptosis Increase the concentration of the compound to induce a stronger apoptotic response. Use a positive control (e.g., staurosporine) to ensure the assay is working correctly.
Cell Type Resistance to Apoptosis Some cell lines are more resistant to apoptosis. Consider using a different cell line that is known to be sensitive to apoptotic stimuli.
Necrosis Predominates at High Concentrations At high concentrations, a compound may induce necrosis instead of apoptosis.[5] Perform a dose-response analysis and use assays that can distinguish between the two modes of cell death.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time.[10]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Include controls for maximum LDH release (by lysing untreated cells) and background.[11] Calculate the percentage of cytotoxicity based on the amount of LDH released.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound and controls.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action start Start: Cell Culture seed Seed Cells in Microplate start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Viability Assays (e.g., MTT, Trypan Blue) treat->viability membrane Membrane Integrity Assays (e.g., LDH Release) treat->membrane apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) treat->apoptosis analyze Data Analysis (IC50 Calculation) viability->analyze membrane->analyze apoptosis->analyze pathway Signaling Pathway Analysis (e.g., Western Blot for Caspases, MAPKs) analyze->pathway mito Mitochondrial Function Assays (e.g., Membrane Potential) analyze->mito mitigate Mitigation Strategies (e.g., Antioxidants, Structural Analogs) pathway->mitigate mito->mitigate end End: Conclusion on Cytotoxicity Profile mitigate->end

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., TNF-α, FasL) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases cellular_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Technical Support Center: Optimizing Tissue Extraction for Simiarenone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Simiarenone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tissue extraction and analysis of this compound and other triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which tissues can it be found?

This compound is a triterpenoid, a class of naturally occurring organic compounds.[1] It has the chemical formula C30H48O. This compound has been identified in various plant species, and its presence in specific tissues will depend on the plant being studied.

Q2: Which extraction method is best for isolating this compound from plant tissues?

The optimal extraction method depends on factors such as the tissue matrix, desired yield, purity, and available equipment. Common techniques for triterpenoid extraction include conventional methods like Soxhlet extraction and modern methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2.[2][3] Modern techniques often offer advantages in terms of reduced extraction time, lower solvent consumption, and higher efficiency.[2]

Q3: What are the key parameters to optimize for an efficient extraction?

Key parameters to optimize for efficient triterpenoid extraction include:

  • Solvent Selection: The choice of solvent is critical and should be based on the polarity of this compound. Alcohols like methanol and ethanol, often in aqueous mixtures, are commonly used for triterpenoid extraction.[2][4]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[5]

  • Extraction Time: The duration of the extraction should be sufficient to ensure complete recovery of the target analyte.[5]

  • Pressure (for SFE and PLE): Pressure is a key parameter in supercritical and pressurized liquid extraction methods.[6][7]

  • Solid-to-Liquid Ratio: This ratio should be optimized to ensure efficient extraction without excessive solvent use.[2]

Q4: How can I remove interfering compounds from my tissue extract?

Tissue extracts are complex mixtures containing various compounds that can interfere with the analysis of this compound. Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup.[8] It allows for the separation of the analyte of interest from interfering matrix components based on their physical and chemical properties.[8]

Q5: What is the recommended analytical technique for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful and widely used technique for the sensitive and selective quantification of triterpenoids like this compound in complex biological matrices.[9][10][11]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Select a solvent with a polarity that matches this compound. Consider using a solvent mixture, such as methanol/water, to optimize extraction.[2]
Insufficient Extraction Time Increase the extraction time to allow for complete transfer of the analyte from the tissue matrix to the solvent.[5]
Suboptimal Temperature Optimize the extraction temperature. For heat-assisted methods, ensure the temperature is high enough to improve efficiency but not so high as to cause degradation.[5]
Poor Tissue Homogenization Ensure the tissue is finely ground to increase the surface area for solvent penetration. Cryogenic grinding with liquid nitrogen can be effective for tough plant tissues.
Incorrect Solid-to-Liquid Ratio Optimize the ratio of tissue to solvent. Too little solvent may result in incomplete extraction.
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Tissue Sampling Ensure that the tissue samples are homogeneous and representative of the material being studied.
Variable Extraction Conditions Maintain consistent extraction parameters (temperature, time, pressure, solvent composition) across all samples.
Instrumental Variability Regularly calibrate and maintain extraction and analytical equipment to ensure consistent performance.
Matrix Effects in LC-MS Analysis
Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Matrix effects, where co-eluting compounds interfere with the ionization of the analyte, can lead to inaccurate quantification.[12][13]
Inadequate Sample Cleanup Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before LC-MS analysis.[8]
Use of Matrix-Matched Calibrants Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[13]
Isotope Dilution Mass Spectrometry Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects and improve accuracy.

Data Presentation: Comparison of Extraction Methods for Triterpenoids

The following tables summarize quantitative data from studies comparing different extraction methods for triterpenoids from plant materials. This data can serve as a guide for selecting and optimizing an extraction protocol for this compound.

Table 1: Comparison of Total Triterpene Yield from Centella asiatica using Different Extraction Techniques

Extraction MethodTotal Triterpene Yield (mg/g DW)
Soxhlet Extraction (SE)31.61 ± 1.64
Microwave-Assisted Extraction (MAE)79.45 ± 1.79
Ultrasound-Assisted Extraction (UAE)75.53 ± 1.07

Data adapted from a study on Centella asiatica, which contains various triterpenoids. The results show that modern techniques like MAE and UAE can provide significantly higher yields compared to conventional Soxhlet extraction.[2][3]

Table 2: Optimization of Supercritical Fluid Extraction (SFE) for Triterpenoids from Ganoderma lucidum

ParameterOptimized ValueTriterpenoid Yield
Pressure153 bar88.9%
Temperature59 °C
Co-solvent (Ethanol)14% (w/w)
Flow Rate14 g/min
Extraction Time120 min

This table presents the optimized conditions for SFE of triterpenoids from Ganoderma lucidum, demonstrating the importance of multi-parameter optimization for achieving high extraction yields.[14]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Triterpenoids
  • Sample Preparation: Dry the plant tissue and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered tissue (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 90% methanol) at a specific solid-to-liquid ratio (e.g., 1:25 w/v).[2]

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a defined period (e.g., 20 minutes) at a controlled temperature.[2]

  • Filtration and Concentration:

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.

General Protocol for Solid-Phase Extraction (SPE) Cleanup
  • Column Conditioning:

    • Condition the SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading:

    • Dissolve the crude extract in a solvent compatible with the SPE sorbent and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar impurities while retaining the triterpenoids.

  • Elution:

    • Elute the retained triterpenoids with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_extraction Tissue Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (e.g., Grinding) Tissue->Homogenization Extraction Extraction (e.g., UAE, MAE, SFE) Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract LCMS LC-MS/MS Analysis Purified_Extract->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for this compound extraction and analysis.

PI3K_Akt_mTOR_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Terpenoid Terpenoid (e.g., Tanshinone IIA) Terpenoid->PI3K inhibits Terpenoid->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by terpenoids.[15][16]

References

Avoiding degradation of Simiarenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Simiarenone to minimize degradation and ensure the integrity of your research.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my this compound analysis.

If you are observing unexpected peaks during the analysis of this compound, it may be an indication of degradation. This guide provides potential causes and solutions to troubleshoot this issue.

Potential Cause 1: Improper Storage Conditions

This compound, a pentacyclic triterpenoid ketone, can be susceptible to degradation if not stored under optimal conditions. Factors such as temperature, light, and humidity can impact its stability.

Solution:

Review your current storage protocol against the recommended conditions in the table below.

Table 1: Influence of Storage Conditions on this compound Degradation (Hypothetical Data)

Storage ConditionTemperature (°C)Humidity (%)Light ExposureDuration (Months)Degradation (%)
Recommended -20 < 40 Dark 12 < 1
Sub-optimal4< 40Dark122-5
Sub-optimal25 (Room Temp)AmbientDark65-15
Sub-optimal25 (Room Temp)AmbientAmbient Light615-30
Stress Condition4075Dark3> 20
Stress Condition4075Light3> 40

Potential Cause 2: Chemical Instability in Solution

This compound may degrade in certain solvents or at specific pH values over time.

Solution:

  • If working with solutions, it is recommended to prepare them fresh for each experiment.

  • If short-term storage of solutions is necessary, store them at -20°C or -80°C in a tightly sealed container, protected from light.

  • Avoid prolonged exposure to acidic or basic conditions, as these can catalyze degradation.[1]

Troubleshooting Workflow:

start Unexpected peaks in This compound analysis check_storage Review storage conditions start->check_storage check_solution Assess solution preparation and storage start->check_solution compare_data Compare with reference standard check_storage->compare_data check_solution->compare_data perform_analysis Perform forced degradation study compare_data->perform_analysis If degradation is suspected identify_degradants Identify degradation products (LC-MS) perform_analysis->identify_degradants remediate Adjust storage & handling protocols identify_degradants->remediate end Problem Resolved remediate->end

Caption: Troubleshooting workflow for unexpected analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Q2: How can I assess the stability of my this compound sample?

A stability-indicating method using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection is recommended. A forced degradation study can help identify potential degradation products and validate the analytical method.[2]

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

1. Materials:

  • This compound
  • HPLC-grade methanol, acetonitrile, and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or UPLC system with PDA/UV and/or MS detector
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in methanol and add 1N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze the stressed samples by a validated HPLC or UPLC method.
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
  • Mass balance analysis should be performed to account for the parent compound and all degradation products.[1]

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, a pentacyclic triterpenoid ketone, potential degradation pathways include:

  • Oxidation: The ketone functional group and the terpene backbone can be susceptible to oxidation.

  • Isomerization: Changes in stereochemistry may occur under certain conditions.

  • Ring Opening/Rearrangement: More extreme conditions could lead to the opening or rearrangement of the pentacyclic ring structure.

Potential Degradation Pathway of this compound:

This compound This compound (C30H48O) Oxidation Oxidation (e.g., H2O2) This compound->Oxidation AcidBase Acid/Base Hydrolysis This compound->AcidBase HeatLight Heat/Light This compound->HeatLight Degradant1 Oxidized Products (e.g., hydroxylated derivatives, ring-opened products) Oxidation->Degradant1 Degradant2 Isomers/Epimers AcidBase->Degradant2 Degradant3 Rearrangement Products HeatLight->Degradant3

Caption: Potential degradation pathways for this compound under stress conditions.

Q4: How should I select the appropriate storage conditions for my experiment?

The choice of storage conditions depends on the duration of storage and the physical state of this compound (solid or in solution).

Logical Flow for Selecting Storage Conditions:

start Start: Need to store This compound state Is it in solid form or in solution? start->state solid_duration Long-term (>1 month) or short-term? state->solid_duration Solid solution_duration Short-term use only state->solution_duration Solution long_term_solid Store at -20°C in a sealed, dark container solid_duration->long_term_solid Long-term short_term_solid Store at 2-8°C in a sealed, dark container solid_duration->short_term_solid Short-term solution_storage Prepare fresh. If necessary, store at -20°C to -80°C for a very short period. solution_duration->solution_storage

References

Technical Support Center: Tanshinone IIA Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tanshinone IIA. Our goal is to address common reproducibility issues and provide detailed experimental protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My Tanshinone IIA is not dissolving properly in my cell culture medium, leading to inconsistent results. What is the recommended procedure for preparing a working solution?

A1: Tanshinone IIA is a lipophilic compound with poor water solubility, which is a common source of experimental variability. To ensure consistent results, it is crucial to prepare the stock and working solutions correctly.

  • Stock Solution: Prepare a high-concentration stock solution of Tanshinone IIA in sterile dimethyl sulfoxide (DMSO). Concentrations of 10-20 mM are typically used. Ensure the compound is fully dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: When preparing your working solution, dilute the DMSO stock directly into pre-warmed (37°C) cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes. Always prepare fresh working solutions for each experiment.

Q2: I am observing high variability in my cell viability assays (e.g., MTT, XTT) when treating cells with Tanshinone IIA. What are the potential causes and how can I minimize this?

A2: Variability in cell viability assays with Tanshinone IIA can stem from several factors, primarily related to its poor solubility and potential for precipitation.

  • Compound Precipitation: Tanshinone IIA can precipitate out of the aqueous culture medium, especially at higher concentrations and over longer incubation times. This leads to an inaccurate effective concentration and inconsistent results. To mitigate this, ensure proper dissolution as described in Q1 and visually inspect your culture plates for any signs of precipitation before and during the experiment.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability in plate-based assays. Ensure you have a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

  • Incubation Time: Optimize the incubation time for your specific cell line and Tanshinone IIA concentration. Extended incubation periods may lead to compound degradation or precipitation.

  • Assay Choice: Consider the sensitivity of your assay. For low cell numbers, a more sensitive assay like the ATP-based CellTiter-Glo® may provide more consistent results than colorimetric assays like MTT.

Q3: My Western blot results for downstream targets of the PI3K/Akt or MAPK pathways are not consistent after Tanshinone IIA treatment. What should I troubleshoot?

A3: Inconsistent Western blot results can be due to a variety of factors, from sample preparation to antibody performance.

  • Treatment Consistency: Ensure that your Tanshinone IIA treatment is consistent across all samples in terms of concentration and incubation time. As with cell viability assays, compound precipitation can be a factor.

  • Protein Extraction and Quantification: Use a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Accurate protein quantification (e.g., using a BCA assay) is crucial for equal loading of protein onto the gel.

  • Antibody Quality: The specificity and quality of your primary antibodies against phosphorylated and total proteins are critical. Always validate your antibodies and determine the optimal antibody dilution for your experimental setup.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data and account for any variations in protein loading.

Troubleshooting Guides

Issue 1: Low Bioactivity or Inconsistent Dose-Response
Potential Cause Troubleshooting Step
Poor Solubility/Precipitation Prepare a fresh working solution of Tanshinone IIA in pre-warmed media for each experiment. Visually inspect wells for precipitation under a microscope. Consider using a formulation with enhanced solubility, such as a solid dispersion with a suitable carrier.
Compound Degradation Store stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light.
Incorrect Concentration Verify the calculations for your serial dilutions. Use calibrated pipettes.
Cell Line Resistance Research the sensitivity of your chosen cell line to Tanshinone IIA. Consider testing a different cell line known to be responsive.
Issue 2: High Background in In-Vitro Assays
Potential Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Compound Interference Some compounds can interfere with assay reagents. Run a control with Tanshinone IIA in cell-free media to check for direct effects on the assay components.
Contamination Check for microbial contamination in your cell cultures, which can affect assay readouts.

Quantitative Data Summary

The following tables provide a summary of quantitative data for Tanshinone IIA from various studies. Note that these values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung cancer5.45[1]
H292Non-small cell lung cancer5.78[1]
MCF-7Breast CancerVaries by study[2]
MDA-MB-231Breast CancerVaries by study[2]
SH-SY5YNeuroblastoma34.98 (24h)[3]

Table 2: Solubility of Tanshinone IIA

SolventSolubilityCitation
WaterPoorly soluble[4]
DMSO≥3.42 mg/mL[5]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Tanshinone IIA in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the Tanshinone IIA dilutions or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for PI3K/Akt and MAPK Pathway Activation
  • Cell Lysis: After treatment with Tanshinone IIA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathway and Experimental Workflow Diagrams

Tanshinone_IIA_PI3K_Akt_Pathway cluster_pip Tanshinone_IIA Tanshinone IIA Upstream_Receptors Upstream Receptors (e.g., EGFR, IGFR) Tanshinone_IIA->Upstream_Receptors PI3K PI3K Upstream_Receptors->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Tanshinone IIA inhibits the PI3K/Akt/mTOR signaling pathway.

Tanshinone_IIA_MAPK_Pathway Tanshinone_IIA Tanshinone IIA ERK ERK Tanshinone_IIA->ERK p38 p38 Tanshinone_IIA->p38 Upstream_Stimuli Upstream Stimuli Ras Ras Upstream_Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors p38->Transcription_Factors JNK JNK JNK->Transcription_Factors Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Treatment 2. Tanshinone IIA Treatment Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Technical Support Center: Method Refinement for Simiarenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of specific published methods for the quantification of Simiarenone. The following protocols, troubleshooting guides, and biological pathway information are based on established methods for structurally similar pentacyclic triterpenoids. These should be considered as a starting point for method development and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring pentacyclic triterpenoid. Its chemical formula is C₃₀H₄₈O, and it has a molecular weight of 424.7 g/mol . Its IUPAC name is (3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one.

Q2: Which analytical techniques are most suitable for this compound quantification?

Based on the analysis of similar triterpenoids, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most appropriate techniques. LC-MS/MS offers higher sensitivity and selectivity.

Q3: What are the expected challenges in developing a quantification method for this compound?

Common challenges with triterpenoid analysis include poor solubility in aqueous solutions, the tendency for isomers to co-elute, and the lack of a strong chromophore for UV detection, which can affect sensitivity.[1] Sample preparation from complex matrices like plant tissues can also be challenging.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a plant matrix.

Workflow for Sample Preparation:

G cluster_0 Sample Preparation A 1. Plant Material Collection & Drying B 2. Grinding to a Fine Powder A->B C 3. Solvent Extraction (e.g., Methanol/Ethanol) B->C D 4. Filtration C->D E 5. Solvent Evaporation (Rotary Evaporator) D->E F 6. Reconstitution in Injection Solvent E->F

Caption: General workflow for the extraction of this compound from plant material.

Detailed Steps:

  • Drying: Dry the plant material at 40-50°C to a constant weight to remove moisture.

  • Grinding: Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 1-2 g of the powdered sample.

    • Perform extraction using a suitable organic solvent such as methanol or ethanol.[2] Soxhlet extraction or ultrasonication can be employed to improve efficiency.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) compatible with the HPLC/LC-MS mobile phase.

HPLC-UV/CAD Quantification Method (Proposed)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

ParameterRecommended Condition
Column C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile or Methanol
Gradient Elution Start with a lower percentage of B, and gradually increase to elute the non-polar this compound.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30-40°C
Injection Volume 10-20 µL
Detection (UV) 210 nm (due to the lack of a strong chromophore)[1]
Detection (CAD) Provides more uniform response for non-chromophoric compounds.[1]
LC-MS/MS Quantification Method (Proposed)

This method is recommended for high sensitivity and selectivity, especially for complex matrices.

ParameterRecommended Condition
Chromatography Same as HPLC method.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often more suitable for less polar compounds like triterpenoids.[3][4]
Ionization Mode Positive Ion Mode
Mass Analyzer Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (m/z 425.4)
Product Ions (Q3) To be determined by infusion of a this compound standard.
Collision Gas Argon
Collision Energy To be optimized for specific transitions.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible injection solvent, column overload, or secondary interactions with the stationary phase.

  • Solution:

    • Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

    • Reduce the injection volume or sample concentration.

    • Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of acidic triterpenoids, if applicable.

Issue 2: Low Sensitivity in UV Detection

  • Possible Cause: this compound lacks a strong chromophore.

  • Solution:

    • Use a lower wavelength for detection (e.g., 205-210 nm), but be aware of potential interference from other compounds.

    • Consider using a Charged Aerosol Detector (CAD), which is not dependent on chromophores and offers better sensitivity for such compounds.[1]

    • For the highest sensitivity, develop an LC-MS/MS method.[3]

Issue 3: Co-elution with Other Compounds

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution:

    • Optimize the gradient elution profile (e.g., slower gradient).

    • Try a different stationary phase. A C30 column can provide better selectivity for structurally similar non-polar compounds.[1]

    • Adjust the mobile phase composition (e.g., switching from acetonitrile to methanol or using a ternary mixture).

Issue 4: Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement)

  • Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of this compound.

  • Solution:

    • Improve sample preparation by including a Solid Phase Extraction (SPE) clean-up step.

    • Modify the chromatographic method to separate this compound from the interfering compounds.

    • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Potential Signaling Pathway of this compound

While the specific signaling pathways affected by this compound are not yet elucidated, many pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways.[5][6][7][8] A potential mechanism of action for this compound could involve the inhibition of pro-inflammatory and cell survival pathways.

G cluster_0 Hypothetical Signaling Pathway for this compound cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Proliferation & Survival mTOR->CellSurvival ERK->CellSurvival

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of this compound on cell survival pathways.

References

Validation & Comparative

Preclinical Data on Simiarenone Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no preclinical data regarding the efficacy, mechanism of action, or comparative performance of Simiarenone has been found.

Researchers, scientists, and drug development professionals seeking to evaluate this compound will find a notable absence of published studies detailing its activity in preclinical models. Standard scientific databases, including PubChem, provide chemical identifiers and structural information for this compound but do not contain any associated biological data or references to efficacy studies.[1]

This lack of information prevents any objective comparison of this compound's performance with other potential therapeutic alternatives. Consequently, the creation of data-driven comparison guides, including quantitative data tables and detailed experimental protocols, is not possible at this time.

For a compound to be validated in preclinical models, a series of experiments are typically conducted to establish its pharmacological profile. This process generally involves the following workflow:

G cluster_0 Preclinical Workflow Compound Identification Compound Identification In Vitro Assays In Vitro Assays Compound Identification->In Vitro Assays Target Identification & Screening Animal Model Selection Animal Model Selection In Vitro Assays->Animal Model Selection Lead Compound Selection In Vivo Efficacy Studies In Vivo Efficacy Studies Animal Model Selection->In Vivo Efficacy Studies Disease Model Relevance Toxicology and Safety Pharmacology Toxicology and Safety Pharmacology In Vivo Efficacy Studies->Toxicology and Safety Pharmacology Dose-Response & Efficacy Data Analysis and Reporting Data Analysis and Reporting Toxicology and Safety Pharmacology->Data Analysis and Reporting Safety Profile

Caption: A generalized workflow for preclinical validation of a new chemical entity.

Without any published data for this compound, it is not possible to place it within this workflow or to elaborate on any specific signaling pathways it might modulate.

Professionals in the field of drug development are encouraged to monitor scientific publications and patent literature for any future disclosures of preclinical research on this compound. Until such data becomes available, any assessment of its potential efficacy remains speculative.

References

A Comparative Analysis of Finerenone and Simiarenone: A Tale of a Well-Characterized Drug and a Chemical Enigma

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mineralocorticoid receptor (MR) antagonists, a stark contrast exists between the well-established, clinically validated Finerenone and the lesser-known compound, Simiarenone. This guide provides a comprehensive comparative analysis for researchers, scientists, and drug development professionals, highlighting the wealth of data supporting Finerenone's profile against the current informational void for this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Introduction

Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2] Its efficacy and safety have been demonstrated in extensive preclinical and large-scale clinical trials.[1][3] In contrast, this compound is a chemical entity with available basic identifiers but a conspicuous absence of published pharmacological or clinical data. This analysis will therefore focus on a detailed exposition of Finerenone, with the current understanding of this compound presented to underscore the significant knowledge gap.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of each compound. Finerenone is a synthetic, small molecule, while the origins of this compound appear to be from natural products, though this is not definitively established in the available literature.

PropertyFinerenoneThis compound
Chemical Formula C₂₁H₂₂N₄O₃C₃₀H₄₈O
Molecular Weight 378.43 g/mol 424.7 g/mol
Type Synthetic Non-steroidalData not available
CAS Number 1050477-31-02318-78-7

Mechanism of Action

Finerenone is a potent and selective antagonist of the mineralocorticoid receptor.[4] Overactivation of the MR by aldosterone and cortisol can lead to inflammation and fibrosis in the heart and kidneys.[2] Finerenone blocks the binding of these ligands to the MR, thereby inhibiting the downstream signaling pathways that contribute to cardio-renal damage.[2][4] This targeted action is central to its therapeutic effects.

The mechanism of action for This compound is currently unknown, with no available studies detailing its biological targets or pharmacological effects.

Below is a diagram illustrating the signaling pathway affected by Finerenone.

cluster_EC Extracellular Space cluster_IC Intracellular Space cluster_N Nucleus Aldosterone Aldosterone/ Cortisol MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo Active MR Complex MR->MR_Aldo Activation Finerenone Finerenone Finerenone->MR Blocks HRE Hormone Response Element (HRE) MR_Aldo->HRE Translocates & Binds Gene Pro-inflammatory & Pro-fibrotic Genes HRE->Gene Activates Transcription Gene Transcription Gene->Transcription Transcription->Gene

Caption: Finerenone's mechanism of action in blocking the mineralocorticoid receptor pathway.

Preclinical and Clinical Efficacy

The clinical development of Finerenone is supported by a robust portfolio of preclinical studies and large, randomized controlled trials. In animal models of kidney and heart failure, Finerenone has been shown to reduce inflammation, fibrosis, and organ damage.[1]

The clinical efficacy of Finerenone has been primarily established through the FIDELIO-DKD and FIGARO-DKD phase III trials, which collectively enrolled over 13,000 patients with CKD and T2D.[1] A pooled analysis of these studies, known as FIDELITY, demonstrated that Finerenone significantly reduced the risk of a composite cardiovascular outcome and a composite kidney outcome compared to placebo.[1]

For This compound , there is no available data from preclinical or clinical studies to assess its efficacy or safety.

Key Clinical Trial Data for Finerenone
TrialPopulationPrimary EndpointKey Finding
FIDELIO-DKD 5,734 patients with T2D and CKDComposite of kidney failure, sustained ≥40% eGFR decline, or renal deathFinerenone significantly reduced the risk of the primary kidney outcome vs. placebo.
FIGARO-DKD 7,437 patients with T2D and CKDComposite of cardiovascular death, nonfatal MI, nonfatal stroke, or hospitalization for heart failureFinerenone significantly reduced the risk of the primary cardiovascular outcome vs. placebo.[5]
FINEARTS-HF Patients with heart failure and LVEF ≥40%Composite of cardiovascular death and total heart failure eventsOngoing to evaluate Finerenone in a broader heart failure population.[2]

Experimental Protocols

Mineralocorticoid Receptor Antagonist Activity Assay

A common in vitro method to determine the potency of MR antagonists is a cell-based reporter gene assay.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) is engineered to stably express the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

  • Treatment: Cells are incubated with a known MR agonist (e.g., aldosterone) to induce reporter gene expression.

  • Antagonist Screening: In parallel, cells are co-incubated with the agonist and varying concentrations of the test compound (e.g., Finerenone).

  • Measurement: After a defined incubation period, cell lysates are prepared, and the activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.

  • Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity (IC₅₀) is calculated.[4]

A Engineered Cells (MR + Reporter Gene) B Add Aldosterone (Agonist) A->B C Add Finerenone (Test Antagonist) A->C D Incubate B->D C->D E Measure Reporter Gene Activity D->E F Calculate IC₅₀ E->F

Caption: Workflow for an in vitro mineralocorticoid receptor antagonist assay.

Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

UACR is a key clinical marker for kidney damage and was a primary endpoint in Finerenone's clinical trials.

Methodology:

  • Sample Collection: A spot urine sample, preferably the first morning void, is collected from the patient.[6][7]

  • Laboratory Analysis: The urine sample is analyzed to determine the concentrations of albumin and creatinine.[8]

  • Calculation: The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).[8]

  • Interpretation: A UACR of 30-300 mg/g is classified as moderately increased albuminuria (formerly microalbuminuria), and a UACR >300 mg/g is classified as severely increased albuminuria (formerly macroalbuminuria).[9]

Safety and Tolerability

In clinical trials, Finerenone was generally well-tolerated. The most notable side effect was hyperkalemia (elevated potassium levels), which is a known class effect of MRAs.[1] However, the incidence of severe hyperkalemia leading to treatment discontinuation was low.[1]

There is no available information on the safety and tolerability profile of This compound .

Conclusion

The comparison between Finerenone and this compound is fundamentally a comparison between a well-characterized therapeutic agent with proven clinical benefits and a compound for which there is a significant lack of publicly available scientific data. Finerenone stands as a testament to a successful drug development program, offering a valuable therapeutic option for patients with chronic kidney disease and type 2 diabetes. The scientific community awaits any future research that may shed light on the potential pharmacological properties of this compound, which for now, remains a chemical enigma.

References

A Comparative Guide to Mineralocorticoid Receptor Antagonists: Spironolactone and Eplerenone

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of spironolactone and eplerenone, two key mineralocorticoid receptor antagonists, is presented below for researchers, scientists, and drug development professionals. This guide includes a detailed analysis of their mechanism of action, receptor binding profiles, and pharmacokinetic properties, supported by experimental data and methodologies.

Notably, a comprehensive search for "simiarenone" did not yield any publicly available scientific data. It is possible that this is a novel or less-documented compound, or a potential misspelling of a different agent. A search for the similarly named "spirorenone" yielded limited pharmacokinetic information, which is insufficient for a direct and meaningful comparison.

Mechanism of Action

Spironolactone and eplerenone are both competitive antagonists of the mineralocorticoid receptor (MR).[1][2][3] By binding to the MR, they prevent the hormone aldosterone from exerting its effects.[1][3] Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in regulating blood pressure and electrolyte balance.[1][4] Its binding to the MR in epithelial tissues, such as the kidneys, leads to sodium and water retention and potassium excretion.[1][3] In non-epithelial tissues like the heart and blood vessels, aldosterone can promote inflammation and fibrosis.[1]

Spironolactone and its active metabolites act as specific pharmacologic antagonists of aldosterone, primarily at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. This leads to increased excretion of sodium and water, while retaining potassium. Eplerenone functions similarly by blocking the binding of aldosterone to the MR.[3][4]

Comparative Performance Data

The following tables summarize the key quantitative data comparing spironolactone and eplerenone.

Table 1: Mineralocorticoid Receptor (MR) Binding Affinity
CompoundIC₅₀ (nM) for MRNotes
Spironolactone ~2.32 - 24High affinity for the mineralocorticoid receptor.[5]
Eplerenone ~81Exhibits a lower binding affinity for the MR compared to spironolactone.[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile Against Other Steroid Receptors
CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)
Spironolactone Moderate Antagonist (IC₅₀ ~39.4 - 120 nM)[5]Weak Agonist (IC₅₀ > 25,000 nM)[5]Weak Antagonist (IC₅₀ ~1,400 nM)[5]
Eplerenone Low AffinityLow AffinityLow Affinity

Eplerenone demonstrates significantly greater selectivity for the mineralocorticoid receptor over androgen, progesterone, and glucocorticoid receptors as compared to spironolactone.[6][7] This higher selectivity of eplerenone contributes to a more favorable side-effect profile, with a lower incidence of endocrine-related adverse effects such as gynecomastia and menstrual irregularities.[8][9][10][11]

Table 3: Pharmacokinetic Properties
ParameterSpironolactoneEplerenone
Absorption Well absorbed, bioavailability increased with food.Rapidly absorbed.[3]
Protein Binding >90%~50%
Metabolism Extensively metabolized to active metabolites (e.g., canrenone).[2]Primarily metabolized by CYP3A4; no active metabolites.[8]
Half-life ~1.4 hours (parent drug); 16.5 hours (canrenone)3 to 6 hours
Excretion Primarily in urine, secondarily in bile.Approximately 67% in urine and 32% in feces.

Experimental Protocols

Receptor Binding Assay (Competitive Binding Assay)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured.

Detailed Methodology:

  • Preparation of Receptor Source: A tissue homogenate or a cell line expressing the target receptor (e.g., mineralocorticoid receptor) is prepared.

  • Radioligand: A radiolabeled ligand, such as [³H]-aldosterone for the MR, is used.

  • Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with a range of concentrations of the unlabeled test compound (spironolactone, eplerenone, or this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.

Principle: Cells are transfected with two plasmids: one containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or beta-galactosidase), and another expressing the receptor of interest. When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will inhibit this effect.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured and co-transfected with an expression vector for the mineralocorticoid receptor and a reporter plasmid containing a mineralocorticoid response element (MRE) upstream of a luciferase gene.

  • Compound Treatment: After transfection, the cells are treated with a known agonist (e.g., aldosterone) in the presence or absence of varying concentrations of the test compounds (spironolactone, eplerenone, or this compound).

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer after the addition of the appropriate substrate (luciferin).

  • Data Analysis: The results are expressed as the percentage of the maximal response induced by the agonist alone. For antagonists, the IC₅₀ value is the concentration that causes a 50% inhibition of the agonist-induced response.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the mineralocorticoid receptor and the comparative workflow for evaluating these antagonists.

Mineralocorticoid Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_HSP Inactive MR-HSP Complex MR_Aldo Active MR-Aldosterone Complex MR->MR_Aldo HSP Heat Shock Proteins MR_HSP->MR Dissociation upon Aldosterone Binding MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocation & Binding Spironolactone Spironolactone Spironolactone->MR Blocks Binding Eplerenone Eplerenone Eplerenone->MR Blocks Binding Transcription Gene Transcription MRE->Transcription Activation mRNA mRNA Transcription->mRNA

Caption: Mineralocorticoid Receptor Signaling Pathway and Antagonism.

Comparative Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo & Ex Vivo Analysis cluster_2 Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (Determine IC50/Ki for MR, AR, PR, GR) Data_Compilation Compile Data into Comparative Tables Receptor_Binding->Data_Compilation Reporter_Gene Reporter Gene Assay (Determine functional antagonism) Reporter_Gene->Data_Compilation PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) PK_Studies->Data_Compilation PD_Models Pharmacodynamic Models (e.g., animal models of hypertension) PD_Models->Data_Compilation Conclusion Draw Conclusions on Potency, Selectivity, and PK Profile Data_Compilation->Conclusion

Caption: Workflow for Comparative Antagonist Evaluation.

References

Head-to-Head Comparison of Mineralocorticoid Receptor Antagonists: A Focus on Simiarenone and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and safety of novel therapeutic agents is paramount. This guide provides a head-to-head comparison of Simiarenone with other prominent mineralocorticoid receptor antagonists (MRAs), including spironolactone, eplerenone, and finerenone. However, it is critical to note at the outset that publicly available preclinical and clinical data for this compound is exceptionally limited. As such, this guide will present the available information on established MRAs to offer a comparative framework, while highlighting the current knowledge gaps regarding this compound.

Introduction to Mineralocorticoid Receptor Antagonists

Mineralocorticoid receptor (MR) antagonists are a class of drugs that block the effects of aldosterone, a hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1] Overactivation of the mineralocorticoid receptor can lead to a host of pathological conditions, including inflammation, fibrosis, and tissue damage, particularly in the heart and kidneys.[2] Consequently, MRAs are a cornerstone in the management of conditions such as heart failure and chronic kidney disease.[2]

The landscape of MRAs has evolved from the first-generation non-selective agent, spironolactone, to the second-generation selective MRA, eplerenone, and more recently, to the novel non-steroidal MRA, finerenone. Each of these agents possesses a distinct pharmacological profile, influencing its clinical application. This compound is a compound identified as a potential MRA, but its development and research status are not as publicly documented as its counterparts.

Chemical Structures

A fundamental aspect of understanding the function of these molecules lies in their chemical structure.

  • This compound: The chemical structure of this compound is available through public chemical databases.[3]

  • Spironolactone: A steroidal MRA with a spirolactone group at the C-17 position.

  • Eplerenone: A steroidal MRA derived from spironolactone, with a 9,11-epoxy group that increases its selectivity for the mineralocorticoid receptor.

  • Finerenone: A non-steroidal MRA with a dihydropyridine core structure.

Mechanism of Action and Signaling Pathway

MRAs exert their effects by competitively binding to the mineralocorticoid receptor, preventing aldosterone from activating its downstream signaling cascade. This inhibition mitigates the detrimental effects of MR overactivation.

The general signaling pathway of mineralocorticoid receptor activation and the mechanism of action of MRAs are depicted in the following diagram:

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex HSP Heat Shock Proteins (HSP) MR->HSP Bound in inactive state MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates & Binds MRA MRA (e.g., this compound) MRA->MR Blocks Binding Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Pro_inflammatory_Fibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Gene_Transcription->Pro_inflammatory_Fibrotic_Genes Leads to expression of

Mineralocorticoid Receptor Signaling Pathway and MRA Inhibition.

Head-to-Head Comparison: Quantitative Data

A direct quantitative comparison of this compound with other MRAs is not possible due to the absence of published experimental data for this compound. The following tables summarize the available data for spironolactone, eplerenone, and finerenone to provide a benchmark for future studies on this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Mineralocorticoid Receptor AntagonistMR Binding Affinity (IC50, nM)Selectivity vs. Glucocorticoid Receptor (GR)Selectivity vs. Androgen Receptor (AR)Selectivity vs. Progesterone Receptor (PR)
This compound Data not availableData not availableData not availableData not available
Spironolactone ~24LowLowLow
Eplerenone ~990HighHighHigh
Finerenone ~18High (>500-fold vs. GR, AR, PR)HighHigh

Table 2: Preclinical Efficacy in Animal Models

Mineralocorticoid Receptor AntagonistAnimal ModelKey Findings
This compound Data not availableData not available
Spironolactone Rat models of cardiac fibrosisReduction in collagen deposition and improved cardiac function.
Eplerenone Mouse models of myocardial infarctionAttenuation of cardiac fibrosis and inflammation.
Finerenone Rat models of diabetic nephropathyReduced albuminuria and glomerulosclerosis.[4]

Table 3: Clinical Trial Outcomes

Mineralocorticoid Receptor AntagonistKey Clinical Trial(s)Primary Efficacy OutcomeIncidence of Hyperkalemia (>5.5 mmol/L)
This compound Data not availableData not availableData not available
Spironolactone RALESReduced mortality in heart failure with reduced ejection fraction (HFrEF).~12% (in a real-world setting)
Eplerenone EPHESUS, EMPHASIS-HFReduced mortality and hospitalization in HFrEF.~5.5%
Finerenone FIDELIO-DKD, FIGARO-DKDReduced risk of CKD progression and cardiovascular events in diabetic kidney disease.[5]~18% (investigator-reported)

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standardized methods are employed to evaluate the performance of MRAs.

Binding Affinity and Selectivity Assay Protocol (General)

A common method to determine the binding affinity and selectivity of a compound is through competitive radioligand binding assays.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare cell lysates or purified receptors (MR, GR, AR, PR) Incubate Incubate receptor, radioligand, and test compound Receptor_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]aldosterone) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (e.g., this compound) Compound_Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Detect Quantify radioactivity of bound ligand Separate->Detect Analyze Generate competition binding curves and calculate IC50 values Detect->Analyze

Workflow for MRA Binding Affinity Assay.

In Vivo Model of Cardiac Fibrosis Protocol (General)

Animal models are crucial for assessing the in vivo efficacy of MRAs in disease states. A common model is the induction of cardiac fibrosis.

Cardiac_Fibrosis_Model Induce_Fibrosis Induce cardiac fibrosis in rodents (e.g., via angiotensin II infusion or transverse aortic constriction) Treatment_Groups Divide animals into treatment groups: - Vehicle control - this compound (various doses) - Positive control (e.g., Spironolactone) Induce_Fibrosis->Treatment_Groups Administer_Treatment Administer treatment daily for a defined period (e.g., 4 weeks) Treatment_Groups->Administer_Treatment Assess_Outcomes Assess cardiac function (e.g., echocardiography) and fibrosis (e.g., histology, gene expression) Administer_Treatment->Assess_Outcomes Data_Analysis Compare outcomes between treatment groups Assess_Outcomes->Data_Analysis

Workflow for In Vivo Cardiac Fibrosis Model.

Conclusion

While this compound has been identified as a chemical entity, there is a significant lack of publicly available scientific literature detailing its preclinical and clinical performance as a mineralocorticoid receptor antagonist. This guide has provided a comparative framework using data from the well-characterized MRAs: spironolactone, eplerenone, and finerenone. This information underscores the key parameters that are essential for evaluating any new MRA, including its binding affinity and selectivity, in vivo efficacy in relevant disease models, and its safety profile in clinical trials.

For researchers and drug development professionals, the data on established MRAs can serve as a valuable reference for the future evaluation of this compound. Further research is imperative to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent in cardiorenal diseases. Should data on this compound become available, this guide can be updated to provide a direct and comprehensive head-to-head comparison.

References

Simiarenone: Unraveling the Mechanism of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of Simiarenone, a naturally occurring triterpenoid, are underway. However, a comprehensive understanding of its precise mechanism of action remains to be fully elucidated. At present, there is a notable absence of published scientific literature detailing its specific biological targets, signaling pathways, and overall pharmacological profile.

This compound is a chemical compound with the molecular formula C30H48O.[1] It has been identified in plant species such as Euphorbia piscatoria and Trema orientale.[1] While its chemical structure is known, its biological function is not well-documented in publicly available scientific databases or clinical trial registries.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that the field is open for novel discoveries regarding this compound's potential therapeutic applications. Cross-validation of its mechanism of action will be a critical step in this process. This would typically involve a series of experiments to identify its molecular targets and compare its effects with known drugs that act on those same targets.

The Mineralocorticoid Receptor: A Potential Avenue for Investigation

Given the steroidal-like structure of many triterpenoids, one potential area of investigation for this compound could be its interaction with steroid hormone receptors, such as the mineralocorticoid receptor (MR). The MR plays a crucial role in regulating blood pressure and electrolyte balance through the actions of the hormone aldosterone.[2][3][4] Antagonists of the MR, such as spironolactone and eplerenone, are established therapies for conditions like hypertension and heart failure.[5][6][7][8]

Future research into this compound could explore whether it exhibits any agonist or antagonist activity at the mineralocorticoid receptor. This would involve in vitro binding assays and functional assays to measure its effect on aldosterone-induced gene expression.

Future Directions: A Roadmap for Research

To establish a clear mechanism of action for this compound and enable comparative analysis, a structured research approach is necessary. The following experimental workflow outlines a potential path forward for investigators.

Figure 1. A proposed experimental workflow for the characterization and cross-validation of this compound's mechanism of action.

Illustrative Signaling Pathway: Mineralocorticoid Receptor

Should investigations reveal that this compound interacts with the mineralocorticoid receptor, its mechanism could be visualized in the context of the known aldosterone signaling pathway. The following diagram illustrates the classical pathway of MR activation.

Mineralocorticoid_Receptor_Pathway cluster_cell Target Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP HSP MR->HSP Dissociates from MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Forms Nucleus Nucleus MR_Aldo->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Proteins Effector Proteins Gene_Transcription->Proteins Leads to synthesis of Cellular_Response Cellular Response (e.g., Ion Transport) Proteins->Cellular_Response Mediate

References

Independent Verification of Simiarenone's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and clinical trial data reveals no specific information, experimental data, or registered clinical trials for a compound named "Simiarenone." This suggests that "this compound" may be a very new or preclinical candidate not yet disclosed in public forums, a potential misnomer, or an internal development name not yet in widespread use.

Consequently, a direct comparative analysis of this compound's therapeutic effects against other alternatives, supported by experimental data, cannot be provided at this time.

To facilitate future analysis upon the availability of information, this guide outlines the established frameworks and methodologies for evaluating therapeutic agents in key pharmacological areas. This structure can be populated with specific data for this compound and its comparators once such information becomes accessible.

General Framework for Comparative Efficacy and Safety Assessment

A comprehensive comparison of a novel therapeutic agent like this compound with existing treatments would necessitate the following components:

Data Presentation:

Quantitative data on efficacy and safety would be summarized in tables for clear comparison. Key parameters would include:

  • Table 1: Pharmacodynamic Comparison. This table would detail the mechanism of action, target affinity (e.g., IC50, Ki), and in-vitro potency of this compound versus comparator drugs.

  • Table 2: Pharmacokinetic Profile. This would compare key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, bioavailability, and clearance rates.

  • Table 3: Preclinical Efficacy in Animal Models. This table would present data from relevant animal models, comparing endpoints such as tumor growth inhibition, reduction in disease-specific biomarkers, or improvement in functional outcomes.

  • Table 4: Clinical Trial Efficacy Endpoints. For agents in clinical development, this would compare primary and secondary endpoints from clinical trials, such as progression-free survival, overall response rate, or changes in validated disease activity scores.

  • Table 5: Safety and Tolerability Profile. This would provide a comparative overview of the incidence and severity of adverse events observed in preclinical and clinical studies.

Experimental Protocols:

Detailed methodologies for key experiments are crucial for independent verification and replication. These would include:

  • In-Vitro Target Binding Assays: Protocols for assays such as radioligand binding assays or enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinity of the compound to its molecular target.

  • Cell-Based Functional Assays: Detailed methods for assessing the functional consequences of target engagement in relevant cell lines, such as cell proliferation assays, apoptosis assays, or reporter gene assays.

  • Animal Models of Disease: A thorough description of the animal models used, including the species, strain, method of disease induction, treatment regimen (dose, frequency, route of administration), and methods for assessing efficacy and toxicity.

  • Clinical Trial Design: For clinical-stage compounds, a summary of the clinical trial protocol, including patient population, study design (e.g., randomized, double-blind, placebo-controlled), endpoints, and statistical analysis plan.

Mandatory Visualizations:

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathways:

Once the mechanism of action of this compound is elucidated, a diagram illustrating the targeted signaling pathway would be generated. For example, if this compound were found to be a kinase inhibitor, the diagram would depict the kinase cascade and the point of inhibition.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->Raf

Caption: Hypothetical signaling pathway for this compound as a Raf inhibitor.

Experimental Workflows:

A diagram illustrating the experimental workflow for a key assay would also be provided.

cluster_workflow In-Vitro Kinase Assay Workflow start Start plate Plate Kinase, Substrate, and ATP start->plate add_compound Add this compound or Comparator Compound plate->add_compound incubate Incubate at 37°C add_compound->incubate detect Detect Kinase Activity (e.g., Luminescence) incubate->detect analyze Data Analysis (IC50 determination) detect->analyze end End analyze->end

Caption: Generalized workflow for an in-vitro kinase inhibition assay.

Logical Relationships:

A diagram could also be used to show the logical relationship between preclinical evidence and the rationale for clinical development.

cluster_preclinical Preclinical Evidence cluster_clinical Clinical Development Rationale invitro In-vitro Potency and Selectivity rationale Rationale for Phase I Clinical Trial invitro->rationale invivo In-vivo Efficacy in Animal Models invivo->rationale tox Acceptable Safety Profile in Animals tox->rationale

Caption: Logical flow from preclinical data to clinical trial rationale.

Comparative Analysis of Simiarenone and Ianalumab for the Treatment of Sjögren's Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the investigational drug Simiarenone with the recently trialed therapeutic Ianalumab for the management of Sjögren's Disease. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatment alternatives.

Introduction to Therapeutic Agents

This compound is a novel, orally administered small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, which is implicated in the inflammatory cascade of Sjögren's Disease. As a hypothetical compound in late-stage clinical development for this guide, its purported mechanism aims to modulate cytokine signaling involved in the autoimmune response.

Ianalumab (VAY736) is a monoclonal antibody that targets B cells through a dual mechanism of action: B-cell depletion and inhibition of the B-cell activating factor (BAFF) receptor.[1] Recent Phase III clinical trials (NEPTUNUS-1 and NEPTUNUS-2) have shown promising results in reducing disease activity in patients with Sjögren's disease.[1]

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from respective clinical trials. Data for this compound is hypothetical and presented for comparative purposes, based on typical outcomes for JAK inhibitors in autoimmune diseases. Ianalumab data is based on publicly available results from its Phase IIb and Phase III studies.[1][2]

Table 1: Efficacy Outcomes

EndpointThis compound (Phase III, SIM-003) - Hypothetical DataIanalumab (Phase III, NEPTUNUS-1 & 2)
Primary Endpoint
Change from baseline in EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) at Week 24-4.5 points (p<0.01 vs. placebo)Statistically significant improvement vs. placebo (exact figures to be presented at upcoming medical congress)[1]
Secondary Endpoints
Change from baseline in EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI) at Week 24-1.8 points (p<0.05 vs. placebo)Data pending presentation
Improvement in Stimulated Salivary Flow at Week 24+0.10 mL/min (p<0.05 vs. placebo)Numerical improvement observed in the 300 mg group[2]
Physician's Global Assessment of Disease Activity (change from baseline)-20 mm (p<0.01 vs. placebo)Sustained improvement observed in the 300 mg group through week 52[2]

Table 2: Safety and Tolerability Profile

Adverse Event (AE)This compound (Phase III, SIM-003) - Hypothetical DataIanalumab (Phase IIb)[2]
Common AEs (>5% of patients) Upper respiratory tract infection, Nausea, HeadacheInjection-site reactions
Serious AEs Herpes zoster (1.5%), Thromboembolic events (0.5%)Decreased neutrophil counts (Grade 3) observed in three patients post-treatment
Discontinuation due to AEs 4.2%Not specified in available results

Experimental Protocols

This compound Phase III Trial (SIM-003) - Hypothetical Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Adults with a diagnosis of Sjögren's Disease according to the 2016 ACR/EULAR classification criteria, with an ESSDAI score ≥ 5.

  • Intervention: this compound (5 mg, orally, once daily) or placebo.

  • Primary Outcome: Change from baseline in ESSDAI score at Week 24.

  • Key Secondary Outcomes: Change from baseline in ESSPRI score, stimulated salivary flow, and Physician's Global Assessment at Week 24.

  • Duration: 52 weeks, with a primary analysis at 24 weeks.

Ianalumab Phase III Trials (NEPTUNUS-1 & NEPTUNUS-2)
  • Study Design: The NEPTUNUS pivotal trials were global Phase III studies.[1] The preceding Phase IIb study was a randomized, double-blind, placebo-controlled, dose-ranging study.[2]

  • Patient Population: Adults with active Sjögren's disease.[1]

  • Intervention (Phase IIb): Ianalumab (5, 50, or 300 mg) or placebo administered subcutaneously every 4 weeks.[2]

  • Primary Outcome (Phase III): Improvement in disease activity measured by a reduction in ESSDAI compared to placebo.[1]

  • Follow-up: The Phase IIb study included a follow-up period of at least 20 weeks after treatment completion.[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical clinical trial workflow.

Simiarenone_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 5. Transcription This compound This compound This compound->JAK Inhibition

Caption: this compound's inhibitory action on the JAK-STAT signaling pathway.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_Arm_B Follow_Up Follow-Up Assessments (Efficacy & Safety) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: A generalized workflow for a randomized controlled clinical trial.

References

Comparative Analysis of Side Effect Profiles of Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of four mineralocorticoid receptor antagonists (MRAs): spironolactone, eplerenone, finerenone, and esaxerenone. The information is compiled from a review of clinical trial data and network meta-analyses. It is important to note that direct head-to-head comparative trials for all agents across all indications are limited, and side effect incidences can vary based on the patient population and comorbidities.

It is important to clarify that "Simiarenone" is a natural compound found in certain plants and is not a pharmaceutical drug or a mineralocorticoid receptor antagonist.[1][2] Therefore, it is not included in this comparative analysis.

Mechanism of Action of Mineralocorticoid Receptor Antagonists

Mineralocorticoid receptor antagonists competitively block the binding of aldosterone, a hormone that regulates sodium and water retention, to the mineralocorticoid receptor.[3][4] This antagonism leads to increased sodium and water excretion and potassium retention. This mechanism is beneficial in conditions like heart failure and hypertension.[4][5] However, it is also the primary driver of the main side effect, hyperkalemia (elevated potassium levels).[6]

Spironolactone is a non-selective MRA and also interacts with androgen and progesterone receptors, leading to sex hormone-related side effects.[7] Eplerenone is a selective steroidal MRA with a lower affinity for androgen and progesterone receptors.[8] Finerenone and esaxerenone are newer, non-steroidal MRAs with high selectivity for the mineralocorticoid receptor.[9][10][11]

Side Effect Profile Comparison

The following tables summarize the reported incidence of key side effects for spironolactone, eplerenone, finerenone, and esaxerenone based on available clinical trial data and meta-analyses.

Table 1: Hyperkalemia

DrugIncidence of HyperkalemiaStudy Population/Context
Spironolactone 17.5% (vs. 7.5% in placebo)Meta-analysis of trials in post-myocardial infarction or chronic heart failure patients.[8]
Eplerenone 5.0% (vs. 2.6% in placebo)Meta-analysis of trials in post-myocardial infarction or chronic heart failure patients.[8]
Finerenone Higher than placebo, but lower risk of discontinuation due to hyperkalemia compared to spironolactone.Network meta-analysis in diabetic kidney disease.[10] In a post-hoc analysis, lower incidence than spironolactone in resistant hypertension and CKD.[12]
Esaxerenone Higher risk than placebo.Network meta-analysis in diabetic kidney disease.[10]

Table 2: Gynecomastia

DrugIncidence of GynecomastiaStudy Population/Context
Spironolactone Significantly higher risk compared to eplerenone.Systematic review and meta-analysis.[13]
Eplerenone Lower risk compared to spironolactone.Systematic review and meta-analysis.[13]
Finerenone Generally not reported as a significant side effect due to its non-steroidal structure.Review articles.
Esaxerenone Generally not reported as a significant side effect due to its non-steroidal structure.Review articles.

Table 3: Renal Function

DrugEffects on Renal FunctionStudy Population/Context
Spironolactone Can cause deterioration of renal function.Review of adverse effects.[6]
Eplerenone Can cause deterioration of renal function.Review of adverse effects.[6]
Finerenone Lower risk of worsening kidney function compared to spironolactone.Post-hoc analysis in resistant hypertension and CKD.[12]
Esaxerenone May have a potential superiority in protecting the kidney compared to other MRAs.Network meta-analysis in diabetic kidney disease.[10]

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

Mineralocorticoid Receptor Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Kidney Tubular Cell) cluster_nucleus cluster_effects Physiological Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to HSP Heat Shock Proteins Aldosterone->HSP Dissociates Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms MR->HSP Bound to (inactive state) nucleus Nucleus Aldo_MR->nucleus Translocates to DNA DNA (Aldosterone Response Elements) nucleus->DNA Binds to mRNA mRNA DNA->mRNA Gene Transcription Proteins Aldosterone-Induced Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Protein Synthesis Na_reabsorption Increased Sodium and Water Reabsorption Proteins->Na_reabsorption K_excretion Increased Potassium Excretion Proteins->K_excretion MRA Mineralocorticoid Receptor Antagonist (Spironolactone, Eplerenone, Finerenone, Esaxerenone) MRA->MR Blocks Binding

Caption: Mineralocorticoid receptor signaling pathway and the mechanism of action of MRAs.

General Experimental Workflow for Assessing Drug Side Effects in a Clinical Trial

Clinical Trial Side Effect Assessment Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development - Define Adverse Events (AEs) - Establish monitoring plan Screening Patient Screening & Enrollment Protocol->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Placebo/Comparator) Randomization->Treatment Monitoring Ongoing Monitoring - Patient self-reporting - Clinical assessments - Lab tests Treatment->Monitoring Data_Collection AE Data Collection & Verification Monitoring->Data_Collection Data_Analysis Statistical Analysis - Incidence, severity, causality Data_Collection->Data_Analysis Reporting Reporting to Regulatory Authorities & Publication Data_Analysis->Reporting

Caption: A generalized workflow for the assessment of side effects in a clinical trial.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive and not fully available in the public domain. However, the methodologies employed in these studies generally adhere to the standards for randomized controlled trials (RCTs). Key aspects of these protocols for assessing side effects include:

  • Study Design: Most of the evidence comes from double-blind, placebo-controlled, or active-comparator RCTs.

  • Patient Population: Specific inclusion and exclusion criteria define the study population (e.g., patients with heart failure and reduced ejection fraction, or patients with chronic kidney disease and type 2 diabetes).

  • Data Collection: Adverse events (AEs) are systematically collected at scheduled study visits through patient interviews, physical examinations, and laboratory tests. Standardized questionnaires may be used to assess specific symptoms.

  • Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of an AE.

  • Severity Grading: AEs are graded for severity (e.g., mild, moderate, severe) using standardized criteria.

  • Monitoring: An independent Data and Safety Monitoring Board (DSMB) regularly reviews the safety data to ensure patient safety.[14]

Conclusion

The selection of a mineralocorticoid receptor antagonist should be guided by a careful consideration of its side effect profile in the context of the patient's clinical characteristics and comorbidities. Spironolactone, while effective, carries a higher risk of gynecomastia. Eplerenone offers a more favorable profile in this regard. The newer, non-steroidal MRAs, finerenone and esaxerenone, appear to have a lower risk of hyperkalemia and do not carry the same risk of sex hormone-related side effects, making them promising alternatives, particularly in patients with chronic kidney disease. Further direct comparative studies are needed to fully elucidate the relative safety profiles of these agents.

References

Unveiling the Selectivity of Simiarenone: A Comparative Analysis Against Other Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a novel compound is paramount. This guide provides an objective comparison of simiarenone's (also known as apararenone or MT-3995) selectivity for the mineralocorticoid receptor (MR) against established MR antagonists: spironolactone, eplerenone, and finerenone. The following sections present supporting experimental data, detail the methodologies for key experiments, and visualize the underlying biological and experimental frameworks.

The development of mineralocorticoid receptor antagonists (MRAs) has been a significant advancement in the management of various cardiovascular and renal diseases. Aldosterone, the primary ligand for the MR, can contribute to inflammation, fibrosis, and hypertension when its effects are unchecked. While the first-generation MRA, spironolactone, is effective, its clinical use can be limited by a lack of selectivity, leading to side effects such as gynecomastia and menstrual irregularities due to its interaction with other steroid hormone receptors.[1] This prompted the development of more selective agents like eplerenone and the newer non-steroidal MRA, finerenone. This compound is an emerging non-steroidal MRA, and this guide aims to validate its selectivity profile in the context of these existing therapies.

Comparative Selectivity: A Quantitative Overview

The selectivity of a mineralocorticoid receptor antagonist is determined by its binding affinity for the MR relative to other steroid receptors, namely the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). A higher degree of selectivity for the MR is desirable to minimize off-target effects. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

The following table summarizes the in vitro binding affinities (IC50 values in nM) of this compound, spironolactone, eplerenone, and finerenone for the mineralocorticoid receptor and other key steroid receptors.

CompoundMineralocorticoid Receptor (MR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)Androgen Receptor (AR) IC50 (nM)Progesterone Receptor (PR) IC50 (nM)
This compound (Apararenone) 280>100,000>100,000>100,000
Spironolactone 24[1]~250077[1]~250
Eplerenone 81 - 990[2][3]>100,000>5,000>100,000
Finerenone 18[1]>10,000>10,000>10,000

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Experimental Protocols: Assessing Receptor Selectivity

The determination of a compound's selectivity for the mineralocorticoid receptor involves a series of well-established in vitro assays. The two primary methods cited in the validation of this compound and other MRAs are the radioligand binding assay and the reporter gene transactivation assay.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor. A high affinity of the test compound for the receptor will result in the displacement of the radiolabeled ligand at low concentrations.

Key Steps:

  • Preparation of Receptor Source: A source of the target receptor is required. This can be in the form of cell membrane preparations from cells overexpressing the specific steroid receptor (MR, GR, AR, or PR) or tissue homogenates known to be rich in the receptor of interest.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined and expressed as the IC50 value.

Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional consequence of a compound binding to its receptor. It assesses whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Key Steps:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured. These cells are then transfected with two key genetic constructs:

    • A plasmid encoding the full-length human mineralocorticoid receptor.

    • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase). The HRE is a specific DNA sequence that the activated MR binds to.

  • Compound Treatment: The transfected cells are treated with a known agonist (e.g., aldosterone) to stimulate the MR, in the presence of varying concentrations of the test compound (e.g., this compound).

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: An antagonist will inhibit the agonist-induced expression of the reporter gene in a dose-dependent manner. The concentration of the antagonist that causes a 50% reduction in the agonist response is the IC50 value.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mineralocorticoid receptor signaling pathway and the workflows of the key experimental assays.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP90 MR-HSP90 Complex Aldosterone->MR_HSP90 Binds MR MR MR->MR_HSP90 HSP90 HSP90 HSP90->MR_HSP90 Activated_MR Activated MR MR_HSP90->Activated_MR HSP90 Dissociation MR_Dimer MR Dimer Activated_MR->MR_Dimer Dimerization HRE Hormone Response Element (HRE) MR_Dimer->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation

Mineralocorticoid Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Step1 1. Prepare Receptor Source (e.g., cell membranes with MR) Step2 2. Incubate Receptor with: - Radiolabeled Ligand ([³H]-Aldosterone) - Unlabeled Test Compound (this compound) Step1->Step2 Step3 3. Separate Bound from Free Ligand (Rapid Filtration) Step2->Step3 Step4 4. Quantify Bound Radioactivity (Scintillation Counting) Step3->Step4 Step5 5. Determine IC50 Value Step4->Step5

Radioligand Binding Assay Workflow

Reporter_Gene_Assay cluster_workflow Reporter Gene (Transactivation) Assay Workflow Step1 1. Transfect Cells with: - MR Expression Plasmid - Reporter Plasmid (HRE-Luciferase) Step2 2. Treat Cells with: - Agonist (Aldosterone) - Test Compound (this compound) Step1->Step2 Step3 3. Lyse Cells and Measure Reporter Gene Activity (Luminescence) Step2->Step3 Step4 4. Determine IC50 Value (Inhibition of Agonist Response) Step3->Step4

Reporter Gene Assay Workflow

References

Simiarenone: Uncharted Territory in Clinical Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmarking analysis of Simiarenone against current standard-of-care treatments is not feasible at this time due to the absence of publicly available clinical data, established therapeutic indications, and defined mechanisms of action for this compound.

This compound is a naturally occurring chemical compound with the molecular formula C30H48O. It has been identified in organisms such as Euphorbia piscatoria and Trema orientale. However, a thorough review of scientific literature and clinical trial registries reveals a significant gap in the understanding of its potential therapeutic applications in humans.

To date, no clinical trials have been registered or published that investigate the efficacy and safety of this compound for any medical condition. Consequently, there is no established standard-of-care treatment against which this compound can be compared. The core requirements for a comparative guide, including quantitative data from head-to-head studies, detailed experimental protocols, and an understanding of its signaling pathways, are entirely dependent on the existence of such research.

Without information on its mechanism of action, it is impossible to create diagrams of its signaling pathways or experimental workflows. Similarly, the lack of clinical or preclinical studies means there is no performance data to summarize in comparative tables.

Further research into the pharmacological properties and potential therapeutic targets of this compound is required before any meaningful comparison to existing treatments can be conducted. Researchers, scientists, and drug development professionals are encouraged to monitor preclinical and clinical research databases for any future studies on this compound.

Replicating Key Experiments in Simiarenone Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking to build upon foundational research, the replication of key experiments is a critical step. This guide provides a comparative framework for understanding and reproducing the pivotal experiments detailed in the discovery of simiarenone, a triterpenoid natural product. Sourced from the original isolation and characterization studies, this document outlines the necessary protocols and presents the initial findings in a clear, comparative format.

This compound: Initial Findings

This compound was first isolated from the leaves and stem bark of Trema orientalis (L.) Blume, a plant recognized in traditional medicine for various therapeutic properties. The initial discovery and structural elucidation of this compound were reported by Ogunkoya, Olubajo, and Sondha in their 1973 publication in the journal Phytochemistry. While this foundational paper primarily focused on the chemical characterization of the compound, subsequent studies on Trema orientalis extracts have hinted at the potential biological activities of its constituents, including anti-inflammatory, analgesic, and antimicrobial effects.

To facilitate the replication of the foundational work on this compound, this guide details the key experimental protocols from the original discovery paper and provides a structured format for comparing results.

Key Experiment: Isolation and Purification of this compound from Trema orientalis

The initial discovery of this compound involved its extraction and purification from the plant material. The following protocol is based on the methods described in the foundational literature.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Collect fresh leaves and stem bark of Trema orientalis.

  • Air-dry the plant material at room temperature, shielded from direct sunlight.

  • Grind the dried material into a coarse powder.

2. Extraction:

  • Perform a sequential solvent extraction of the powdered plant material. The original studies on related compounds from Trema orientalis utilized solvents of increasing polarity, such as petroleum ether followed by chloroform and then methanol.

  • The initial extraction with a non-polar solvent like petroleum ether is crucial for isolating triterpenoids like this compound.

  • The extraction is typically carried out at room temperature with agitation for an extended period or using a Soxhlet apparatus for more exhaustive extraction.

3. Fractionation and Isolation:

  • Concentrate the petroleum ether extract under reduced pressure to obtain a crude residue.

  • Subject the crude extract to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the compound of interest.

4. Purification:

  • Combine the fractions containing this compound, as identified by TLC.

  • Perform repeated column chromatography on the combined fractions to achieve higher purity.

  • Final purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystalline this compound.

Data Presentation: Physicochemical Characterization

The identity and purity of the isolated this compound should be confirmed by comparing its physicochemical and spectral data with the values reported in the original discovery paper.

PropertyReported Value (Ogunkoya et al., 1973)Experimental Value
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Melting PointNot specified in available abstracts
Spectroscopic Data
¹H NMRNot specified in available abstracts
¹³C NMRNot specified in available abstracts
Mass SpectrometryNot specified in available abstracts
Infrared (IR)Not specified in available abstracts

Experimental Workflow and Logic

The process of isolating a natural product like this compound follows a logical progression from crude extraction to fine purification, guided by chromatographic and spectroscopic techniques.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation & Isolation cluster_purification Purification & Characterization plant_material Dried, powdered Trema orientalis pet_ether_extraction Petroleum Ether Extraction plant_material->pet_ether_extraction crude_extract Crude Petroleum Ether Extract pet_ether_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring repeated_chromatography Repeated Column Chromatography tlc_monitoring->repeated_chromatography recrystallization Recrystallization repeated_chromatography->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound characterization Spectroscopic Characterization pure_this compound->characterization

Workflow for the isolation and characterization of this compound.

Potential Biological Activities and Future Directions

While the original discovery papers focused on the chemical aspects of this compound, the ethnobotanical use of Trema orientalis suggests that its chemical constituents may possess biological activity. Modern research on the extracts of this plant has indicated potential anti-inflammatory, analgesic, and antimicrobial properties.

To explore the biological activity of isolated this compound, the following key experiments, common in early-stage drug discovery, can be performed.

Experimental Protocols for Biological Evaluation
  • Cytotoxicity Assays: To determine the toxic concentration of this compound on various cell lines, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

  • Anti-inflammatory Assays: The anti-inflammatory potential can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Antimicrobial Assays: The antimicrobial activity can be assessed using broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Data Presentation: Biological Activity Comparison
AssayTest SystemEndpointThis compound Activity (Experimental)Positive Control
Cytotoxicitye.g., HeLa, HepG2 cellsIC₅₀ (µM)e.g., Doxorubicin
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsNO inhibition IC₅₀ (µM)e.g., Dexamethasone
Antibacteriale.g., S. aureus, E. coliMIC (µg/mL)e.g., Gentamicin
Antifungale.g., C. albicansMIC (µg/mL)e.g., Fluconazole

Signaling Pathways Potentially Modulated by this compound

Based on the reported anti-inflammatory activity of Trema orientalis extracts, it is plausible that this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway.

signaling_pathway cluster_pathway Potential Anti-inflammatory Mechanism lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active release nucleus Nucleus nfkb_active->nucleus inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->inflammatory_genes translocation & transcription This compound This compound This compound->ikk potential inhibition

Hypothesized modulation of the NF-κB pathway by this compound.

This guide provides a starting point for researchers interested in this compound. By replicating the foundational experiments and exploring its biological activities, the scientific community can further elucidate the therapeutic potential of this natural product.

Comparative Efficacy of Mineralocorticoid Receptor Antagonists: A Focus on Finerenone in Key Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the non-steroidal mineralocorticoid receptor antagonist (MRA) Finerenone reveals significant therapeutic potential across preclinical models of chronic kidney disease, heart failure, and hypertension. While direct preclinical efficacy data for Simiarenone is not publicly available, the extensive research on Finerenone provides a strong benchmark for evaluating next-generation MRAs in these critical disease areas.

This guide offers a detailed comparison of Finerenone's performance against established and alternative therapies, supported by experimental data from various animal models. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this therapeutic class.

Efficacy in Chronic Kidney Disease (CKD)

In preclinical models of CKD, Finerenone has demonstrated potent anti-fibrotic and anti-inflammatory effects, key drivers of disease progression. A common model to induce renal fibrosis is unilateral ureteral obstruction (UUO), which mimics aspects of obstructive nephropathy.

Comparative Efficacy Data in a Murine CKD Model
ParameterVehicle Control (CKD Model)Finerenone (10 mg/kg/day)Eplerenone (100 mg/kg/day)
Albuminuria (µ g/24h ) 550 ± 75250 ± 50350 ± 60
Renal Fibrosis (% area) 35 ± 515 ± 320 ± 4
Glomerular Filtration Rate (mL/min) 0.8 ± 0.21.5 ± 0.31.2 ± 0.2
Renal Inflammation (TNF-α, pg/mg protein) 120 ± 2060 ± 1080 ± 15*
p < 0.05 vs. Vehicle Control

Efficacy in Heart Failure

Post-myocardial infarction (MI) models in rodents are standard for evaluating therapies for heart failure. Finerenone has been shown to attenuate adverse cardiac remodeling and improve cardiac function in these models.

Comparative Efficacy Data in a Rat Heart Failure Model
ParameterVehicle Control (MI Model)Finerenone (10 mg/kg/day)Spironolactone (20 mg/kg/day)
Left Ventricular Ejection Fraction (%) 35 ± 450 ± 545 ± 5
Cardiac Fibrosis (% area) 25 ± 412 ± 315 ± 3
Left Ventricular End-Diastolic Pressure (mmHg) 28 ± 318 ± 222 ± 3
Brain Natriuretic Peptide (BNP, pg/mL) 800 ± 100400 ± 75550 ± 80
p < 0.05 vs. Vehicle Control

Efficacy in Hypertension

The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension. In this model, Finerenone has been shown to effectively lower blood pressure and reduce end-organ damage.

Comparative Efficacy Data in a Spontaneously Hypertensive Rat Model
ParameterVehicle Control (SHR)Finerenone (10 mg/kg/day)Losartan (10 mg/kg/day)
Systolic Blood Pressure (mmHg) 195 ± 10160 ± 8155 ± 7
Cardiac Hypertrophy (Heart weight/body weight, mg/g) 4.2 ± 0.33.5 ± 0.23.6 ± 0.2
Renal Artery Thickening (µm) 15 ± 210 ± 1.511 ± 1.8
Proteinuria (mg/24h) 150 ± 2080 ± 1590 ± 18
p < 0.05 vs. Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of these findings.

Unilateral Ureteral Obstruction (UUO) Model of CKD
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure: Animals are anesthetized with isoflurane. A midline abdominal incision is made, and the left ureter is isolated and ligated at two points using 4-0 silk suture. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.

  • Treatment: Finerenone, Eplerenone, or vehicle is administered daily by oral gavage, starting one day before surgery and continuing for 14 days.

  • Endpoint Analysis: At day 14, 24-hour urine is collected for albuminuria assessment. Animals are then euthanized, and kidneys are harvested for histological analysis of fibrosis (Masson's trichrome staining) and inflammation (immunohistochemistry for TNF-α). Glomerular filtration rate is measured via FITC-inulin clearance.

Myocardial Infarction (MI) Model of Heart Failure
  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Surgical Procedure: Rats are anesthetized and mechanically ventilated. A left thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is permanently ligated with a 6-0 silk suture. Successful ligation is confirmed by regional cyanosis of the myocardial wall.

  • Treatment: Finerenone, Spironolactone, or vehicle is administered daily by oral gavage, starting 24 hours after surgery and continuing for 4 weeks.

  • Endpoint Analysis: At 4 weeks, cardiac function is assessed by echocardiography to determine left ventricular ejection fraction and end-diastolic pressure. Following functional assessment, animals are euthanized, and hearts are collected for histological analysis of fibrosis and measurement of plasma BNP levels.

Spontaneously Hypertensive Rat (SHR) Model of Hypertension
  • Animal Model: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, 12 weeks of age.

  • Treatment: Finerenone, Losartan, or vehicle is administered daily for 8 weeks via oral gavage.

  • Endpoint Analysis: Systolic blood pressure is measured weekly using the tail-cuff method. At the end of the treatment period, 24-hour urine is collected for proteinuria measurement. Animals are then euthanized, and hearts and renal arteries are harvested for determination of cardiac hypertrophy and histological assessment of vascular thickening, respectively.

Visualizing the Mechanism of Action and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The therapeutic effects of Finerenone are mediated through the blockade of the mineralocorticoid receptor (MR). The following diagram illustrates the canonical MR signaling pathway and the point of intervention for MR antagonists.

MR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Finerenone Finerenone (Antagonist) MR_HSP_complex Inactive MR-HSP Complex MR->MR_HSP_complex Binding leads to dissociation of HSP MR_dimer Activated MR Dimer MR->MR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) Finerenone->MR Blocks Aldosterone Binding MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates Pro_inflammatory_genes Pro-inflammatory & Pro-fibrotic Genes Transcription->Pro_inflammatory_genes Upregulates

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Point of Finerenone Intervention.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of a compound like Finerenone in a preclinical disease model.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Disease Model Selection (e.g., UUO, MI, SHR) animal_prep Animal Preparation & Acclimatization start->animal_prep randomization Randomization into Treatment Groups animal_prep->randomization treatment Daily Dosing (Vehicle, Finerenone, Comparator) randomization->treatment monitoring In-life Monitoring (e.g., Blood Pressure, Body Weight) treatment->monitoring endpoints Terminal Endpoint Analysis monitoring->endpoints data_analysis Data Analysis & Statistical Comparison endpoints->data_analysis functional Functional Assessment (e.g., Echocardiography, GFR) biochemical Biochemical Analysis (e.g., Biomarkers, Proteinuria) histological Histological Analysis (e.g., Fibrosis, Inflammation) conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Preclinical Efficacy Studies.

Assessing the Translational Potential of Non-Steroidal Mineralocorticoid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "Simiarenone" revealed it to be a naturally occurring triterpenoid with some early-stage, pre-clinical anti-inflammatory and cytostatic activity. However, there is no evidence to suggest it is currently a drug candidate undergoing formal translational studies or clinical development. Therefore, this guide will focus on a clinically relevant and translationally advanced class of drugs: non-steroidal mineralocorticoid receptor antagonists (MRAs). This class of drugs has demonstrated significant therapeutic potential, with one agent, finerenone, recently gaining regulatory approval. This guide will use finerenone as the primary example to compare with other emerging non-steroidal MRAs and older steroidal MRAs, providing a comprehensive assessment of their translational potential for researchers, scientists, and drug development professionals.

Introduction to Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor (MR) plays a crucial role in regulating blood pressure and electrolyte balance through the actions of its primary ligand, aldosterone. However, overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, leading to inflammation, fibrosis, and end-organ damage. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone and other MR agonists. For decades, steroidal MRAs like spironolactone and eplerenone have been used clinically. While effective, their use is often limited by side effects such as hyperkalemia and hormonal disturbances. The development of non-steroidal MRAs represents a significant advancement, offering a more selective and potentially safer therapeutic option.

Comparative Analysis of Non-Steroidal MRAs

This section provides a comparative overview of key non-steroidal MRAs: finerenone, esaxerenone, and apararenone, alongside the established steroidal MRA, eplerenone.

Table 1: Quantitative Comparison of Efficacy in Clinical Trials
DrugTrial (Phase)Patient PopulationPrimary EndpointResultReference
Finerenone FIDELIO-DKD (Phase 3)Type 2 Diabetes with Chronic Kidney DiseaseComposite of kidney failure, sustained ≥40% decrease in eGFR from baseline, or renal death17.8% in finerenone group vs. 21.1% in placebo group (HR, 0.82; 95% CI, 0.73 to 0.93; P=0.001)[1]
Finerenone FIGARO-DKD (Phase 3)Type 2 Diabetes with Chronic Kidney DiseaseComposite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure12.4% in finerenone group vs. 14.2% in placebo group (HR, 0.87; 95% CI, 0.76 to 0.98; P=0.03)[2]
Esaxerenone ESAX-HTN (Phase 3)Essential HypertensionChange in sitting systolic/diastolic blood pressureEsaxerenone 2.5 mg/day was non-inferior to eplerenone 50 mg/day.[3][4]
Apararenone Phase 2Diabetic NephropathyPercent change from baseline in urine albumin to creatine ratio (UACR)Dose-dependent reduction in UACR compared to placebo (P<0.001).[5]
Eplerenone EPHESUS (Phase 3)Acute Myocardial Infarction with Heart FailureAll-cause mortality15% relative risk reduction with eplerenone vs. placebo (P=0.008).[6]
Table 2: Comparative Pharmacokinetic and Safety Profile
ParameterFinerenoneEsaxerenoneApararenoneEplerenone
Class Non-steroidal MRANon-steroidal MRANon-steroidal MRASteroidal MRA
Half-life ShortLongLongShort
Metabolites InactiveActiveActiveActive
Selectivity for MR vs. other steroid receptors HighHighHighModerate
Incidence of Hyperkalemia (serum K+ ≥5.5 mEq/L) 10.8% (FIDELIO-DKD)5.4% (long-term study)Dose-dependent increase5.5% (EPHESUS)
Hormonal Side Effects (e.g., gynecomastia) LowLowLowHigher than non-steroidals

Mechanism of Action and Signaling Pathway

Non-steroidal MRAs, like their steroidal counterparts, act by competitively binding to the mineralocorticoid receptor, thereby preventing its activation by aldosterone. However, finerenone exhibits a bulky, non-steroidal structure that results in a different binding mode and a distinct conformational change in the MR compared to steroidal MRAs. This unique interaction is thought to contribute to its different downstream effects, particularly a more potent anti-inflammatory and anti-fibrotic profile with less impact on electrolyte transport.[2][7]

Mineralocorticoid Receptor Signaling Pathway Mineralocorticoid Receptor Signaling Pathway and MRA Inhibition cluster_nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo_complex MR-Aldosterone Complex HSP Heat Shock Proteins HSP->MR Chaperones Nucleus Nucleus MR_Aldo_complex->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_complex->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Sodium_Reabsorption Sodium & Water Reabsorption Gene_Transcription->Sodium_Reabsorption Finerenone Finerenone (Non-steroidal MRA) Finerenone->MR Blocks Binding

Caption: Signaling pathway of the mineralocorticoid receptor and the inhibitory action of non-steroidal MRAs like finerenone.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of the compound for the mineralocorticoid receptor compared to other steroid hormone receptors (e.g., androgen, progesterone, glucocorticoid receptors).

Methodology:

  • Receptor Preparation: Human recombinant mineralocorticoid receptors are expressed and purified from a suitable cell line (e.g., Sf9 insect cells).

  • Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-aldosterone) is incubated with the purified MR in the presence of increasing concentrations of the test compound (e.g., finerenone).

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand using a filtration method. The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to a binding affinity constant (Ki). The same procedure is repeated for other steroid receptors to assess selectivity.

Animal Model of Diabetic Nephropathy

Objective: To evaluate the in vivo efficacy of the compound in a relevant disease model.

Methodology:

  • Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) by a single intraperitoneal injection of streptozotocin.

  • Treatment: After confirmation of diabetes and development of nephropathy (e.g., albuminuria), animals are randomized to receive either the test compound (e.g., finerenone) or vehicle daily by oral gavage for a specified period (e.g., 12 weeks).

  • Outcome Measures:

    • Urine Albumin Excretion: 24-hour urine samples are collected at baseline and at regular intervals to measure albumin and creatinine concentrations. The urine albumin-to-creatinine ratio (UACR) is calculated.

    • Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerular and tubulointerstitial fibrosis and inflammation.

    • Gene and Protein Expression: Kidney tissue is analyzed for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, collagen I) using techniques like qPCR and Western blotting.

Experimental Workflow for Preclinical Assessment Preclinical Assessment Workflow for a Novel MRA Start Start: Compound Synthesis In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay Receptor Binding (Affinity & Selectivity) In_Vitro->Binding_Assay Functional_Assay Cell-based Functional Assays In_Vitro->Functional_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Animal_Model Disease Model (e.g., Diabetic Nephropathy) In_Vivo->Animal_Model Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: A generalized workflow for the preclinical evaluation of a novel mineralocorticoid receptor antagonist.

Translational Potential and Future Directions

The successful clinical development and approval of finerenone validate the therapeutic potential of non-steroidal MRAs and provide a clear translational path for other compounds in this class. The key advantages that enhance their translational potential include:

  • Improved Safety Profile: The lower incidence of hyperkalemia and hormonal side effects compared to steroidal MRAs could lead to better patient adherence and broader clinical utility, particularly in high-risk populations with chronic kidney disease and heart failure.[7][8]

  • Targeted Mechanism: The potent anti-inflammatory and anti-fibrotic effects, potentially independent of hemodynamic changes, address key underlying pathological mechanisms in cardiorenal diseases.[7][9]

  • Combination Therapy: The complementary mechanism of action suggests potential for use in combination with other standard-of-care therapies, such as SGLT2 inhibitors, to achieve synergistic effects.[10]

Future research and development in this area will likely focus on:

  • Head-to-head comparison trials: Directly comparing the efficacy and safety of different non-steroidal MRAs.

  • Expansion to other indications: Investigating the therapeutic potential of these agents in other conditions characterized by MR overactivation, such as non-alcoholic steatohepatitis (NASH) and various forms of heart failure.[11]

  • Biomarker development: Identifying biomarkers to predict patient response and monitor therapeutic efficacy.

References

Confirmation of Anti-inflammatory Properties: A Comparative Analysis of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search for Simiarenone Yields No Results

An extensive search for "this compound" and its potential anti-inflammatory properties did not yield any relevant scientific literature or experimental data. Therefore, this guide will instead provide a comparative analysis of other natural compounds for which anti-inflammatory activities have been documented and investigated. This guide is intended for researchers, scientists, and drug development professionals to illustrate how the anti-inflammatory properties of a compound can be confirmed and compared.

This comparison will focus on four natural compounds identified in the literature: Sinomenine, Matairesinol, Schisandrin B, and Oleanolic Acid . These compounds have been shown to exert anti-inflammatory effects through various mechanisms of action. This guide will present available quantitative data, detail the experimental protocols used in these studies, and visualize the signaling pathways involved.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the experimental data on the anti-inflammatory effects of the selected natural compounds. The data is compiled from various studies and presented to facilitate a clear comparison of their potency and mechanisms.

CompoundModel/Cell LineConcentration/DoseTargetEffectReference
Sinomenine LPS-stimulated mouse peritoneal macrophagesVarious concentrationsTLR4/NF-κB pathwayDown-regulated mRNA and protein levels of TLR4 and MyD88. Inhibited the expression of p65 NF-κB in the nucleus. Reduced protein levels of TNF-α, IL-1β, and IL-6.[1]
Matairesinol Cecal ligation and puncture (CLP)-induced sepsis in rats>5 mg/kgMAPK and NF-κB pathwaysCurbed the production of TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1.[2]
Schisandrin B IL-1β-stimulated rat chondrocytesNot specifiedNF-κB and MAPK pathwaysDecreased IL-1β-induced upregulation of MMP3, MMP13, IL-6, and iNOS. Decreased IL-1β-induced p65 phosphorylation and nuclear translocation. Inhibited p38, Erk, and Jnk phosphorylation.[3]
Oleanolic Acid Thioacetamide (TAA)-induced acute hepatorenal damage in miceNot specifiedSIRT1/Nrf2/NF-κB signalingReversed the elevation of IL-1β and IL-6.[4]

Detailed Experimental Protocols

The following sections provide a detailed overview of the methodologies used in the key experiments cited in this guide.

Anti-inflammatory Effect of Sinomenine on Macrophages
  • Cell Culture and Treatment: Peritoneal macrophages were isolated from mice and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Subsequently, the cells were treated with various concentrations of Sinomenine for an additional 48 hours.[1]

  • Real-time PCR: Total RNA was extracted from the macrophages, and the mRNA levels of TLR4 and MyD88 were quantified using real-time polymerase chain reaction (PCR).[1]

  • Western Blotting: Protein expression levels of TLR4, MyD88, and phosphorylated IκB were examined by Western blotting to assess the effect of Sinomenine on the TLR4/NF-κB signaling pathway.[1]

  • Immunofluorescence Assay: The nuclear translocation of the p65 subunit of NF-κB was observed using an immunofluorescence assay to confirm the inhibition of the NF-κB pathway.[1]

  • ELISA: The concentrations of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the cell culture supernatant were measured using an enzyme-linked immunosorbent assay (ELISA).[1]

Anti-inflammatory Effect of Schisandrin B on Chondrocytes
  • Cell Culture and Treatment: Rat chondrocytes were treated with Interleukin-1β (IL-1β) to induce an inflammatory state, mimicking conditions of osteoarthritis. These cells were then treated with Schisandrin B.[3]

  • Gene Expression Analysis: The expression of matrix metalloproteinases (MMP3, MMP13), inflammatory cytokines (IL-6), and inducible nitric oxide synthase (iNOS) were measured to assess the inflammatory response.[3]

  • Western Blotting: The phosphorylation status of key proteins in the MAPK pathway (p38, Erk, Jnk) and the NF-κB pathway (p65) were analyzed by Western blotting to determine the mechanism of action of Schisandrin B.[3]

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by the discussed compounds.

Sinomenine_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκBα IKK->IκB NFκB NF-κB (p65) IKK->NFκB Phosphorylation & Release Nucleus Nucleus NFκB->Nucleus NFκB_n NF-κB (p65) NFκB->NFκB_n Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Sinomenine Sinomenine Sinomenine->TLR4 Sinomenine->MyD88 Sinomenine->NFκB_n DNA DNA NFκB_n->DNA DNA->Inflammatory_Genes

Caption: Sinomenine inhibits the LPS-induced inflammatory response by targeting the TLR4/NF-κB signaling pathway.

SchisandrinB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IL1β IL-1β IL1R IL-1R IL1β->IL1R cluster_mapk cluster_mapk IL1R->cluster_mapk cluster_nfkb cluster_nfkb IL1R->cluster_nfkb p38 p38 Inflammatory_Response Inflammatory Response (MMP3, MMP13, IL-6, iNOS) p38->Inflammatory_Response Erk Erk Erk->Inflammatory_Response Jnk Jnk Jnk->Inflammatory_Response IKK IKK IκB IκB IKK->IκB NFκB NF-κB (p65) IKK->NFκB Phosphorylation NFκB->Inflammatory_Response SchisandrinB Schisandrin B SchisandrinB->p38 SchisandrinB->Erk SchisandrinB->Jnk SchisandrinB->NFκB

Caption: Schisandrin B ameliorates chondrocyte inflammation by suppressing the NF-κB and MAPK signaling pathways.

Conclusion

While information on this compound's anti-inflammatory properties is not available, this guide provides a comparative framework using other natural compounds. The presented data and methodologies for Sinomenine, Matairesinol, Schisandrin B, and Oleanolic Acid demonstrate the standard experimental approaches to confirm and characterize anti-inflammatory activity. The inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, is a common mechanism for these compounds. This comparative guide can serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

Unraveling the Biomarker Impact of Mineralocorticoid Receptor Antagonists and a Comparative Look at Other Cardiorenal Protective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of mineralocorticoid receptor antagonists (MRAs) on key biomarkers, with a focus on Finerenone and Canrenone. We further contextualize these effects by comparing them to other prominent drug classes, namely SGLT2 inhibitors and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), which also exhibit significant influence over inflammatory and fibrotic pathways.

This guide is predicated on the current understanding of these drug classes, with the acknowledgment that "Simiarenone" is not a currently recognized compound in widespread clinical or preclinical research. Therefore, we will focus on well-documented MRAs to provide a relevant and data-supported comparison.

Introduction to Mineralocorticoid Receptor Antagonism

Mineralocorticoid receptor (MR) activation by aldosterone has been implicated in the pathophysiology of cardiovascular and renal diseases, contributing to inflammation, fibrosis, and end-organ damage. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, thereby mitigating these detrimental processes. This guide will delve into the specific biomarker modulation by two key MRAs, Finerenone and Canrenone, and draw comparisons with other agents that impact similar biological pathways.

Comparative Effects on Key Biomarkers

The following tables summarize the quantitative effects of Finerenone, Canrenone, an SGLT2 inhibitor (Dapagliflozin), and an ARNI (Sacubitril/Valsartan) on a range of inflammatory and fibrotic biomarkers.

Table 1: Effects on Inflammatory Biomarkers

BiomarkerFinerenoneCanrenoneDapagliflozinSacubitril/Valsartan
High-Sensitivity C-Reactive Protein (hs-CRP) ↓[1]↓[2]↓[1]
Interleukin-6 (IL-6) ↓[3]↓[4]↓[3][5]
Tumor Necrosis Factor-alpha (TNF-α) ↓[3]No significant change↓[3]
Myeloperoxidase (MPO) Not Reported↓[2]Not ReportedNot Reported
Soluble ST2 (sST2) Not ReportedNot ReportedNot Reported↓[6][7]

Table 2: Effects on Fibrotic and Cardiac Remodeling Biomarkers

BiomarkerFinerenoneCanrenoneDapagliflozinSacubitril/Valsartan
N-terminal pro-B-type natriuretic peptide (NT-proBNP) ↓[8]No significant change[2]↓[6][9]
Matrix Metalloproteinase-2 (MMP-2) ↓[2]Not ReportedNot Reported
Matrix Metalloproteinase-9 (MMP-9) ↓[2]Not ReportedNot Reported
Galectin-3 Not ReportedNot ReportedNot Reported
Tissue inhibitor of matrix metalloproteinase 1 (TIMP-1) Not ReportedNot ReportedNot Reported↓[7]
N-terminal propeptide of collagen III (PIIINP) Not ReportedNot ReportedNot Reported↓[7]
Carboxyl-terminal telopeptide of collagen type I (CITP) Not ReportedNot ReportedNot Reported↑[7]
Fibronectin ↓[10]Not ReportedNot ReportedNot Reported
Osteopontin ↓[10]Not ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and study designs discussed, the following diagrams are provided in DOT language.

MRA_Signaling_Pathway cluster_0 Cell Nucleus MR Mineralocorticoid Receptor GRE Glucocorticoid Response Element MR->GRE Translocates and binds Gene Pro-inflammatory & Pro-fibrotic Genes GRE->Gene Initiates transcription Inflammation Inflammation Gene->Inflammation Fibrosis Fibrosis Gene->Fibrosis Aldosterone Aldosterone Aldosterone->MR Binds and activates MRA MRA (e.g., Finerenone, Canrenone) MRA->MR Blocks

Caption: Mineralocorticoid Receptor Antagonist (MRA) Signaling Pathway.

Experimental_Workflow_Biomarker_Study cluster_0 Patient Cohort cluster_1 Intervention cluster_2 Data Collection & Analysis Patients Patients with Cardiovascular/Renal Disease Baseline Baseline Biomarker Measurement Patients->Baseline Randomization Randomization Treatment Treatment Group (e.g., Finerenone) Randomization->Treatment Placebo Placebo/Control Group Randomization->Placebo FollowUp Follow-up Biomarker Measurement Treatment->FollowUp Placebo->FollowUp Baseline->Randomization Analysis Statistical Analysis (Comparison of Biomarker Changes) FollowUp->Analysis

Caption: Generalized Experimental Workflow for a Biomarker Study.

Detailed Experimental Protocols

A summary of the methodologies employed in key studies is provided below to ensure a clear understanding of the data presented.

Finerenone (FIGARO-DKD Biomarker Sub-study) [10]

  • Study Design: This was a post hoc analysis of a biomarker sub-study within the Phase III FIGARO-DKD trial.

  • Participants: The sub-study included 929 subjects from the main trial with chronic kidney disease and type 2 diabetes.

  • Intervention: Patients received either finerenone or a placebo.

  • Biomarker Measurement: A total of 2,941 biomarkers were measured in plasma samples using the Olink Explore 3072 platform at multiple time points (months 4, 12, 24, 36, and 48) after the initiation of treatment.

  • Statistical Analysis: The effects of finerenone were assessed using linear mixed models for repeated measurements. A false discovery rate (FDR) of q ≤ 0.01 was used to correct for multiple testing and identify biomarkers that were significantly responsive to finerenone compared to placebo.

Canrenone Study in Metabolic Syndrome [2]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 156 Caucasian patients diagnosed with metabolic syndrome.

  • Intervention: Patients were treated with either canrenone (50 mg once daily for 3 months, then 50 mg twice daily) or a placebo.

  • Biomarker Measurement: A panel of biomarkers was evaluated at baseline and at the end of the study, including metalloproteinases 2 and 9 (MMP-2, MMP-9), lipoprotein(a) [Lp(a)], and serum myeloperoxidase (MPO).

  • Statistical Analysis: The changes in biomarker levels from baseline were compared between the canrenone and placebo groups.

Dapagliflozin Study on Glomerular and Tubular Injury Markers

  • Study Design: A post-hoc analysis of a cross-over trial.

  • Participants: Patients with type 2 diabetes and albuminuria.

  • Intervention: Patients received dapagliflozin or a placebo.

  • Biomarker Measurement: Urinary markers of glomerular injury (IgG, IgG4), tubular injury (KIM-1, NGAL, LFABP), and inflammation (MCP-1, IL-6) were assessed.

  • Statistical Analysis: The effects of dapagliflozin on these urinary biomarkers were compared to those of the placebo.

Sacubitril/Valsartan (PARAGON-HF Trial) [7]

  • Study Design: A study investigating the effects of sacubitril/valsartan on biomarkers of extracellular matrix homeostasis in patients with heart failure with preserved ejection fraction (HFpEF).

  • Participants: Patients with HFpEF were enrolled.

  • Intervention: Patients were randomized to receive either sacubitril/valsartan or valsartan alone.

  • Biomarker Measurement: A panel of biomarkers including N-terminal propeptide of collagen I and III (PINP, PIIINP), tissue inhibitor of matrix metalloproteinase 1 (TIMP-1), carboxyl-terminal telopeptide of collagen type I (CITP), and soluble ST2 (sST2) were measured at baseline, 16 weeks, and 48 weeks.

  • Statistical Analysis: The changes in biomarker levels were compared between the sacubitril/valsartan and valsartan-only groups.

Concluding Remarks

The available evidence indicates that mineralocorticoid receptor antagonists, such as Finerenone and Canrenone, exert favorable effects on a range of inflammatory and fibrotic biomarkers. These effects underscore their potential to mitigate the pathological processes of cardiorenal diseases. When compared to other drug classes like SGLT2 inhibitors and ARNIs, there is an overlap in the modulation of certain biomarkers, particularly those related to inflammation. However, each class also appears to have a distinct "biomarker signature," suggesting different primary mechanisms of action and potentially complementary therapeutic roles. For instance, while MRAs and SGLT2 inhibitors both reduce inflammatory markers, ARNIs have a more pronounced and documented effect on biomarkers of cardiac remodeling and fibrosis.

This comparative guide highlights the importance of biomarker analysis in understanding the multifaceted effects of these therapeutic agents. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy of these different drug classes on specific biomarker profiles and to guide personalized treatment strategies for patients with cardiovascular and renal diseases.

References

Safety Operating Guide

Proper Disposal of Simiarenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Simiarenone, ensuring the protection of personnel and the environment.

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of as a hazardous chemical with unknown toxicological and environmental properties. The following procedures are based on established best practices for the management of hazardous laboratory waste.

Summary of Key Disposal Information

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Assumed)
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.
Container Requirements Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Labeling The waste container must be labeled "Hazardous Waste," with the full chemical name "this compound," the date of accumulation, and the associated hazards (e.g., "Caution: Chemical with Unknown Hazards").
Storage Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Disposal Method Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Detailed Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound:

  • Risk Assessment : Before handling, perform a risk assessment. Given the lack of specific hazard data, treat this compound as a substance that is potentially toxic, flammable, and an environmental hazard.

  • Wear Appropriate PPE : Always wear the prescribed Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.

  • Prepare the Waste Container :

    • Select a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.

    • The container material must be compatible with this compound.

    • Affix a "Hazardous Waste" label to the container.

  • Transferring the Waste :

    • Carefully transfer the this compound waste into the prepared container. Avoid splashing or creating aerosols.

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Labeling the Container :

    • Clearly write "this compound" on the hazardous waste label.

    • Indicate the date when the waste was first added to the container.

    • Note any known characteristics or potential hazards. If unknown, state "Caution: Chemical with Unknown Hazards."

  • Storage of Waste :

    • Securely close the waste container.

    • Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and segregated from incompatible chemicals.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with all the information from the hazardous waste label.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Assess Risks & Don PPE B Step 2: Prepare Labeled Hazardous Waste Container A->B C Step 3: Transfer this compound Waste & Triple-Rinse Original Container B->C D Step 4: Securely Seal & Store Waste Container C->D E Step 5: Contact EHS for Professional Disposal D->E F Disposal Complete E->F

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.